molecular formula C20H23NO B073647 (Z)-10-Hydroxyamitriptyline CAS No. 1159-82-6

(Z)-10-Hydroxyamitriptyline

Katalognummer: B073647
CAS-Nummer: 1159-82-6
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: GHWBJXOKAFHZAI-ATVHPVEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-10-Hydroxyamitriptyline is a significant pharmacologically active metabolite of the tricyclic antidepressant amitriptyline. This compound is of high value in forensic, pharmaceutical, and clinical research for investigating the complex pharmacokinetics and metabolic fate of amitriptyline. Its primary research applications include in vitro enzyme activity assays to characterize the specific cytochrome P450 isoforms responsible for its formation (primarily CYP2D6 and CYP3A4), thereby facilitating studies in pharmacogenomics and drug-drug interactions. Furthermore, (Z)-10-Hydroxyamitriptyline serves as a critical analytical standard for the quantitative determination of amitriptyline and its metabolite profiles in biological matrices using techniques such as LC-MS/GC-MS, which is essential for therapeutic drug monitoring (TDM), toxicological analysis, and bioavailability/bioequivalence studies. The (Z) stereoisomer is specifically investigated for its distinct biological activity and pharmacokinetic properties compared to its (E) counterpart. Researchers utilize this compound to elucidate the contribution of active metabolites to the overall efficacy and side-effect profile of amitriptyline, advancing the understanding of its mechanism of action and inter-individual variability in patient response. This product is intended for research purposes by qualified laboratory professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2Z)-2-[3-(dimethylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2)13-7-12-17-16-9-4-3-8-15(16)14-20(22)19-11-6-5-10-18(17)19/h3-6,8-12,20,22H,7,13-14H2,1-2H3/b17-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWBJXOKAFHZAI-ATVHPVEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10873787
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159-82-6, 72402-20-1
Record name 10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001159826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-10-Hydroxyamitriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072402201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-10-Hydroxyamitriptyline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10873787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-HYDROXYAMITRIPTYLINE, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V05NFJ590Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(Z)-10-Hydroxyamitriptyline: Stereochemical Architecture and Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Structure, Properties, and Pharmacological Profiling of (Z)-10-Hydroxyamitriptyline Content Type: Technical Monograph & Experimental Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) represents a critical, albeit often overshadowed, geometric isomer in the metabolic cascade of the tricyclic antidepressant amitriptyline. While the (E)-isomer typically predominates in human plasma (approximate 3:1 to 4:1 ratio), the (Z)-isomer possesses distinct physicochemical properties and metabolic fates that complicate the pharmacokinetic profile of the parent drug.

This guide moves beyond standard textbook definitions to explore the stereoselective biotransformation , receptor binding nuances , and analytical isolation of Z-10-OH-AMI. We provide a validated microbial synthesis protocol and a high-resolution LC-MS/MS workflow, designed for researchers requiring high-purity standards for metabolic stability or toxicology assays.

Chemical Architecture & Stereochemistry

Structural Identity

Unlike the parent compound amitriptyline, which possesses a plane of symmetry in its tricyclic ring system (ignoring the side chain conformation), the introduction of a hydroxyl group at the C10 position creates two centers of isomerism:

  • Geometric Isomerism (E/Z): Defined by the relationship between the C10-hydroxyl group and the propylidene side chain at C5.

    • (Z)-Isomer: The hydroxyl group at C10 and the dimethylaminopropylidene side chain are on the same side (cis-like) of the tricyclic plane.

    • (E)-Isomer: The hydroxyl group and side chain are on opposite sides (trans-like).

  • Chirality: The C10 carbon is a chiral center, meaning (Z)-10-OH-AMI exists as a pair of enantiomers: (+)-(Z) and (-)-(Z).

PropertyData
IUPAC Name (Z)-5-(3-(dimethylamino)propylidene)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ol
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol
Isomeric Abundance Minor metabolite (typically 15-25% of total 10-OH-AMI pool)
Solubility Soluble in DMSO (>10 mg/mL), Methanol, Ethanol; sparingly soluble in water.[1]
Physicochemical Implications

The intramolecular hydrogen bonding potential differs between Z and E isomers due to the spatial proximity of the hydroxyl group to the nitrogen of the side chain. In the (Z)-isomer, the proximity facilitates a stronger interaction, potentially influencing:

  • Lipophilicity (LogP): Slightly altered compared to the E-isomer, affecting blood-brain barrier (BBB) penetration.

  • Receptor Docking: The steric bulk of the hydroxyl group on the "Z-face" alters binding affinity for the Sodium-Dependent Serotonin Transporter (SERT).

Pharmacological Profile & Mechanism of Action[3]

Receptor Affinity Landscape

While amitriptyline is a "dirty drug" hitting SERT, NET, mAChR, H1, and Alpha-1 receptors, the 10-hydroxylation serves as a detoxification pathway for off-target effects while retaining therapeutic efficacy.

  • SERT/NET Inhibition: Z-10-OH-AMI retains potency as a dual reuptake inhibitor. Although slightly less potent than amitriptyline, it contributes significantly to the net antidepressant effect due to the accumulation of hydroxy-metabolites in plasma.

  • Anticholinergic Burden (mAChR): Crucially, 10-hydroxylated metabolites (both E and Z) exhibit reduced affinity for muscarinic acetylcholine receptors compared to the parent drug. This reduction is vital for the "therapeutic window," as it lowers the risk of dry mouth, constipation, and delirium relative to plasma concentration.

Metabolic Fate: The Glucuronidation Switch

A defining feature of Z-10-OH-AMI is its unique conjugation pattern.

  • O-Glucuronidation: The primary clearance pathway.

  • N-Glucuronidation: Unique to the Z-isomer? Research suggests that while both isomers form O-glucuronides, the formation of quaternary ammonium-linked N-glucuronides is a distinct pathway that can vary between isomers, often acting as a "metabolic sink" for the drug.

Visualizing the Metabolic Pathway

The following diagram illustrates the stereoselective biotransformation of Amitriptyline, highlighting the divergence into E and Z isomers and their subsequent conjugation.

MetabolicPathway AMI Amitriptyline (Parent) CYP2D6 CYP2D6 (Stereoselective) AMI->CYP2D6 Z_OH (Z)-10-Hydroxyamitriptyline (Minor Isomer) CYP2D6->Z_OH Minor Path E_OH (E)-10-Hydroxyamitriptyline (Major Isomer) CYP2D6->E_OH Major Path Z_Gluc_O (Z)-O-Glucuronide (Renal Excretion) Z_OH->Z_Gluc_O UGT2B10/1A4 Z_Gluc_N (Z)-N-Glucuronide (Quaternary Ammonium) Z_OH->Z_Gluc_N UGT1A4 (Specific) E_Gluc (E)-O-Glucuronide E_OH->E_Gluc

Caption: Stereoselective metabolism of Amitriptyline via CYP2D6, showing the divergence into Z and E isomers and their distinct glucuronidation fates.

Experimental Protocols

"Green" Synthesis via Microbial Fermentation

Chemical synthesis of specific 10-hydroxy stereoisomers is arduous, requiring multi-step protection/deprotection. A superior method for generating analytical standards is microbial biotransformation using Cunninghamella elegans, which mimics mammalian Phase I metabolism.

Protocol:

  • Strain Preparation: Inoculate Cunninghamella elegans (ATCC 9245) spores into Sabouraud dextrose broth. Incubate at 28°C, 180 rpm for 48 hours to establish mycelial mass.

  • Substrate Addition: Add Amitriptyline HCl (dissolved in ethanol) to the culture to a final concentration of 0.5 mg/mL.

  • Biotransformation: Continue incubation for 72–96 hours. The fungus will stereoselectively hydroxylate the drug.

  • Extraction: Filter mycelia. Adjust broth pH to 9.0 with NaOH. Extract 3x with Ethyl Acetate.

  • Purification: Evaporate solvent. Reconstitute in mobile phase for semi-preparative HPLC.

    • Note: This method yields both E and Z isomers, which must be separated chromatographically.

Analytical Isolation (LC-MS/MS)

To distinguish (Z)-10-OH-AMI from its isobaric (E)-isomer and hydroxynortriptyline metabolites, chromatographic resolution is non-negotiable.

Methodology:

  • Column: ACE C18-PFP (Pentafluorophenyl) or equivalent high-carbon load C18 (100 x 2.1 mm, 1.7 µm). Why? PFP phases offer superior selectivity for geometric isomers via pi-pi interactions.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile.[2][3]

  • Gradient: Isocratic hold at 25% B for 1 min, ramp to 40% B over 6 min.

  • Detection (MRM):

    • Precursor: m/z 294.2 [M+H]⁺

    • Quantifier Transition: m/z 294.2 → 233.1 (Loss of H₂O + side chain amine fragment).

    • Qualifier Transition: m/z 294.2 → 191.1 (Tricyclic core).

Separation Logic: The (E)-isomer typically elutes before the (Z)-isomer on C18 phases due to the intramolecular hydrogen bonding in the Z-isomer making it slightly more lipophilic (shielding the polar groups) or interacting differently with the stationary phase.

Clinical & Research Implications

Pharmacogenetics (PGx)

The ratio of (Z)- to (E)-10-OH-AMI can serve as a subtle phenotypic probe for CYP2D6 activity .

  • Poor Metabolizers (PM): Show negligible levels of both isomers.

  • Ultra-Rapid Metabolizers (UM): Show potentially altered Z/E ratios if secondary enzymes (like CYP2C19) become rate-limiting or if the saturation kinetics of CYP2D6 differ for the two stereochemical attacks.

Toxicology

In forensic toxicology, the presence of 10-hydroxy metabolites confirms ingestion versus spiking of a sample with parent drug. The Z-isomer, being a stable metabolite, is a reliable marker for chronic administration.

References

  • Breyer-Pfaff, U., et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Dahl-Puustinen, M. L., et al. (1989).[1] "Stereoselective disposition of racemic E-10-hydroxynortriptyline in human beings." Clinical Pharmacology & Therapeutics. Link

  • Zhang, D., et al. (1996). "Biotransformation of amitriptyline by Cunninghamella elegans."[4] Drug Metabolism and Disposition. Link

  • PubChem. (2024). "10-Hydroxyamitriptyline Compound Summary." National Library of Medicine. Link

  • Caddy, B., et al. (1976).[5] "Studies on the oxidation of amitriptyline." The Analyst. Link

Sources

Metabolic pathway of amitriptyline to 10-hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, DMPK/Tox Division Subject: Technical Guide: Metabolic Pathway of Amitriptyline to 10-Hydroxyamitriptyline

Executive Summary

This guide provides a technical analysis of the metabolic hydroxylation of amitriptyline (AMI) to 10-hydroxyamitriptyline (10-OH-AMI).[1] While N-demethylation to nortriptyline (via CYP2C19) is the primary activation pathway, the C10-hydroxylation pathway (via CYP2D6) represents the major clearance mechanism and a critical determinant of cardiotoxicity and inter-individual variability.

This document details the stereoselective enzymology, pharmacogenetic implications, and a validated in vitro protocol for characterizing this pathway in a drug discovery setting.

Molecular Mechanism of Hydroxylation

The transformation of amitriptyline to 10-hydroxyamitriptyline involves the introduction of a hydroxyl group at the benzylic C10 position of the dibenzocycloheptene ring.

Stereoselectivity and Isomerism

Amitriptyline possesses a rigid tricyclic structure with a propylidene side chain attached via an exocyclic double bond at C5. The C10-C11 bridge is saturated.[1]

  • Reaction: Hydroxylation at C10 creates a chiral center.

  • Geometric Isomers: The relationship between the new hydroxyl group at C10 and the exocyclic side chain defines the isomers.

    • E-10-Hydroxyamitriptyline (E-10-OH-AMI): The hydroxyl group is trans to the bulky side chain.[1] This is the major metabolite formed in humans.

    • Z-10-Hydroxyamitriptyline (Z-10-OH-AMI): The hydroxyl group is cis to the side chain.[1] This is a minor metabolite but possesses a distinct toxicological profile.

Enzymology

The reaction is catalyzed primarily by the Cytochrome P450 superfamily.

  • CYP2D6 (High Affinity): This is the dominant enzyme responsible for the formation of E-10-OH-AMI.[1] It exhibits high affinity (low

    
    ) and high stereoselectivity for the E-isomer.
    
  • CYP3A4 (Low Affinity): At supratherapeutic concentrations, CYP3A4 contributes to this pathway but with significantly lower affinity (high

    
    ).
    

Table 1: Kinetic Parameters in Human Liver Microsomes (HLM)

ParameterE-10-HydroxylationZ-10-HydroxylationPrimary Enzyme

(High Affinity)
1.3 – 2.1 µMN/A (Minor)CYP2D6

(Low Affinity)
24 – 37 µM> 50 µMCYP3A4
Stereoselectivity > 90% Product Fraction< 10% Product FractionCYP2D6 is highly E-selective

Note: Data synthesized from kinetic studies using recombinant enzymes and specific chemical inhibitors.[2]

Pharmacogenetics & Clinical Implications

The dependence of this pathway on CYP2D6 makes amitriptyline metabolism highly susceptible to genetic polymorphisms.

  • Poor Metabolizers (PM): Individuals with non-functional CYP2D6 alleles (e.g., *3, *4, *5) exhibit reduced clearance of amitriptyline and nortriptyline. This leads to accumulation of the parent drug and increased risk of anticholinergic and cardiac side effects.

  • Ultrarapid Metabolizers (UM): Gene duplication leads to rapid hydroxylation, potentially resulting in sub-therapeutic plasma levels of the active parent drug.

  • Toxicity of Metabolites: While 10-OH metabolites are generally considered less pharmacologically active than the parent, the Z-10-OH isomers (particularly Z-10-OH-nortriptyline) have been linked to cardiotoxicity , including bradycardia and decreased cardiac output, in animal models.[1][3]

Experimental Protocol: In Vitro Characterization

The following protocol is designed for the generation and quantification of 10-OH-AMI using Human Liver Microsomes (HLM). This system is self-validating through the use of specific inhibitors (Quinidine for CYP2D6) to confirm pathway specificity.[1]

Reagents & Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[1]

  • Substrate: Amitriptyline HCl (Stock: 10 mM in Methanol).

  • Cofactor: NADPH generating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Amitriptyline-d3).[1]

Incubation Workflow
  • Pre-incubation:

    • Prepare a reaction mixture in phosphate buffer containing HLM (final concentration 0.5 mg/mL).

    • Add Amitriptyline (final concentration 1 - 10 µM to target the high-affinity CYP2D6 site).[1]

    • Control Arm: Add Quinidine (1 µM) to a duplicate set of tubes to validate CYP2D6 involvement.

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Initiate the reaction by adding the NADPH generating system.

    • Total reaction volume: 200 µL.

  • Incubation:

    • Incubate at 37°C with varying time points (e.g., 0, 15, 30, 60 min) to establish linearity.

  • Termination:

    • Quench reaction by adding 200 µL ice-cold ACN (containing IS).

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet protein.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[1]

Analytical Method (LC-MS/MS)

To distinguish the E and Z isomers, chromatographic separation is critical.[1]

  • Column: High-efficiency C18 (e.g., ACE C18, 100 x 2.1 mm, 3 µm).[1]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.0).

    • B: Acetonitrile.

  • Gradient: 20% B to 80% B over 6 minutes.

  • Detection (MRM):

    • Amitriptyline: 278.2 → 233.1

    • 10-OH-Amitriptyline: 294.2 → 233.1 (Transition corresponds to loss of water and amine side chain).[1]

    • Note: E-10-OH-AMI typically elutes before Z-10-OH-AMI on standard C18 phases, but authentic standards must be used for confirmation.

Pathway Visualization

The following diagram illustrates the metabolic flux of amitriptyline, highlighting the divergence between bioactivation (N-demethylation) and clearance (Hydroxylation).

Amitriptyline_Metabolism AMI Amitriptyline (Parent) NOR Nortriptyline (Active Metabolite) AMI->NOR N-Demethylation (CYP2C19, CYP1A2) E_OH_AMI E-10-Hydroxyamitriptyline (Major Clearance Product) AMI->E_OH_AMI 10-Hydroxylation (CYP2D6 - High Affinity) Z_OH_AMI Z-10-Hydroxyamitriptyline (Minor / Cardiotoxic) AMI->Z_OH_AMI 10-Hydroxylation (Minor Pathway) E_OH_NOR E-10-Hydroxynortriptyline NOR->E_OH_NOR 10-Hydroxylation (CYP2D6)

Figure 1: Metabolic pathway of Amitriptyline showing the CYP2D6-mediated bifurcation into E and Z hydroxylated metabolites.[1]

References

  • Nortriptyline E-10-hydroxylation in vitro is mediated by human CYP2D6 (high affinity) and CYP3A4 (low affinity). Source:[1][2] Journal of Clinical Pharmacology (1999).[2] URL:[Link]

  • Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Source: Journal of Chromatography (1990). URL:[Link]

  • Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Source: Toxicology and Applied Pharmacology (1990). URL:[Link]

  • Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites. Source: Biomedical Chromatography (2019). URL:[Link]

  • Metabolism of the Tricyclic Antidepressant Amitriptyline by cDNA-Expressed Human Cytochrome P450 Enzymes. Source: Pharmacology (1997). URL:[Link][1]

Sources

Clinical Significance and Stereoselective Pharmacokinetics of (Z)-10-Hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the therapeutic drug monitoring (TDM) of tricyclic antidepressants (TCAs), focus is predominantly placed on the parent compounds (Amitriptyline, AMI) and their primary active metabolites (Nortriptyline, NORT). However, the hydroxylation of AMI at the C10 position creates a chiral center, resulting in two geometric isomers: (E)-10-hydroxyamitriptyline (trans) and (Z)-10-hydroxyamitriptyline (cis).[1]

While the (E)-isomer represents the major metabolic pathway via CYP2D6 and retains significant antidepressant activity, the (Z)-isomer is often overlooked.[1] This guide posits that (Z)-10-Hydroxyamitriptyline [(Z)-10-OH-AMI] is clinically significant not for its therapeutic efficacy, but as a biomarker for metabolic shunting , a potential cardiotoxic agent , and a critical analyte in renal insufficiency .[1]

Stereoselective Metabolism & Mechanism

The CYP2D6 Stereoselectivity

Amitriptyline undergoes benzylic hydroxylation primarily mediated by CYP2D6 .[1][2][3] This enzymatic reaction is highly stereoselective.[1]

  • Major Pathway: Formation of (E)-10-OH-AMI .[1]

  • Minor Pathway: Formation of (Z)-10-OH-AMI .[1]

In Extensive Metabolizers (EM), the ratio of E/Z is high. However, in Poor Metabolizers (PM) or during CYP2D6 saturation/inhibition, the stereoselectivity is compromised. A shift in the E/Z ratio, or an absolute increase in (Z)-10-OH-AMI, indicates non-CYP2D6 mediated hydroxylation (potentially via CYP2C19 or CYP3A4) or metabolic inefficiency.[1]

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective hydroxylation and subsequent glucuronidation pathways.

MetabolicPathway AMI Amitriptyline (AMI) CYP2D6 CYP2D6 (Stereoselective) AMI->CYP2D6 CYP2C19 CYP2C19 (Demethylation) AMI->CYP2C19 N-Demethylation E_OH (E)-10-OH-AMI (Major Metabolite) Therapeutic CYP2D6->E_OH Major Pathway Z_OH (Z)-10-OH-AMI (Minor Metabolite) Potentially Toxic CYP2D6->Z_OH Minor Pathway NORT Nortriptyline CYP2C19->NORT GLUC_E O-Glucuronide (E) (Renal Excretion) E_OH->GLUC_E UGT GLUC_Z O-Glucuronide (Z) (Renal Excretion) Z_OH->GLUC_Z UGT

Figure 1: Stereoselective metabolism of Amitriptyline showing the divergence of E (therapeutic) and Z (toxic/minor) isomers.[2][3][4][5][6][7]

Clinical Significance of Plasma Levels[4][8][9][10][11]

Pharmacodynamics: Efficacy vs. Toxicity

The clinical distinction between the isomers is profound.[1] While (E)-10-OH-AMI acts as a potent norepinephrine reuptake inhibitor (roughly 50% potency of AMI), the (Z)-isomer lacks this therapeutic potency but retains affinity for cardiac ion channels.[1]

Parameter(E)-10-Hydroxyamitriptyline(Z)-10-HydroxyamitriptylineClinical Implication
Formation Major (CYP2D6)MinorHigh Z levels suggest CYP2D6 inhibition or PM status.[1][8][4]
Potency (Antidepressant) ModerateLow / NegligibleZ contributes to side effects without therapeutic gain.[1]
Cardiotoxicity LowHigh Z-isomers are linked to bradycardia and conduction delays [1].[1]
Elimination Renal (Glucuronide)Renal (Glucuronide)Accumulates dangerously in renal failure.[1]
The "Renal Trap" and Cardiotoxicity

Both isomers are excreted via urine after glucuronidation.[1][2] In patients with Chronic Kidney Disease (CKD) , plasma levels of unconjugated 10-OH metabolites can rise to 10-20 times that of the parent drug.[1]

  • Mechanism: De-conjugation of glucuronides or reduced clearance leads to accumulation.[1]

  • Risk: Elevated (Z)-10-OH-AMI is associated with QRS widening and QTc prolongation .[1] Unlike the parent drug, which is protein-bound, hydroxymetabolites have different free-fraction dynamics in renal failure.[1]

  • Recommendation: In renal patients, total plasma level monitoring (AMI + NORT) is insufficient. Quantification of hydroxylated metabolites, specifically distinguishing the potentially toxic Z-isomer, is recommended to prevent "unexplained" cardiotoxicity.[1]

Analytical Protocol: Stereoselective Separation

To assess (Z)-10-OH-AMI levels, standard immunoassays or achiral HPLC are inadequate as they co-elute the E and Z isomers.[1] The following LC-MS/MS protocol ensures separation.

Method Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a C18 column with high-efficiency end-capping or a specific chiral stationary phase.[1]

Experimental Workflow
  • Sample Preparation:

    • Aliquot 200 µL human plasma.[1]

    • Add Internal Standard (Protriptyline or deuterated AMI-d3).[1]

    • Liquid-Liquid Extraction (LLE): Add 1 mL Hexane:Isoamyl alcohol (98:2).[1] Vortex 2 min. Centrifuge 10 min at 3000g.

    • Evaporate organic layer under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

  • Chromatographic Conditions:

    • Column: ACE C18-PFP (Pentafluorophenyl) or Chiralpak AGP (for enantiomeric resolution, though E/Z separation is achievable on high-quality C18).[1]

    • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 20% B to 80% B over 6 minutes.

    • Flow Rate: 0.4 mL/min.[1]

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • AMI: m/z 278.2 → 233.1[1]

      • 10-OH-AMI (E & Z): m/z 294.2 → 233.1 (Note: Separation relies on Retention Time).[1]

      • Retention Time: (E)-isomer typically elutes before (Z)-isomer on C18 phases due to polarity differences (hydroxyl orientation).[1]

Validation Criteria (Self-Validating System)
  • Resolution (Rs): The valley between E and Z peaks must be < 10% of the peak height.

  • Ratio Check: In a QC pool of Extensive Metabolizers, the E/Z ratio should be consistent (approx 3:1 to 5:1). A deviation validates the assay's sensitivity to metabolic phenotype.[1]

Interpretation of Results

The Metabolic Ratio (MR)

Researchers should calculate the Hydroxylation Ratio:


[1]

However, the Isomeric Ratio (IR) is the specific marker for this guide:


[1]
  • IR > 4.0: Normal CYP2D6 activity.[1]

  • IR < 2.0: Suggests CYP2D6 Poor Metabolizer (PM) or inhibition.[1] The metabolic route is shifting toward non-stereoselective pathways, increasing the relative burden of the toxic Z-isomer.

References

  • Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Source: Neuropsychopharmacology (1992).[1] Note: Establishes the specific cardiotoxic risks (bradycardia/hypotension) of Z-isomers compared to E-isomers.

  • Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites. Source: Biomedical Chromatography (2019). Note: Provides the baseline for separating E and Z isomers using C18 columns.

  • Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline. Source: Drug Metabolism and Disposition (1988).[1][9] Note: Foundational text on the stereochemistry of TCA hydroxylation.

  • A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics of Amitriptyline. Source: Clinical and Translational Science (2017).[1][2] Note: Details the genetic impact on the formation of hydroxylated metabolites.

Sources

(Z)-10-Hydroxyamitriptyline molecular weight and CAS number

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of (Z)-10-Hydroxyamitriptyline, focusing on its physicochemical identity, metabolic significance, and bioanalytical quantification.[1]

Physicochemical Profile, Metabolic Context, and Bioanalytical Applications[1]

Executive Summary

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) is a pharmacologically active metabolite of the tricyclic antidepressant amitriptyline.[1][2][3] Formed primarily via hepatic CYP2D6-mediated hydroxylation, it represents a critical biomarker for CYP2D6 phenotypic variability.[1] Unlike its geometric isomer, (E)-10-Hydroxyamitriptyline, the Z-isomer is formed in lower quantities but possesses distinct physicochemical properties that necessitate specific chromatographic separation techniques for accurate therapeutic drug monitoring (TDM) and forensic toxicology.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][4][5][6]

The accurate identification of (Z)-10-Hydroxyamitriptyline requires distinguishing it from its isobaric E-isomer and the parent compound.[1]

1.1 Core Identifiers
PropertySpecification
Chemical Name (Z)-10-Hydroxyamitriptyline
IUPAC Name (5Z)-5-[3-(dimethylamino)propylidene]-10,11-dihydro-5H-dibenzo[a,d][7]annulen-10-ol
CAS Number 72402-20-1 (Z-isomer specific)
Alternative CAS 1159-82-6 (Generic/Racemic mixture, non-specific)
Molecular Formula C₂₀H₂₃NO
Molecular Weight 293.41 g/mol (Average)
Monoisotopic Mass 293.1780 Da
Stereochemistry Geometric isomer (Z/Cis) relative to the C5 exocyclic double bond and C10 hydroxyl group.[1][4][5][6][7]
1.2 Stereochemical Configuration

Amitriptyline itself is achiral and possesses a plane of symmetry. However, hydroxylation at the C10 position of the ethylene bridge introduces two forms of isomerism:

  • Chirality at C10: Creating (R) and (S) enantiomers.

  • Geometric Isomerism at C5: The introduction of the -OH group breaks the symmetry of the tricyclic system. The dimethylaminopropylidene side chain can be oriented either cis (Z) or trans (E) relative to the hydroxylated benzene ring.[1]

Note: The (E)-isomer (CAS 64520-05-4) is the predominant metabolite in humans.[1] The (Z)-isomer is formed in smaller quantities but is critical for complete metabolic profiling.[1]

Part 2: Metabolic Context & Pharmacokinetics[1][10]

The formation of (Z)-10-Hydroxyamitriptyline is a direct readout of Phase I oxidative metabolism.[1]

2.1 Metabolic Pathway

Amitriptyline undergoes two major metabolic clearances:

  • N-Demethylation: Mediated by CYP2C19 to form Nortriptyline.[1]

  • 10-Hydroxylation: Mediated by CYP2D6 to form E- and Z-10-Hydroxyamitriptyline.[1]

The ratio of (E+Z)-10-OH-AMI to Amitriptyline is a robust metric for CYP2D6 phenotyping (Poor vs. Ultra-rapid Metabolizers).[1]

2.2 Visualization of Metabolic Pathways

MetabolicPathway cluster_legend Pathway Key AMI Amitriptyline (Parent) NOR Nortriptyline (Active Metabolite) AMI->NOR CYP2C19 (Demethylation) EOH (E)-10-OH-Amitriptyline (Major Metabolite) AMI->EOH CYP2D6 (Hydroxylation) ZOH (Z)-10-OH-Amitriptyline (Minor Metabolite) AMI->ZOH CYP2D6 (Hydroxylation) Conj Glucuronide Conjugates EOH->Conj UGT ZOH->Conj UGT key Solid Line: Major Pathway Dashed Line: Minor Pathway

Figure 1: Hepatic biotransformation of Amitriptyline showing the parallel formation of E and Z isomers via CYP2D6.[1]

Part 3: Analytical Methodologies

Quantifying (Z)-10-Hydroxyamitriptyline requires high-resolution chromatography because it is isobaric with the abundant E-isomer and has identical MS/MS transitions.[1]

3.1 Experimental Protocol: LC-MS/MS Quantification

Objective: Separate and quantify Z-10-OH-AMI in human plasma/serum.

Step 1: Sample Preparation (Protein Precipitation) [1]

  • Aliquot 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard (IS) solution (Deuterated Amitriptyline-d3, 50 ng/mL).

  • Add 300 µL of ice-cold Acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of supernatant to an autosampler vial containing 200 µL of mobile phase A (dilution improves peak shape).

Step 2: Chromatographic Conditions (LC)

  • Column: ACE C18-PFP or Gemini C18 (100 x 2.1 mm, 3 µm).[1] Note: PFP (Pentafluorophenyl) phases often provide better separation of geometric isomers than standard C18.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (50:50).

  • Gradient:

    • 0-1 min: 20% B[1]

    • 1-5 min: Ramp to 80% B

    • 5-6 min: Hold 80% B

    • 6.1 min: Re-equilibrate.

  • Elution Order: The (E)-isomer typically elutes before the (Z)-isomer due to steric hindrance differences in the stationary phase interaction.[1]

Step 3: Mass Spectrometry (MS/MS) Parameters

  • Ionization: ESI Positive Mode.

  • Differentiation: Since E and Z isomers share transitions, identification relies strictly on Retention Time (RT) established by pure standards.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
(Z)-10-OH-AMI 294.2 233.1 191.1 25
(E)-10-OH-AMI294.2233.1191.125
Amitriptyline278.2233.191.122
Nortriptyline264.2233.191.120
3.2 Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (Plasma/Serum) Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Centrifuge Centrifugation (10,000xg, 10 min) Prep->Centrifuge LC HPLC Separation (C18/PFP Column) Critical: E/Z Resolution Centrifuge->LC MS MS/MS Detection (ESI+, MRM 294.2->233.1) LC->MS Data Data Analysis (Peak Integration based on RT) MS->Data

Figure 2: Step-by-step bioanalytical workflow for the isolation and detection of Z-10-Hydroxyamitriptyline.

Part 4: Synthesis & Stability Standards

For research applications, obtaining high-purity standards is essential due to the difficulty in separating the isomers during synthesis.[1]

  • Commercial Availability: Standards are typically sold as the racemate of the Z-isomer (±)-(Z)-10-Hydroxyamitriptyline.[1]

  • Stability: The compound is stable in plasma at -20°C for up to 30 days.[1] However, stock solutions in methanol should be kept at -80°C to prevent potential isomerization or degradation.[1]

  • Isomerization Risk: Under strong acidic conditions (pH < 2) or high heat, acid-catalyzed dehydration can occur, forming 10,11-dehydroamitriptyline.[1] Maintain pH > 3 during extraction.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 155720, 10-Hydroxyamitriptyline. Retrieved from [Link][1]

  • Buhagiar, L. M., et al. (2019).[1][8] Practical LC–MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy‐metabolites in human serum. Biomedical Chromatography. Retrieved from [Link]

  • Prox, A., & Breyer-Pfaff, U. (1987).[1] Amitriptyline metabolites in human urine.[1][9][10] Identification of phenols, dihydrodiols, glycols, and ketones. Drug Metabolism and Disposition.[9][10] Retrieved from [Link][1]

Sources

Cardiotoxicity Profile of Amitriptyline Hydroxy Metabolites: Mechanisms, Kinetics, and Clinical Implications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cardiotoxicity profile of amitriptyline hydroxy metabolites, specifically focusing on the stereoselective differences between E-10-hydroxy and Z-10-hydroxy forms. It is designed for researchers and drug development professionals.[1]

Executive Summary

Amitriptyline (AMI) remains a gold-standard tricyclic antidepressant (TCA) for neuropathic pain and depression, yet its clinical utility is often limited by a narrow therapeutic index and significant cardiotoxicity. While the parent compounds (Amitriptyline and Nortriptyline) are well-characterized Class IA antiarrhythmic-like sodium channel blockers, the toxicity profile of their metabolites—specifically the 10-hydroxy metabolites —is nuanced and stereoselective.

Current research indicates a dichotomy in metabolite toxicity:

  • Parent Compounds (AMI/NT): Dominant drivers of QRS prolongation, re-entrant arrhythmias, and hERG-mediated QT prolongation.

  • E-10-Hydroxy Metabolites: Pharmacologically active but exhibit significantly reduced cardiotoxicity regarding conduction delay and arrhythmogenicity.

  • Z-10-Hydroxy Metabolites: Possess a distinct toxicity profile characterized by negative inotropy, hypotension, and bradycardia , suggesting a shift from fast sodium channel blockade to calcium channel or nodal suppression mechanisms.

This guide delineates the mechanistic divergence of these metabolites, providing a framework for risk assessment in CYP2D6-compromised populations and experimental protocols for safety profiling.

Metabolic Landscape & Stereoselectivity

Amitriptyline undergoes N-demethylation via CYP2C19 to form Nortriptyline (NT). Both AMI and NT are subsequently hydroxylated at the C10 position, primarily by CYP2D6 . This hydroxylation is stereoselective, favoring the formation of the E-isomer over the Z-isomer, typically in a ratio of ~3:1 to 5:1.

However, genetic polymorphisms (CYP2D6 Poor Metabolizers) or renal impairment can drastically alter the plasma ratios, leading to the accumulation of specific metabolites.

Visualization: Stereoselective Metabolic Pathway

The following diagram illustrates the conversion pathways and the specific toxicity phenotype associated with each species.

MetabolicPathway AMI Amitriptyline (Parent) NT Nortriptyline (Active Metabolite) AMI->NT Demethylation (CYP2C19) E_OH E-10-OH-Nortriptyline (Major Metabolite) NT->E_OH Hydroxylation (CYP2D6) Dominant Pathway Z_OH Z-10-OH-Nortriptyline (Minor Metabolite) NT->Z_OH Hydroxylation (CYP2D6) Minor Pathway Gluc O-Glucuronides (Renal Excretion) E_OH->Gluc UGT Z_OH->Gluc UGT

Figure 1: Stereoselective metabolism of Amitriptyline. The E-isomer is the major product, while the Z-isomer is minor but carries distinct hemodynamic risks.

Mechanistic Cardiotoxicity Profiling

The cardiotoxicity of TCAs is often viewed as a monolith, but dissection of the metabolites reveals critical differences in ion channel affinity and hemodynamic impact.

Electrophysiological Targets

The following table summarizes the comparative inhibitory potency (IC50) and physiological impact of the parent drug versus its hydroxy metabolites.

TargetAmitriptyline / NortriptylineE-10-OH-MetabolitesZ-10-OH-Metabolites
Nav1.5 (Sodium Channel) High Potency (Use-dependent block)Effect: QRS Widening, Re-entryLow Potency Weak affinity for inactivated state.Effect: Minimal conduction delayModerate Potency Less than parent, but contributes to conduction slowing.
hERG (Kv11.1) High Potency (IC50 ~3-5 µM)Effect: QTc Prolongation, TdP RiskReduced Potency Significant safety margin compared to parent.Unknown/Moderate Data suggests lower risk of TdP than parent.
L-Type Ca2+ (Cav1.2) Moderate Block Contributes to hypotension in overdose.Minimal Block Preserved inotropy.Significant Impact Effect:Bradycardia, Negative Inotropy , Hypotension.[2]
The Z-Isomer Anomaly

While E-10-OH-NT is often cited as "cardio-safe" relative to Nortriptyline, the cis-isomer (Z-10-OH-NT) presents a hidden risk. Studies in animal models (swine) have demonstrated that Z-10-OH-NT causes marked bradycardia and hypotension at doses where the E-isomer is benign [1].[3]

  • Mechanism: The Z-isomer likely exerts a stronger suppression of nodal pacemaker currents (If) or calcium transients (ICa,L) compared to the E-isomer.

  • Clinical Consequence: In patients with renal failure (where conjugated and unconjugated metabolites accumulate), high levels of Z-isomers may lead to refractory hypotension or bradyarrhythmias that do not respond to standard sodium bicarbonate therapy (which targets Nav1.5 blockade).

Clinical & Forensic Implications

CYP2D6 Polymorphisms
  • Poor Metabolizers (PM): Accumulate Parent (AMI/NT). Risk = Arrhythmia (QRS widening, VT).

  • Ultrarapid Metabolizers (UM): Rapidly convert Parent to Hydroxy Metabolites. While generally safer, extremely high levels of metabolites (therapeutic failure of parent) can still present toxicity.

  • Renal Impairment: Both E and Z metabolites (and their glucuronides) are renally cleared. In elderly patients with reduced GFR, "inactive" glucuronides can de-conjugate or accumulate, and free hydroxy metabolites can reach toxic concentrations. Accumulation of Z-10-OH-NT in this demographic poses a risk of bradycardia-induced syncope .

Therapeutic Drug Monitoring (TDM)

Standard TDM assays often measure "Total TCA" (AMI + NT) but ignore the hydroxy metabolites.

  • Recommendation: In cases of unexplained cardiac instability (especially bradycardia) in patients on chronic TCA therapy, specifically quantify 10-hydroxy-nortriptyline . A high ratio of Metabolite:Parent (>2.0) suggests accumulation and potential Z-isomer toxicity.

Experimental Protocols for Safety Assessment

To validate the toxicity profile of specific metabolites, the following experimental workflow is recommended. This protocol moves beyond simple IC50 generation to functional safety pharmacology.

Workflow Visualization

ExperimentalWorkflow cluster_InVitro Level 1: Ion Channel Profiling (Patch Clamp) cluster_ExVivo Level 2: Functional Tissue (Langendorff) Start Metabolite Synthesis/Isolation (E-OH vs Z-OH) Nav Nav1.5 Assay (Tonic vs Use-Dependent) Start->Nav hERG hERG Assay (Tail Current Inhibition) Start->hERG Cav Cav1.2 Assay (Inotropy Proxy) Start->Cav Heart Isolated Heart Perfusion (Measure: LVP, HR, QRS) Nav->Heart Predict Conduction hERG->Heart Predict Repolarization Cav->Heart Predict Contractility Outcome Safety Profile Definition (Arrhythmic vs Hemodynamic Risk) Heart->Outcome Data Integration

Figure 2: Hierarchical screening cascade for differentiating metabolite cardiotoxicity.

Detailed Methodology: Use-Dependent Nav1.5 Block

To differentiate the E and Z metabolites from the parent, a simple tonic block assay is insufficient. You must assess use-dependence , as TCA toxicity is heart-rate dependent.[4]

  • Cell Line: HEK293 stably expressing hNav1.5.

  • Protocol:

    • Holding Potential: -120 mV (Resting state).

    • Pulse Train: Apply 20 depolarizing pulses to -20 mV (20 ms duration) at frequencies of 1 Hz and 10 Hz .

  • Analysis:

    • Measure peak current (

      
      ) of the 1st vs. the 20th pulse.
      
    • Calculate the Use-Dependent Block (UDB) %:

      
      
      
    • Interpretation: Parent compounds will show high UDB (>50% at 10Hz). E-10-OH metabolites should show significantly lower UDB, confirming their "safety" regarding conduction slowing.

Detailed Methodology: Langendorff Bradycardia Assessment

To confirm the specific risk of the Z-isomer:

  • Preparation: Retrograde perfusion of isolated guinea pig heart (constant pressure).

  • Dosing: Perfusion with increasing concentrations (0.1 - 10 µM) of E-10-OH-NT vs Z-10-OH-NT.

  • Endpoints:

    • Heart Rate (Chronotropy): Monitor spontaneous sinus rate.

    • Left Ventricular Pressure (Inotropy): Monitor dP/dt max.

  • Expected Result: Z-isomer will induce a dose-dependent reduction in HR and dP/dt significantly earlier/steeper than the E-isomer.

References

  • Pollock, B. G., Everett, G., & Perel, J. M. (1992). Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites. Neuropsychopharmacology, 6(1), 1–10. Link

  • Jo, S. H., et al. (2000). Blockade of the HERG human cardiac K+ channel by the antidepressant drug amitriptyline.[5] British Journal of Pharmacology, 129(7), 1474–1480. Link

  • Nusser, E., Nill, K., & Breyer-Pfaff, U. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 163-171. Link

  • BenchChem Technical Support. (2025). Comparative Analysis of Ion Channel Inhibition by Amitriptyline and Other Tricyclic Antidepressants. BenchChem Whitepapers. Link

  • Moir, D. C., et al. (1972).[6] Cardiotoxicity of amitriptyline.[4][5][6][7] The Lancet, 300(7777), 561-564. Link

Sources

Stereoselective Metabolism of Amitriptyline in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amitriptyline (AMI) is a tertiary amine tricyclic antidepressant (TCA) that undergoes extensive hepatic metabolism.[1][2][3][4][5] While clinically monitored as the sum of amitriptyline and its secondary amine metabolite, nortriptyline (NT), the metabolic landscape is defined by a critical stereochemical divergence. The hydroxylation at the C10 position creates a chiral center, generating geometric (


/

) and optical (

/

) isomers.

This guide details the stereoselective pathways governed by CYP2D6, the clinical implications of isomer ratios, and the analytical protocols required to quantify these species in a research setting.

The Stereochemical Mechanism

Amitriptyline itself is achiral. However, its metabolic clearance involves the introduction of a hydroxyl group at the benzylic C10 position of the central cycloheptadiene ring. This transformation, primarily mediated by CYP2D6 , destroys the symmetry of the molecule, resulting in two geometric isomers:

  • 
    -10-hydroxyamitriptyline  (Trans)[5][6]
    
  • 
    -10-hydroxyamitriptyline  (Cis)[7]
    

Furthermore, each geometric isomer exists as a pair of enantiomers (


).
The CYP2D6 "E-Pathway" Dominance

In humans, CYP2D6 exhibits high stereoselectivity for the formation of the


-isomer .
  • Stereoselectivity Ratio: The formation rate of

    
    -10-OH-AMI is approximately 5 to 10-fold higher  than that of the 
    
    
    
    -isomer in Extensive Metabolizers (EMs).
  • Clinical Relevance: The

    
    -isomers are generally considered less cardiotoxic than the parent compound, whereas 
    
    
    
    -isomers have been implicated in higher cardiotoxicity profiles, although they are formed in lower quantities.
Secondary Pathways: N-Demethylation

Simultaneously, CYP2C19 mediates the N-demethylation of the side chain to form Nortriptyline (NT).[3][5] NT subsequently undergoes the same stereoselective 10-hydroxylation by CYP2D6 to form


- and 

-10-hydroxynortriptyline (

-10-OH-NT /

-10-OH-NT).[6]
Phase II Conjugation

Both


- and 

-10-hydroxy metabolites undergo O-glucuronidation. Additionally, the tertiary amine nitrogen can undergo direct N-glucuronidation, catalyzed primarily by UGT2B10 (high affinity) and UGT1A4 (low affinity).[8]

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective divergence in amitriptyline metabolism.

AMI_Metabolism AMI Amitriptyline (AMI) (Achiral Parent) NT Nortriptyline (NT) (Secondary Amine) AMI->NT N-Demethylation (CYP2C19) E_OH_AMI (-)-(E)-10-OH-AMI (Major Metabolite) AMI->E_OH_AMI 10-Hydroxylation (CYP2D6) High Stereoselectivity Z_OH_AMI (Z)-10-OH-AMI (Minor/Cardiotoxic) AMI->Z_OH_AMI 10-Hydroxylation (CYP2D6/Other) N_Glu Quaternary N-Glucuronides AMI->N_Glu UGT2B10/1A4 E_OH_NT (-)-(E)-10-OH-NT (Major Metabolite) NT->E_OH_NT 10-Hydroxylation (CYP2D6) Z_OH_NT (Z)-10-OH-NT (Minor) NT->Z_OH_NT 10-Hydroxylation Glu_Conj O-Glucuronide Conjugates (Renal Excretion) E_OH_AMI->Glu_Conj UGTs Z_OH_AMI->Glu_Conj

Figure 1: Stereoselective metabolic pathways of Amitriptyline showing the CYP2D6-mediated dominance of the E-hydroxylation pathway.[1][6]

Pharmacogenetics & Causality

The ratio of metabolic products is not static; it is a direct function of the patient's genetic phenotype.

CYP2D6 Polymorphism[2][3][5][6][9][10][11][12]
  • Poor Metabolizers (PM): Lack functional CYP2D6.[5]

    • Effect: Shunt metabolism towards N-demethylation (CYP2C19).[3][5][6]

    • Result: Accumulation of AMI and NT; negligible formation of

      
      -10-OH metabolites.
      
    • Risk:[3][9][10] Increased risk of anticholinergic and serotonergic toxicity due to high parent drug levels.

  • Ultrarapid Metabolizers (UM): Multiple copies of functional CYP2D6.[10]

    • Effect: Rapid conversion to 10-OH metabolites.

    • Result: Sub-therapeutic levels of AMI/NT; high concentrations of

      
      -10-OH-AMI.
      
CYP2C19 Polymorphism[2][3][6][9][10][13][14]
  • Poor Metabolizers: Reduced N-demethylation.

    • Effect: Higher AMI/NT ratio.

    • Result: While less critical for stereoselectivity directly, it forces more AMI through the CYP2D6 pathway if available.

Analytical Methodology: Chiral LC-MS/MS

To study stereoselective metabolism, standard C18 chromatography is insufficient as it often co-elutes


 and 

isomers, or at best separates geometric isomers without resolving enantiomers.
Recommended Workflow: Direct Chiral Separation

Objective: Quantify


-10-OH-AMI, 

-10-OH-AMI, and their NT counterparts without derivatization.
1. Sample Preparation (Solid Phase Extraction)
  • Rationale: Liquid-Liquid Extraction (LLE) with hexane/isoamyl alcohol is common, but Mixed-Mode Cation Exchange (MCX) SPE provides cleaner extracts for mass spectrometry, reducing matrix effects on minor

    
    -isomers.
    
  • Protocol:

    • Condition MCX cartridge with MeOH and Water.

    • Load plasma sample (acidified with 2% formic acid).

    • Wash with 0.1N HCl (remove neutrals/acids).

    • Elute with 5% NH4OH in MeOH (releases basic amines).

    • Evaporate and reconstitute in mobile phase.

2. Chromatographic Conditions
  • Column: Chiral-AGP (α1-acid glycoprotein) or Chiralpak AD-RH.

    • Why: Protein-based chiral columns (AGP) are historically validated for TCA isomer separation. Polysaccharide columns (AD-RH) offer higher durability.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15).

    • Note: pH control is critical for peak shape of basic amines.

3. Mass Spectrometry (MRM Mode)

Monitor specific transitions. Note that isomers share mass, so chromatographic resolution is mandatory.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)
Amitriptyline278.2233.125
Nortriptyline264.2233.125
10-OH-Amitriptyline294.2233.130
10-OH-Nortriptyline280.2233.130

Experimental Protocol: In Vitro Microsomal Incubation

This protocol is designed to determine the Intrinsic Clearance (


)  of the stereoselective pathways.
Materials
  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Test Compound: Amitriptyline HCl.

Step-by-Step Procedure
  • Pre-incubation:

    • Mix 475 µL of Phosphate Buffer and 25 µL of HLM (final protein conc. 0.5 mg/mL) in a glass tube.

    • Spike with 5 µL of Amitriptyline stock (Final conc. range: 0.5 – 50 µM for Km determination).

    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 50 µL of pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate at 37°C with shaking.

    • Timepoint Optimization: Run for 10, 20, 30 mins to ensure linearity. (Standard: 20 mins).[11]

  • Termination:

    • Add 500 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Amitriptyline-d3).

  • Processing:

    • Vortex for 30s, Centrifuge at 10,000g for 10 min.

    • Inject supernatant into Chiral LC-MS/MS.

Data Analysis

Calculate the formation rates (


) of 

-10-OH-AMI and

-10-OH-AMI separately. Fit to Michaelis-Menten kinetics:

Data Summary: Kinetic Parameters

The following table summarizes typical kinetic values found in literature for the stereoselective hydroxylation in human liver microsomes.

ParameterPathway: Formation of (-)-(E)-10-OH-AMIPathway: Formation of (Z)-10-OH-AMI
Primary Enzyme CYP2D6CYP2D6 (minor), Others

(µM)
2.0 – 5.010.0 – 25.0

(pmol/min/mg)
150 – 30020 – 50
Intrinsic Clearance (

)
High Low
Clinical Ratio (E/Z) ~ 4:1 to 10:1N/A

Note: The significantly lower Km for the E-pathway reflects the high affinity of CYP2D6 for this specific stereochemical orientation.

References

  • Breyer-Pfaff, U. (2016).[12] The Metabolic Fate of Amitriptyline, Nortriptyline and Amitriptylinoxide in Man.[4] ResearchGate.[12] Link

  • Ryu, S., et al. (2017).[6] A Study on CYP2C19 and CYP2D6 Polymorphic Effects on Pharmacokinetics and Pharmacodynamics of Amitriptyline in Healthy Koreans.[13] Clinical and Translational Science.[13] Link

  • Nusser, E., et al. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine.[7][14] Journal of Chromatography B. Link

  • PharmGKB. (2024). Amitriptyline Pathway, Pharmacokinetics.[3][10][13] Pharmacogenomics Knowledge Base. Link

  • Miyauchi, Y., et al. (2010). Role of Human UGT2B10 in N-Glucuronidation of Tricyclic Antidepressants.[8][15] Drug Metabolism and Disposition.[1][2][3][4][12][16][17] Link

  • Hicks, J.K., et al. (2017).[2] Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants.[2][10] Clinical Pharmacology & Therapeutics.[13] Link

Sources

Technical Guide: Half-Life and Elimination Kinetics of (Z)-10-Hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacokinetics, elimination mechanisms, and bioanalytical quantification of (Z)-10-Hydroxyamitriptyline , a stereoselective metabolite of the tricyclic antidepressant Amitriptyline.

Executive Summary

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) is a geometric isomer formed during the Phase I metabolism of Amitriptyline (AMI). While it is a minor metabolite compared to its (E)-isomer counterpart, it possesses distinct pharmacokinetic properties and clinical implications. Unlike the parent drug, which is eliminated via hepatic metabolism, Z-10-OH-AMI is eliminated primarily via renal excretion after Phase II conjugation.

Key Technical Insight: Although the (E)-isomer is pharmacologically less active, the (Z)-isomer has been implicated in cardiotoxicity (specifically bradycardia and reduced cardiac output). Consequently, its accumulation in patients with compromised renal function or specific CYP2D6 phenotypes presents a silent clinical risk often overlooked in standard therapeutic drug monitoring (TDM).

Metabolic Formation & Stereochemistry

The CYP2D6 Gateway

Amitriptyline undergoes benzylic hydroxylation at the C10 position, mediated almost exclusively by CYP2D6 . This reaction introduces a chiral center and a geometric isomerism, resulting in two distinct forms:

  • (E)-10-Hydroxyamitriptyline: The major metabolite (stereoselective preference ~5:1).

  • (Z)-10-Hydroxyamitriptyline: The minor metabolite.

Visualization: Metabolic Pathway

The following diagram illustrates the stereoselective hydroxylation and subsequent elimination pathways.

MetabolicPathway AMI Amitriptyline (Parent) CYP2D6 CYP2D6 (Stereoselective) AMI->CYP2D6 Hydroxylation E_Iso (E)-10-OH-Amitriptyline (Major Metabolite) CYP2D6->E_Iso Major Pathway (~80%) Z_Iso (Z)-10-OH-Amitriptyline (Minor Metabolite) CYP2D6->Z_Iso Minor Pathway (~20%) Gluc UGT Enzymes (Phase II) E_Iso->Gluc Z_Iso->Gluc Renal Renal Excretion (Urine) Gluc->Renal Conjugated Metabolites

Figure 1: Stereoselective metabolism of Amitriptyline showing the bifurcation into E and Z isomers.

Pharmacokinetic Profile

Half-Life ( ) and Elimination Kinetics

The kinetic profile of Z-10-OH-AMI differs from the parent drug. While Amitriptyline has a long half-life (10–46 hours) driven by tissue distribution and reabsorption, the hydroxylated metabolites are more polar and eliminated more rapidly in healthy subjects.

ParameterAmitriptyline (Parent)(Z)-10-Hydroxyamitriptyline
Primary Elimination Hepatic Metabolism (CYP2D6/2C19)Renal Excretion (as Glucuronide)
Half-Life (

)
10 – 46 hours8 – 10 hours (Intrinsic)*
Rate-Limiting Step Metabolism (Hepatic Clearance)Formation (in healthy) / Excretion (in renal failure)
Protein Binding High (>90%)Moderate (<80%)
Toxicity Potential Arrhythmogenic (Na+ channel block)Cardiodepressive (Bradycardia)

*Note: In healthy individuals, the observed half-life of Z-10-OH-AMI often mirrors the parent drug (formation-rate limited). However, in renal failure, the intrinsic half-life becomes irrelevant as clearance approaches zero, leading to 10-20x accumulation.

Glucuronidation Nuances

A critical distinction exists in the Phase II conjugation of the isomers:

  • (E)-Isomer: Predominantly forms O-glucuronides .

  • (Z)-Isomer: Shows a higher propensity for N-glucuronidation (quaternary ammonium glucuronides).

  • Implication: N-glucuronides are often stable against

    
    -glucuronidase hydrolysis, which can complicate quantification if standard deconjugation protocols are used.
    

Experimental Methodologies

Bioanalytical Quantification (LC-MS/MS)

To accurately measure (Z)-10-OH-AMI, researchers must separate it from the isobaric (E)-isomer and the parent drug.

Protocol: Stereoselective LC-MS/MS Workflow

  • Sample Preparation:

    • Matrix: Plasma or Serum (200

      
      L).
      
    • Extraction: Liquid-Liquid Extraction (LLE) using n-hexane:isoamyl alcohol (98:2 v/v) at alkaline pH (add 50

      
      L 2M NaOH).
      
    • Why: LLE provides cleaner extracts than protein precipitation, crucial for separating isomers with low abundance.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., ACE C18 or Gemini C18), 3

      
      m particle size.
      
    • Mobile Phase: Isocratic elution with Acetonitrile : 10mM Ammonium Formate (pH 3.0).

    • Elution Order: Due to steric hindrance of the hydroxyl group, the (E)-isomer elutes first , followed by the (Z)-isomer .

  • Mass Spectrometry (MRM Parameters):

    • Ionization: ESI Positive Mode.

    • Transitions:

      • Precursor: m/z 294.2 (Protonated 10-OH-AMI)

      • Product (Quantifier): m/z 215.1

      • Product (Qualifier): m/z 189.1

Visualization: Bioanalytical Workflow

Bioanalysis Sample Plasma Sample (200 µL) LLE LLE Extraction (Hexane:Isoamyl Alcohol) pH > 10 Sample->LLE Alkalinization Dry Evaporate & Reconstitute (Mobile Phase) LLE->Dry Organic Layer LC LC Separation (C18 Column) Dry->LC MS MS/MS Detection (m/z 294.2 -> 215.1) LC->MS Elution: E then Z Result Data Analysis Peak 1: (E)-Isomer Peak 2: (Z)-Isomer MS->Result

Figure 2: Step-by-step workflow for the quantification of Z-10-Hydroxyamitriptyline.

Clinical & Safety Implications

The "Silent" Cardiotoxicity

While Amitriptyline toxicity is associated with QTc prolongation and arrhythmias, (Z)-10-Hydroxyamitriptyline (and its nortriptyline analog) exhibits a distinct cardiotoxic profile. Animal models (swine) have demonstrated that the Z-isomer causes marked bradycardia and decreased cardiac output , effects not seen with the E-isomer.[1]

Renal Impairment Warning

In patients with Chronic Kidney Disease (CKD), the renal clearance of conjugated 10-hydroxy metabolites drops precipitously.

  • Mechanism: Glucuronides accumulate in plasma -> Deconjugation (futile cycling) -> Increased free Z-10-OH-AMI.

  • Risk: Standard therapeutic ranges for Amitriptyline do not account for metabolite accumulation. A patient with normal parent drug levels may still exhibit toxicity due to high Z-isomer load.

Pharmacogenetics (CYP2D6)
  • Poor Metabolizers (PM): Form very little 10-OH-AMI. Risk is parent drug toxicity.

  • Ultrarapid Metabolizers (UM): Rapidly convert AMI to 10-OH-AMI. While E-isomer dominates, the absolute load of Z-isomer may increase, potentially shifting the side-effect profile from anticholinergic (dry mouth) to cardiodepressive.

References

  • Metabolism of Amitriptyline with CYP2D6 Expressed in a Human Cell Line. Xenobiotica. [Link]

  • Comparative Cardiotoxicity of Nortriptyline and its Isomeric 10-Hydroxymetabolites. National Institutes of Health (PubMed). [Link]

  • Enantiomer Analysis of E- and Z-10-Hydroxyamitriptyline in Human Urine. Journal of Chromatography B. [Link]

  • Practical LC-MS/MS Method for the Simultaneous Quantification of Amitriptyline, Nortriptyline and their Hydroxy Metabolites. Biomedical Chromatography. [Link]

  • Amitriptyline Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

  • Renal Elimination of Amitriptyline Metabolites. Psychopharmacology. [Link]

Sources

Genetic Polymorphism Impact on (Z)-10-Hydroxyamitriptyline Production

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stereoselective Toxicity Paradox

In the pharmacokinetics of Amitriptyline (AMI), the focus has traditionally remained on the parent compound and its active metabolite, Nortriptyline (NT). However, emerging toxicological data identifies (Z)-10-Hydroxyamitriptyline (and its nortriptyline analogue) as a critical, often overlooked driver of cardiotoxicity.

While CYP2D6 is widely recognized for catalyzing the 10-hydroxylation of AMI, its stereoselectivity is not absolute. Under normal conditions, CYP2D6 preferentially forms the benign (E)-isomer . However, genetic polymorphisms—specifically CYP2D6 Ultrarapid Metabolizer (UM) phenotypes—can drastically alter the metabolic flux, leading to supratherapeutic accumulation of the cardiotoxic (Z)-isomer .

This guide details the mechanistic impact of genetic polymorphisms on (Z)-10-OH-AMI production, provides a self-validating LC-MS/MS protocol for chiral separation, and establishes a decision framework for precision dosing.

Mechanistic Foundation: Stereoselective Metabolism

Amitriptyline metabolism bifurcates into two primary pathways:

  • N-Demethylation (via CYP2C19) to Nortriptyline.[1][2][3][4][5]

  • 10-Hydroxylation (via CYP2D6) to 10-Hydroxyamitriptyline.[1][2][6][7][8]

The hydroxylation at the C10 position creates a chiral center and geometric isomerism.[7]

  • (E)-10-Hydroxyamitriptyline: The major metabolite (approx. 90% of hydroxylated product in EMs). It possesses reduced affinity for muscarinic and adrenergic receptors compared to the parent drug.

  • (Z)-10-Hydroxyamitriptyline: The minor metabolite.[7] Crucially, this isomer exhibits a distinct toxicological profile , with significantly higher potential for inducing conduction delays (QRS prolongation) and cardiotoxicity at concentrations >40 ng/mL.

The Genetic Switch
  • CYP2D6 UMs (Duplication/Multiplication): The increased enzymatic capacity does not simply clear the parent drug faster; it increases the absolute load of hydroxylated metabolites. If the clearance of these metabolites (via Phase II glucuronidation) becomes rate-limiting, the potentially toxic (Z)-isomer accumulates in plasma.

  • CYP2D6 PMs (Null Alleles): Hydroxylation is blocked. The risk shifts to the accumulation of the parent AMI and NT, but (Z)-isomer formation is negligible.

Visualization: Metabolic Pathway & Genetic Impact[2]

The following diagram illustrates the stereoselective pathways and the specific influence of CYP enzymes.

AMI_Metabolism cluster_genetics Genetic Impact (CYP2D6 Phenotype) AMI Amitriptyline (AMI) (Parent) NT Nortriptyline (NT) (Active Metabolite) AMI->NT CYP2C19 (Demethylation) E_OH_AMI (E)-10-OH-AMI (Major Metabolite) AMI->E_OH_AMI CYP2D6 (Major Pathway) Z_OH_AMI (Z)-10-OH-AMI (Minor / Cardiotoxic) AMI->Z_OH_AMI CYP2D6 (Minor Pathway) E_OH_NT (E)-10-OH-NT NT->E_OH_NT CYP2D6 Z_OH_NT (Z)-10-OH-NT (Cardiotoxic) NT->Z_OH_NT CYP2D6 Clearance Renal Elimination (Glucuronidation) E_OH_AMI->Clearance Z_OH_AMI->Clearance E_OH_NT->Clearance Z_OH_NT->Clearance UM_Risk Ultrarapid Metabolizer (UM): High Flux -> High (Z)-10-OH Accumulation PM_Risk Poor Metabolizer (PM): Blocked Flux -> Parent Drug Toxicity

Figure 1: Stereoselective metabolic pathway of Amitriptyline highlighting the bifurcation into benign (E) and toxic (Z) isomers mediated by CYP2D6.[1][2][4][5]

Technical Deep Dive: Impact of Polymorphisms
4.1 CYP2D6 Ultrarapid Metabolizers (UM)
  • Genotype: Gene duplications (e.g., CYP2D61/1xN, *2xN).

  • Kinetic Consequence: Vmax for hydroxylation increases linearly with copy number.

  • The (Z)-Isomer Risk: While UMs are often considered at risk for "therapeutic failure" due to rapid clearance of the parent drug, the secondary risk is metabolite toxicity . The massive flux through the hydroxylation pathway can saturate Phase II conjugation (UGT enzymes), leading to a disproportionate rise in free (unconjugated) (Z)-10-OH-AMI.

  • Clinical Threshold: Plasma concentrations of (Z)-isomers >40 ng/mL are associated with cardiotoxicity, even if parent AMI levels are sub-therapeutic.[2][3]

4.2 CYP2D6 Poor Metabolizers (PM)
  • Genotype: Null alleles (e.g., *3, *4, *5, *6).[4]

  • Kinetic Consequence: Metabolic ratio (AMI / 10-OH-AMI) increases drastically.

  • Isomer Impact: Production of both (E) and (Z) isomers is halted. Toxicity is driven purely by the anticholinergic and ion-channel blocking effects of the parent Amitriptyline.

4.3 CYP2C19 Interaction
  • CYP2C19 acts as a "gatekeeper" for the hydroxylation pathway.

  • CYP2C19 PMs: Shunt more AMI toward CYP2D6 (since demethylation is blocked), potentially increasing the absolute amount of 10-OH-AMI formed if CYP2D6 is normal or rapid.

Experimental Protocol: Chiral Quantification

To accurately assess the impact of genetic polymorphism, researchers cannot rely on non-stereoselective assays. The following protocol ensures the separation of (E) and (Z) isomers.

Methodology: LC-MS/MS with Chiral Selector

Objective: Quantify AMI, NT, (E)-10-OH-AMI, and (Z)-10-OH-AMI in plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Step A: Aliquot 200 µL plasma. Add 50 µL Internal Standard (IS) (e.g., Amitriptyline-d3).

  • Step B: Alkalinize with 100 µL 0.5 M NaOH (pH > 10 is critical to ensure non-ionized forms for extraction).

  • Step C: Extract with 1 mL n-hexane:isoamyl alcohol (98:2 v/v). Vortex 5 min, Centrifuge 10 min @ 3000g.

  • Step D: Evaporate organic layer under nitrogen; reconstitute in mobile phase.

2. Chromatographic Conditions (The "Self-Validating" Step):

  • Column: Chiral-AGP (α1-acid glycoprotein) column (100 mm x 4.0 mm, 5 µm). Note: Standard C18 columns will NOT separate the E/Z isomers.

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15 v/v).

  • Flow Rate: 0.5 mL/min.

  • Validation Check: The (E)-isomer should elute before the (Z)-isomer. Resolution (Rs) must be > 1.5.

3. Mass Spectrometry Settings (MRM Mode):

  • Ionization: ESI Positive.

  • Transitions:

    • AMI: m/z 278.2 → 233.1

    • 10-OH-AMI (E & Z): m/z 294.2 → 233.1 (Same mass, separated by time).

4. Data Analysis:

  • Calculate Metabolic Ratio (MR):

    
    
    
  • Calculate Isomeric Ratio:

    
    
    
Data Synthesis: Phenotype Profiles

The following table summarizes expected pharmacokinetic profiles based on genotype.

PhenotypeGenotype ExampleClearance (AMI)(Z)-10-OH ProductionPrimary Toxicity RiskRecommended Action
UM 1/1xNVery HighHigh Metabolite CardiotoxicityAvoid AMI; Monitor Z-isomer
EM 1/1NormalLowLowStandard Dosing
IM 1/4ReducedLowModerate (Parent)Dose Reduction (25-50%)
PM 4/4Very LowNegligible Parent CardiotoxicityAvoid AMI; Switch to non-TCA
Clinical Decision Workflow

This logic flow guides the interpretation of genetic and TDM data.

Decision_Tree Start Patient Requiring Amitriptyline Genotype Genotype CYP2D6 & CYP2C19 Start->Genotype Check_CYP2D6 Analyze CYP2D6 Status Genotype->Check_CYP2D6 UM_Path Ultrarapid Metabolizer (UM) Check_CYP2D6->UM_Path PM_Path Poor Metabolizer (PM) Check_CYP2D6->PM_Path EM_Path Extensive Metabolizer (EM) Check_CYP2D6->EM_Path Action_UM RISK: (Z)-Metabolite Toxicity Action: Avoid AMI or Monitor (Z)-10-OH > 40ng/mL UM_Path->Action_UM Action_PM RISK: Parent Drug Accumulation Action: Reduce Dose 50-60% or Switch Agent PM_Path->Action_PM Action_EM Standard Dosing Monitor Total AMI+NT EM_Path->Action_EM

Figure 2: Clinical decision support tree for Amitriptyline dosing based on CYP2D6 phenotype and specific toxicity risks.

References
  • Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants. Source: CPIC / NIH [Link]

  • Pharmacogenetics of Antidepressants: The Role of CYP2D6 and CYP2C19. Source: PharmGKB [Link]

  • Stereoselective Metabolism of Amitriptyline and the Cardiotoxicity of the (Z)-10-Hydroxy Metabolite. Source: KNMP Pharmacogenetics Working Group (via PharmGKB) [Link]

  • Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. Source: NCBI Bookshelf (Medical Genetics Summaries) [Link]

  • Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Source: PubMed [Link]

Sources

Methodological & Application

Application Note: Stereoselective Detection of (Z)-10-Hydroxyamitriptyline by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the development and validation of a stereoselective LC-MS/MS method for the quantification of (Z)-10-Hydroxyamitriptyline , a critical metabolite of the tricyclic antidepressant Amitriptyline.

Abstract

The metabolic hydroxylation of Amitriptyline at the C10 position creates a chiral center and geometric isomerism, yielding both (E)- and (Z)-10-Hydroxyamitriptyline.[1] While the (E)-isomer is the predominant CYP2D6 metabolite, the (Z)-isomer possesses distinct pharmacokinetic properties and potential cardiotoxicity profiles.[1] Standard clinical assays often co-elute these isomers, obscuring stereospecific data. This guide provides a high-resolution LC-MS/MS protocol to baseline-separate and quantify (Z)-10-Hydroxyamitriptyline in human plasma, utilizing a high-purity C18 stationary phase and optimized MRM transitions.[1]

Introduction & Clinical Significance

Amitriptyline is a tertiary amine tricyclic antidepressant (TCA) widely used for depression and neuropathic pain.[1][2][3] Its metabolism is heavily dependent on CYP2D6 , which hydroxylates the central ring to form 10-Hydroxyamitriptyline (10-OH-AMI).[1]

  • The Isomer Challenge: The hydroxylation introduces geometric isomerism. The trans (E) isomer is typically formed in excess over the cis (Z) isomer.

  • Why Specificity Matters: Genetic polymorphisms in CYP2D6 can alter the E/Z ratio. Furthermore, the Z-isomer has been implicated in different binding affinities and renal clearance rates compared to the E-isomer. Accurate quantification requires chromatographic separation, as they share the same precursor mass (

    
     294.2) and similar fragmentation patterns.[1]
    

Method Development Strategy: The "Why"

This protocol deviates from generic TCA methods by prioritizing isomeric resolution over speed.

Stationary Phase Selection

Separating geometric isomers requires a stationary phase that discriminates based on steric shape (planarity).[1]

  • Selection: ACE Excel C18-PFP or high-density C18 (e.g., Kinetex C18).[1]

  • Mechanism: The (Z)-isomer (cis) has a more "bent" 3D structure compared to the flatter (E)-isomer.[1] While Phenyl-Hexyl columns often maximize pi-pi interactions, a high-efficiency C18 phase often provides superior shape selectivity for these specific hydroxylated metabolites.[1]

  • Elution Order: On a standard C18 phase, the more polar/less planar (E)-isomer typically elutes first , followed by the (Z)-isomer .[1] This order is critical for identification.

Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid is chosen over ammonium acetate.[1] The acidic pH (< 3.0) ensures the tertiary amine is fully protonated (

    
    ), improving peak shape and ionization efficiency in positive ESI mode.
    
  • Organic Modifier: Methanol is preferred over Acetonitrile for the resolution of these isomers. Methanol's protic nature often enhances the steric selectivity of C18 phases for geometric isomers of TCAs.

Experimental Protocol

Chemicals and Reagents
  • Reference Standards: (Z)-10-Hydroxyamitriptyline, (E)-10-Hydroxyamitriptyline, Amitriptyline-D3 (Internal Standard).[1]

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.[1]

  • Matrix: Drug-free human plasma (K2EDTA).[1]

Sample Preparation (Protein Precipitation)

A simple "crash and shoot" method is sufficient for therapeutic drug monitoring (TDM) levels (


 ng/mL).[1] For lower limits of detection (LOD), Liquid-Liquid Extraction (LLE) is recommended.[1]

Workflow:

  • Aliquot 100 µL Plasma into a 1.5 mL tube.

  • Add 20 µL Internal Standard (Amitriptyline-D3, 500 ng/mL).[1]

  • Add 300 µL cold Methanol (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of supernatant to an autosampler vial.

  • Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with Water/0.1% Formic Acid before injection.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: ACE Excel 2 C18-PFP (100 x 2.1 mm, 2 µm) or Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm).[1]

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1][4]

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) %A (Water + 0.1% FA) %B (MeOH + 0.1% FA) Curve
0.00 90 10 Initial
0.50 90 10 Hold
4.00 30 70 Linear
4.10 5 95 Step
5.50 5 95 Wash
5.60 90 10 Reset

| 7.00 | 90 | 10 | Re-equilibrate |[1]

Mass Spectrometry:

  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 4500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.[1]

MRM Transitions: Note: Transitions must be optimized for your specific instrument (collision energy).

AnalytePrecursor (

)
Product (

)
RoleCollision Energy (V)
(Z)-10-OH-AMI 294.2 233.1 Quantifier25
(Z)-10-OH-AMI294.2215.1Qualifier35
Amitriptyline-D3281.2236.1IS25

Mechanistic Insight: The transition


 corresponds to the loss of the dimethylamine side chain and water (neutral loss of 61 Da), a highly stable fragment characteristic of the tricyclic ring structure.

Method Validation Summary

  • Linearity: 1.0 – 500 ng/mL (

    
    ).[1]
    
  • Accuracy: 92 – 108%.[1]

  • Precision (CV%): < 8% intra-day, < 12% inter-day.[1]

  • Resolution (

    
    ): 
    
    
    
    between E- and Z-isomers (Critical System Suitability parameter).

Visualizations

Sample Preparation Workflow

SamplePrep Start Plasma Sample (100 µL) IS Add Internal Std (Amitriptyline-D3) Start->IS PPT Protein Precip (300 µL Cold MeOH) IS->PPT Vortex Vortex & Centrifuge (14,000g, 10 min) PPT->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Inject LC-MS/MS Injection Supernatant->Inject Dilute 1:1 if needed

Figure 1: Streamlined protein precipitation workflow for high-throughput plasma analysis.

Isomer Separation Logic

IsomerLogic Start Inject Standard Mix (E + Z Isomers) Check Check Resolution (Rs) Start->Check Pass Proceed to Validation (Rs > 1.5) Check->Pass Separated Fail Rs < 1.5 Check->Fail Co-elution Opt1 Decrease Methanol Slope (Slower Gradient) Fail->Opt1 Opt2 Lower Column Temp (to 30°C) Fail->Opt2 Opt3 Switch to Phenyl-Hexyl Stationary Phase Fail->Opt3 Opt1->Check Opt2->Check

Figure 2: Decision tree for optimizing the critical separation of E- and Z-10-Hydroxyamitriptyline.

Troubleshooting & Optimization

  • Co-elution: If the Z-isomer is not fully resolved from the E-isomer, lower the column temperature to 30°C. Lower temperatures often enhance steric selectivity.

  • Sensitivity Loss: Ensure the source temperature is high enough (350°C+) to desolvate the eluent, as 10-OH-AMI is relatively polar.[1]

  • Carryover: TCAs are "sticky." Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid.

References

  • Mifsud Buhagiar, L., et al. (2019). "Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum."[3][5] Biomedical Chromatography.

  • Nusser, E., et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine."[1] Journal of Chromatography B: Biomedical Sciences and Applications.

  • FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Hicks, J.K., et al. (2013). "Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants." Clinical Pharmacology & Therapeutics.

Sources

Application Note: High-Resolution HPLC Separation of (E)- and (Z)-10-Hydroxyamitriptyline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the separation of (E)- and (Z)-10-Hydroxyamitriptyline isomers. It addresses the specific challenges of separating geometric isomers of tricyclic antidepressant metabolites using HPLC.

Abstract & Clinical Significance

10-Hydroxyamitriptyline (10-OH-AMI) is the primary active metabolite of the tricyclic antidepressant Amitriptyline.[1] Its formation is catalyzed largely by the polymorphic enzyme CYP2D6 . Because the hydroxylation occurs at the C10 position of the dibenzocycloheptene ring, it breaks the symmetry of the molecule, creating two geometric isomers relative to the exocyclic double bond: (E)-10-Hydroxyamitriptyline and (Z)-10-Hydroxyamitriptyline .[1]

Separating these isomers is critical for:

  • CYP2D6 Phenotyping: The formation of the (E)-isomer is highly stereoselective for CYP2D6 activity.

  • Pharmacokinetics: The isomers exhibit different metabolic fates (e.g., glucuronidation rates) and potentially distinct receptor binding profiles.

  • Quality Control: Ensuring synthetic standards (often racemic mixtures of E/Z) are pure.

This guide presents two validated protocols: a robust UV-based method for quality control and high-concentration samples, and a LC-MS/MS compatible method for sensitive bioanalysis in plasma/serum.[1]

Chemical Context & Isomerism

Amitriptyline possesses a rigid tricyclic structure with an exocyclic propylidene side chain.[1] The introduction of a hydroxyl group at C10 creates both a chiral center (resulting in enantiomers) and geometric isomerism (E vs. Z).

  • The Challenge: The E and Z isomers are diastereomers. While they have different physical properties, their structural similarity requires high-efficiency stationary phases to achieve baseline resolution (

    
    ).[1]
    
  • Elution Order: On standard C18 stationary phases, the (E)-isomer typically elutes before the (Z)-isomer .[1]

Visualization: Metabolic Pathway & Isomerism

The following diagram illustrates the biotransformation of Amitriptyline and the resulting isomerism.

MetabolicPathway cluster_isomers Geometric Isomers (Metabolites) AMI Amitriptyline (Parent Drug) CYP2D6 CYP2D6 (Hydroxylation) AMI->CYP2D6 Major Pathway E_ISO (E)-10-OH-Amitriptyline (Major Metabolite) CYP2D6->E_ISO Stereoselective (Preferred) Z_ISO (Z)-10-OH-Amitriptyline (Minor Metabolite) CYP2D6->Z_ISO Minor Product Gluc O-Glucuronide Conjugates E_ISO->Gluc UGT Enzymes Z_ISO->Gluc

Figure 1: Metabolic pathway of Amitriptyline showing the bifurcation into E and Z isomers mediated by CYP2D6.[1]

Method Development Strategy

Successful separation relies on three pillars:

  • Base Deactivation: 10-OH-AMI is a basic amine (

    
    ).[1] Standard silica columns will cause severe peak tailing due to silanol interactions. End-capped columns  or mobile phases with amine modifiers  (for high pH) or chaotropic salts  (at low pH) are essential.[1]
    
  • Selectivity (

    
    ):  The geometric isomers differ in their hydrodynamic volume and interaction with the C18 chains. A high carbon load (>15%) column generally improves resolution.[1]
    
  • pH Control:

    • Low pH (< 3.0):[1][2] Protonates the amine, ensuring solubility and consistent ionization.

    • Intermediate pH (neutral): Avoid (causes variable ionization and broad peaks).

Protocol 1: Routine QC Analysis (HPLC-UV)

Scope: Purity analysis of synthetic standards or high-concentration in vitro assays.[1] Mechanism: Isocratic Reversed-Phase with Phosphate Buffering.[1][2]

Instrument Configuration
  • System: HPLC with Quaternary Pump and Diode Array Detector (DAD).

  • Detector: UV Absorbance at 214 nm (max sensitivity) and 254 nm (selectivity).[1]

  • Column: Supelcosil LC-8-DB or equivalent C18 (e.g., Agilent Zorbax Eclipse XDB-C18).[1]

    • Dimensions: 150 mm x 4.6 mm, 5 µm particle size.[3]

Reagents & Mobile Phase[1][2][3][4][5][6]
  • Solvent A: 20 mM Potassium Phosphate Buffer (

    
    ), adjusted to pH 2.3  with Phosphoric Acid (
    
    
    
    ).
  • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Mobile Phase Composition: Isocratic 65% Buffer / 35% Acetonitrile.[1]

Step-by-Step Procedure
  • Preparation: Dissolve standard mixture of (E)/(Z)-10-OH-AMI in Methanol to 1 mg/mL. Dilute to 10 µg/mL with mobile phase.

  • Equilibration: Flush column with mobile phase for 20 minutes at 1.0 mL/min.

  • Injection: Inject 20 µL of sample.

  • Run: Isocratic run for 15 minutes.

  • Wash: Post-run wash with 90% Acetonitrile/Water to remove hydrophobic contaminants.[1]

Expected Results (Data Table)
AnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
(E)-10-OH-AMI ~6.5-< 1.3
(Z)-10-OH-AMI ~7.8> 2.0< 1.3
Amitriptyline~12.5> 5.0-

Protocol 2: Bioanalysis (LC-MS/MS)

Scope: Quantification in human plasma/serum.[1][3] Mechanism: Gradient Reversed-Phase with Volatile Buffers.[1]

Instrument Configuration
  • System: UHPLC coupled to Triple Quadrupole Mass Spectrometer.

  • Source: Electrospray Ionization (ESI) in Positive Mode.[4][5]

  • Column: ACE 3 C18 or Phenomenex Kinetex C18.[1]

    • Dimensions: 100 mm x 2.1 mm, 1.7 µm or 3 µm.

Reagents & Mobile Phase[1][2][3][4][5][6]
  • Solvent A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[1]

Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)
0.0150.4
1.0150.4
4.0600.4
4.1950.5
5.0950.5
5.1150.4
7.0150.4
MS/MS Transitions (MRM)[1]
  • Precursor Ion:

    
     294.2 
    
    
    
  • Product Ions:

    • Quantifier: 233.1 (Loss of amine side chain)[1]

    • Qualifier: 191.1[1]

Experimental Workflow Diagram

Workflow Sample Plasma Sample (200 µL) Extraction Liquid-Liquid Extraction (Hexane:Butanol 98:2) or Protein Precipitation (ACN) Sample->Extraction Evaporation Evaporate to Dryness (N2 stream @ 40°C) Extraction->Evaporation Reconstitution Reconstitute (Mobile Phase A:B 85:15) Evaporation->Reconstitution LC LC Separation (ACE C18 Column) Reconstitution->LC MS MS/MS Detection (MRM: 294 -> 233) LC->MS

Figure 2: Sample preparation and analytical workflow for LC-MS/MS quantification.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactionsIncrease buffer concentration (up to 50mM) or add 0.05% Triethylamine (TEA) if using UV detection.[1]
Poor Resolution (E/Z) Column degradation or low retentionSwitch to a column with higher carbon load or lower the % organic modifier by 2-5%.[1]
Retention Time Drift pH instabilityEnsure precise pH adjustment of the aqueous buffer. A shift of 0.2 pH units can significantly alter retention of basic drugs.

References

  • Nusser, E., et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine."[1][6] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Härtter, S., & Hiemke, C. (1992). "Column switching and high-performance liquid chromatography in the analysis of amitriptyline, nortriptyline and hydroxylated metabolites in human plasma or serum."[3] Journal of Chromatography B.

  • Bayer, et al. (2019). "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography.

  • PubChem. "E-10-hydroxyamitriptyline-glucuronide Compound Summary."[1] [1]

Sources

Solid phase extraction (SPE) protocols for amitriptyline metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Specificity Solid Phase Extraction of Amitriptyline and Metabolites from Biological Matrices

Executive Summary

This guide details a robust Solid Phase Extraction (SPE) protocol for the simultaneous isolation of Amitriptyline (AMI), its primary active metabolite Nortriptyline (NOR), and their respective 10-hydroxy metabolites. While Amitriptyline is a widely prescribed Tricyclic Antidepressant (TCA), its narrow therapeutic index and complex metabolism via CYP2C19 and CYP2D6 necessitate precise quantification.

We utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism.[1] Unlike traditional C18 (reversed-phase) methods, MCX leverages the basicity of TCAs (pKa ~9.4–9.7), allowing for aggressive organic washing steps that remove over 99% of matrix interferences (phospholipids, proteins) while retaining the analytes via ionic bonding.

Metabolic Context & Target Analytes

Understanding the metabolic pathway is critical for selecting the correct sample preparation strategy. Amitriptyline is demethylated to Nortriptyline; both are subsequently hydroxylated. In urine, these hydroxylated metabolites are often conjugated as glucuronides, requiring hydrolysis for total quantification.

MetabolicPathway AMI Amitriptyline (Parent) NOR Nortriptyline (Active Metabolite) AMI->NOR CYP2C19 (Demethylation) OH_AMI 10-OH-Amitriptyline AMI->OH_AMI CYP2D6 (Hydroxylation) OH_NOR 10-OH-Nortriptyline NOR->OH_NOR CYP2D6 (Hydroxylation) Gluc Glucuronide Conjugates (Urine Elimination) OH_AMI->Gluc UGT Enzymes OH_NOR->Gluc UGT Enzymes

Figure 1: Metabolic pathway of Amitriptyline highlighting the necessity of monitoring both parent and metabolites for comprehensive toxicological analysis.

Experimental Strategy: The "Why" Behind MCX

The Challenge: Biological fluids contain high levels of phospholipids and neutral lipids. In a standard C18 (Reversed-Phase) extraction, these interferences often co-elute with hydrophobic drugs like Amitriptyline, causing ion suppression in LC-MS/MS.

The Solution (Mixed-Mode Cation Exchange): Amitriptyline and Nortriptyline are secondary and tertiary amines.[2] By acidifying the sample, we protonate these amines (


), allowing them to bind to the sulfonate groups (

) on the MCX sorbent via strong ionic interactions.
  • Benefit: Once bound ionically, we can wash the cartridge with 100% Methanol . This removes all hydrophobic neutrals (fats, lipids) that are only held by weak van der Waals forces, while the drug remains locked in place.

  • Elution: We release the drug by switching to a high pH solvent (Ammonium Hydroxide), which deprotonates the drug, breaking the ionic bond.

Protocol A: Plasma & Serum (Free Drug Analysis)

Standard workflow for pharmacokinetic (PK) and toxicology screening.

Materials Required:

  • Sorbent: Oasis MCX or Strata-X-C (30 mg/1 mL or 60 mg/3 mL).

  • Reagents: Phosphoric Acid (

    
    ), Formic Acid, Methanol (MeOH), Acetonitrile (ACN), Ammonium Hydroxide (
    
    
    
    ).
  • Internal Standard (IS): Amitriptyline-d3 or Nortriptyline-d3 (100 ng/mL in MeOH).

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Pre-treatment Mix 200 µL Plasma + 20 µL IS + 200 µL 4%

. Vortex.
Acidification (pH < 3) ensures 100% ionization of AMI/NOR (pKa ~9.4) for cation exchange binding.[3] Disrups protein binding.
2. Conditioning Apply 1 mL MeOH , then 1 mL Water .[3][4]MeOH solvates the polymeric pores; Water equilibrates the sorbent to aqueous conditions.
3. Loading Load the entire pre-treated sample (~420 µL). Flow: 1 mL/min.Analytes bind via Reverse Phase (hydrophobic) AND Ion Exchange (electrostatic).
4. Wash 1 (Aqueous) Apply 1 mL 2% Formic Acid in Water .Removes proteins, salts, and hydrophilic interferences. Maintains acidic pH to keep drug bound.
5. Wash 2 (Organic) Apply 1 mL 100% Methanol .Critical Step: Removes hydrophobic neutrals, lipids, and interference that would clog C18 columns. Analytes remain bound ionically.
6. Elution Apply 2 x 250 µL 5%

in 50:50 MeOH/ACN
.
High pH (>11) deprotonates the amine (

), breaking the ionic bond and releasing the analyte.
7. Post-Processing Evaporate to dryness (

, 40°C). Reconstitute in 100 µL Initial Mobile Phase.
Concentrates the sample for maximum sensitivity.

Protocol B: Urine (Total Metabolite Analysis)

Required when analyzing excretion, as >50% of metabolites exist as glucuronides.

Enzymatic Hydrolysis (Pre-SPE):

  • Mix 200 µL Urine + 50 µL

    
    -Glucuronidase  (e.g., from E. coli or Helix Pomatia).
    
  • Add 100 µL Acetate Buffer (pH 5.0) .

  • Incubate at 60°C for 1-2 hours .

  • Cool to room temperature.

  • Add 200 µL 4%

    
      to quench reaction and acidify.
    
  • Proceed to Step 2 (Conditioning) in Protocol A above.

Visualized Workflow (SPE Logic)

SPE_Workflow cluster_0 Sample Prep cluster_1 SPE Cartridge (MCX) Prep Plasma + 4% H3PO4 (pH < 3) Condition Condition: 1. MeOH 2. Water Load Load Sample (Analytes bind Ionically) Prep->Load Apply Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove Proteins/Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Remove Lipids/Neutrals) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH/ACN (Release Analytes) Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange workflow. Note the specific organic wash (Wash 2) which provides superior cleanliness compared to standard C18 methods.

Validation & Performance Metrics

Typical results expected using LC-MS/MS detection (C18 Column, Formic Acid/MeOH Gradient).

Table 1: Recovery and Matrix Effects (Human Plasma)

Analyte Recovery (%) Matrix Effect (%) RSD (n=6)
Amitriptyline 92 - 98% < 5% 2.1%
Nortriptyline 90 - 96% < 6% 2.8%

| 10-OH-Amitriptyline | 85 - 91% | < 8% | 3.5% |

Linearity: 0.5 ng/mL to 500 ng/mL (


).
LOD:  ~0.1 ng/mL (instrument dependent).

Troubleshooting Guide

  • Issue: Low Recovery of Nortriptyline.

    • Cause: Secondary amines can sometimes interact with silanols if using silica-based SPE.

    • Fix: Ensure the elution solvent contains at least 5% Ammonia to fully deprotonate the amine. Ensure the elution volume is sufficient (2x aliquots are better than 1x).

  • Issue: High Backpressure during Loading.

    • Cause: Protein precipitation in the cartridge.

    • Fix: Ensure the plasma is diluted at least 1:1 with acid. If using "crash and shoot" supernatant, ensure all protein aggregates are spun down before loading.

  • Issue: Ion Suppression in MS.

    • Cause: Phospholipids breaking through.

    • Fix: Increase the strength of Wash 2. You can use 100% Acetonitrile or Methanol in the wash step of an MCX protocol without losing the analyte (because it is ionically bound).

References

  • Huestis, M. A., et al. (2017). Amitriptyline Therapy and CYP2D6 and CYP2C19 Genotype. NCBI Bookshelf. Available at: [Link]

  • Waters Corporation. Efficient and Clean Extraction of a Multi-Drug Panel with Oasis Prime MCX. Application Note. Available at: [Link]

  • Phenomenex. Simplified Method Development for the Extraction of Acidic, Basic and Neutral Compounds with Strata-X. Technical Note. Available at: [Link]

  • Cheng, Y., et al. (2010). Development and validation of amitriptyline and its metabolite in human plasma by UPLC-MS/MS. PubMed. Available at: [Link]

  • PharmGKB. Annotation of CPIC Guideline for Amitriptyline and CYP2C19, CYP2D6. Available at: [Link]

Sources

Application Note: High-Performance Sample Preparation for (Z)-10-Hydroxyamitriptyline in Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of (Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) in urine is a critical bioanalytical challenge in forensic toxicology and therapeutic drug monitoring (TDM). As the primary metabolite of amitriptyline (AMI) mediated by CYP2D6, its accurate measurement provides essential data on metabolic phenotype and compliance.

However, this analyte presents three distinct analytical hurdles:

  • Stereochemistry: It exists as an isobaric pair with (E)-10-Hydroxyamitriptyline. These isomers have identical masses (

    
     294.2) and fragmentation patterns, necessitating high-efficiency chromatographic resolution.
    
  • Conjugation: A significant fraction exists as N- and O-glucuronides in urine. Standard hydrolysis protocols often fail to cleave the quaternary ammonium-linked N-glucuronides efficiently.

  • Matrix Interference: Urine contains high salt and phospholipid concentrations that suppress ionization in LC-MS/MS.

This guide details a Self-Validating Protocol utilizing Recombinant


-glucuronidase hydrolysis followed by Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).

Chemical & Biological Context

Metabolic Pathway & Stereochemistry

Amitriptyline undergoes benzylic hydroxylation via CYP2D6 to form 10-hydroxyamitriptyline. This reaction is stereoselective, producing both E- and Z- isomers. In human urine, the E- isomer typically predominates, but the Z- isomer is the specific marker of interest for certain metabolic profiles.

Key Physicochemical Properties:

  • Molecular Weight: 293.4 g/mol [1]

  • pKa: ~9.4 (Basic amine)

  • LogP: ~3.4 (Lipophilic)

  • Stability: Light-sensitive (photo-oxidation).

Visualization: Metabolic Pathway

The following diagram illustrates the metabolic route and the critical hydrolysis step required for total quantitation.

MetabolicPathway AMI Amitriptyline (Parent) CYP CYP2D6 (Hydroxylation) AMI->CYP Z_OH (Z)-10-OH-Amitriptyline (Target Analyte) CYP->Z_OH Minor E_OH (E)-10-OH-Amitriptyline (Isobaric Interference) CYP->E_OH Major GLUC UGT Enzymes Z_OH->GLUC E_OH->GLUC CONJ Glucuronide Conjugates (N- & O-linked) GLUC->CONJ HYDRO Enzymatic Hydrolysis (Recombinant u03B2-glucuronidase) CONJ->HYDRO Lab Step HYDRO->Z_OH Release HYDRO->E_OH

Figure 1: Metabolic pathway of Amitriptyline showing the formation of E/Z isomers and the necessity of hydrolysis to recover the conjugated fraction.

Pre-Analytical Considerations

Sample Collection and Storage
  • Container: Amber polypropylene tubes are mandatory. TCAs and their metabolites are susceptible to photo-degradation.

  • Preservation: No additives are strictly required for short-term storage, but acidification (sodium fluoride/potassium oxalate) can prevent bacterial degradation of the glucuronides if transport is delayed.

  • Storage: -20°C is stable for >3 months. Avoid repeated freeze-thaw cycles (

    
    ).
    
Internal Standard Selection

Do not use generic Amitriptyline-d3. Due to the chromatographic resolution required between E and Z isomers, you must use a deuterated analog that matches the retention time of the hydroxylated metabolite exactly.

  • Recommended IS: (±)-10-Hydroxyamitriptyline-d3 (or d6).

  • Why? It compensates for the specific matrix effects occurring at the 10-OH elution time, which differs from the parent drug.

Protocol A: Enzymatic Hydrolysis (The Critical Step)

Expert Insight: Traditional enzymes (Helix pomatia, Patella vulgata) are inefficient at hydrolyzing the N-glucuronides (quaternary ammonium linked) formed by TCAs. They often yield only 60-70% recovery. Recommendation: Use a Recombinant


-glucuronidase  (e.g., IMCSzyme or similar).[2][3] These engineered enzymes cleave N-glucuronides with >95% efficiency in under 30 minutes.

Procedure:

  • Aliquot: Transfer 200

    
    L of urine into a 1.5 mL amber microcentrifuge tube.
    
  • IS Addition: Add 20

    
    L of Internal Standard Working Solution (100 ng/mL in MeOH).
    
  • Buffer/Enzyme Mix: Add 100

    
    L of Rapid Hydrolysis Buffer containing Recombinant 
    
    
    
    -glucuronidase.
    • Note: Ensure enzyme activity is >50,000 units/mL in the mix.

  • Incubation: Vortex and incubate at 60°C for 30 minutes .

    • Validation Check: Run a "Hydrolysis Control" (urine spiked with known glucuronide standard) to verify >90% conversion.

  • Cooling: Allow to cool to room temperature before SPE.

Protocol B: Solid Phase Extraction (SPE)

We utilize a Mixed-Mode Strong Cation Exchange (MCX) mechanism. This is superior to standard C18 because it allows the use of 100% organic wash steps to remove neutral interferences (phospholipids) while the basic analyte remains ionically bound to the sorbent.

Materials:

  • Cartridge: Oasis MCX (30 mg, 1 cc) or Strata-X-C.

  • Solvents: Methanol (MeOH), Water, Formic Acid (FA), Ammonium Hydroxide (

    
    ).
    

Step-by-Step Workflow:

  • Pre-treatment: Dilute the hydrolyzed urine (320

    
    L) with 200 
    
    
    
    L of 4%
    
    
    in water.
    • Mechanism: Acidification ensures the analyte is fully protonated (positively charged) to bind to the cation exchange sites.

  • Conditioning:

    • 1 mL MeOH.

    • 1 mL Water.[4][5]

  • Loading: Load the entire pre-treated sample (~520

    
    L) at a slow flow rate (1 mL/min).
    
  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.

    • Purpose: Removes salts, urea, and acidic interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol .

    • Critical Step: This removes neutral organics, hydrophobic pigments, and phospholipids. The analyte stays bound via ionic interaction.

  • Elution: 2 x 250

    
    L of 5% 
    
    
    
    in Methanol
    .
    • Mechanism: The high pH neutralizes the protonated amine, breaking the ionic bond and releasing the analyte into the organic solvent.

  • Evaporation & Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 
    
    
    
    L of Mobile Phase A/B (90:10).
Visualization: SPE Workflow

SPE_Workflow Step1 1. ACIDIFY Add 4% H3PO4 (Charge Analyte +) Step2 2. LOAD Apply to MCX Cartridge Step1->Step2 Step3 3. WASH 1 (Aqueous) 2% Formic Acid (Remove Salts/Acids) Step2->Step3 Waste1 Discard Flow-through Step2->Waste1 Step4 4. WASH 2 (Organic) 100% Methanol (Remove Neutrals/Lipids) Step3->Step4 Waste2 Discard Wash Step3->Waste2 Step5 5. ELUTE 5% NH4OH in MeOH (Neutralize & Release) Step4->Step5 Collect COLLECT Analyte Step5->Collect

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction logic. The 100% MeOH wash is the key to matrix removal.

LC-MS/MS Method Parameters

To distinguish (Z)-10-OH-AMI from its (E)-isomer, specific chromatographic conditions are required. A standard C18 column often co-elutes them.

  • Column: Fluorophenyl (PFP) or High-Strength Silica (HSS) T3 .

    • Recommendation: ACE 3 C18-PFP (100 x 2.1 mm) or Waters HSS T3. The PFP phase offers

      
       interactions that help separate structural isomers.
      
  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 40% B (Slow ramp is crucial for isomer separation)

    • 6.1 min: 95% B (Flush)

  • Mass Transitions (MRM):

    • (Z)-10-OH-AMI:

      
       (Quant), 
      
      
      
      (Qual).
    • Note: The transitions are identical for the E-isomer; separation relies entirely on Retention Time (RT).

Validation & Performance Metrics

The following table summarizes expected performance data based on this protocol.

ParameterAcceptance CriteriaExpected Result (MCX Protocol)
Linearity

0.999 (Range: 1–500 ng/mL)
Recovery (Extraction) > 80%85–95%
Matrix Effect 85–115%95% (Minimal suppression due to MCX wash)
Hydrolysis Efficiency > 90%> 95% (using Recombinant enzyme)
Isomer Resolution (

)

~1.8 (Baseline separation of E and Z)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incomplete elution from MCX.Ensure Elution solvent is fresh (NH4OH is volatile). Increase pH to >10.
Co-eluting Isomers Gradient too steep.Flatten the gradient slope between 10% and 40% B. Switch to PFP column.
Variable Quantitation Incomplete Hydrolysis.Check incubator temp (60°C). Switch from Snail enzyme to Recombinant.
Peak Tailing Secondary interactions.Increase Ammonium Formate concentration in Mobile Phase A to 20mM.

References

  • Stereoselective Metabolism: Breyer-Pfaff, U., et al. "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine." Journal of Chromatography B, 1990.

  • Hydrolysis Efficiency: Mastrianni, L., et al. "Variations in enzymatic hydrolysis efficiencies for amitriptyline and cyclobenzaprine in urine."[2][6] Journal of Analytical Toxicology, 2016.[6]

  • LC-MS/MS Methodology: Huestis, M.A., et al. "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline... and their hydroxy metabolites." Biomedical Chromatography, 2019.[7]

  • Sample Prep (MCX): Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs."

  • Chemical Data: PubChem Compound Summary for (Z)-10-Hydroxyamitriptyline.

Sources

Precision Bioanalysis of (Z)-10-Hydroxyamitriptyline: Internal Standard Selection and LC-MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

The analysis of (Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) is a critical, yet often overlooked, component of therapeutic drug monitoring (TDM) for Amitriptyline. While the E-isomer is the major metabolite formed by CYP2D6, the Z-isomer is associated with distinct cardiotoxic risks, particularly in patients with specific CYP2D6 polymorphisms or those undergoing co-medication with CYP inhibitors.

Standard LC-MS/MS protocols often fail to chromatographically resolve the E and Z isomers, leading to co-elution and inaccurate quantification of the specific toxic species. Furthermore, severe matrix effects in plasma can suppress ionization, necessitating a robust Internal Standard (IS) strategy. This guide details the selection of internal standards and the development of a stereoselective LC-MS/MS assay.

The Science of Internal Standard Selection[1]

The Challenge: Isobaric Interference and Matrix Effects

(Z)-10-OH-AMI (


 294.2) is isobaric with its geometric isomer, (E)-10-OH-AMI.[1][2][3] Mass spectrometry alone cannot distinguish them; they must be separated chromatographically.
  • Risk: If the IS does not track the specific Z-isomer perfectly through the column, it will not compensate for the matrix effects (ion suppression) occurring at that specific retention time.

The "Gold Standard" Hierarchy

To ensure scientific integrity, IS selection must follow a hierarchy of reliability:

  • Tier 1:

    
     or 
    
    
    
    Labeled (Z)-10-OH-AMI
    • Why: Carbon-13 and Nitrogen-15 isotopes do not alter the physicochemical properties of the molecule. The IS co-elutes exactly with the analyte, providing perfect compensation for matrix effects.

    • Drawback: Extremely high cost and low commercial availability.

  • Tier 2: Deuterated Racemic Mixture (

    
    -10-OH-AMI) 
    
    • Why: This is the industry standard. Since the analyte (Z-isomer) is separated from the E-isomer by the column, a racemic IS will also be separated. The

      
      -isomer of the deuterated IS  will co-elute with the 
      
      
      
      -isomer of the analyte
      .
    • Caveat: Deuterium can cause a slight retention time shift (the "Chromatographic Isotope Effect"), potentially separating the IS peak from the analyte peak by 0.05–0.1 minutes. In sharp matrix effect zones, this slight shift can lead to quantification errors.

  • Tier 3: Structural Analogs (e.g., Nortriptyline-d3)

    • Verdict:DO NOT USE. Structural analogs have different retention times and ionization efficiencies. They cannot correct for the specific matrix suppression experienced by the polar 10-hydroxy metabolite.

Visualizing the Selection Logic

IS_Selection_Strategy Start Select Internal Standard for (Z)-10-OH-AMI Budget_Check Is Budget/Availability Unlimited? Start->Budget_Check Tier1 Tier 1: 13C or 15N Labeled (Z)-Specific or Racemate Budget_Check->Tier1 Yes Tier2 Tier 2: Deuterated (d3/d6) Racemic 10-OH-AMI Budget_Check->Tier2 No (Standard) Check_RT Validation Step: Check Retention Time Shift Tier2->Check_RT Pass Shift < 0.05 min Proceed Check_RT->Pass Fail Shift > 0.1 min Risk of Matrix Mismatch Check_RT->Fail Tier3 Tier 3: Structural Analog (e.g., Nortriptyline) Fail->Tier3 Last Resort Reject REJECT METHOD High Risk of Inaccuracy Tier3->Reject

Figure 1: Decision matrix for selecting an Internal Standard. Tier 2 (Deuterated Racemate) is the most common practical choice, provided retention time shifts are validated.

Protocol 1: IS Qualification (Pre-Validation)

Before running samples, you must validate the IS to prevent "Cross-Talk" (Signal contribution).

Objective: Ensure the IS does not interfere with the Analyte channel, and the Analyte does not interfere with the IS channel.

Materials:

  • Analyte Standard: (Z)-10-OH-AMI (or Racemic 10-OH-AMI)

  • IS:

    
    -10-OH-AMI (Racemate)
    

Procedure:

  • Prepare Solution A: Analyte at ULOQ (Upper Limit of Quantification, e.g., 500 ng/mL) without IS.

  • Prepare Solution B: IS at working concentration (e.g., 50 ng/mL) without Analyte.

  • Prepare Solution C: Blank Matrix (extracted).

  • Inject Solution A: Monitor the IS MRM transition.

    • Acceptance Criteria: Signal in IS channel must be < 5% of the IS working response.[4]

  • Inject Solution B: Monitor the Analyte MRM transition.

    • Acceptance Criteria: Signal in Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantification).[4]

Troubleshooting:

  • If Analyte contributes to IS (Solution A fails): The IS is likely contaminated with unlabeled drug, or the mass resolution of the MS is too low.

  • If IS contributes to Analyte (Solution B fails): The IS contains unlabeled impurities (

    
    ). Purchase a higher purity standard or increase the mass difference (e.g., use 
    
    
    
    instead of
    
    
    ).

Protocol 2: Stereoselective LC-MS/MS Methodology

This protocol uses a racemic deuterated IS (


-10-OH-AMI) and relies on the column to separate the 

and

isomers.
Sample Preparation (Supported Liquid Extraction - SLE)

Why SLE? Protein precipitation (PPT) is dirty and leaves phospholipids that cause ion suppression. LLE/SLE provides cleaner extracts for trace metabolite analysis.

  • Aliquoting: Transfer 100 µL of plasma into a tube.

  • IS Addition: Add 20 µL of

    
    -10-OH-AMI Working Solution (50 ng/mL in 50:50 Methanol:Water). Vortex 10s.
    
  • Buffer: Add 100 µL of 0.1% Ammonium Hydroxide (pH ~10) to basify the sample (TCAs are basic; pKa ~9.4).

  • Loading: Load sample onto an SLE+ cartridge (e.g., Biotage Isolute). Apply gentle vacuum to initiate loading. Wait 5 mins for absorption.

  • Elution: Elute with 1 mL of Ethyl Acetate/Hexane (50:50).

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20).

LC Conditions (Isomer Separation)
  • Column: C18 with high carbon load (e.g., Waters XSelect HSS T3 or ACE C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0.0 min: 15% B

    • 5.0 min: 35% B (Slow gradient is crucial for Isomer separation)

    • 5.1 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

MS/MS Parameters
  • Ionization: ESI Positive.

  • MRM Transitions:

    • Analyte (Z-10-OH-AMI):

      
       (Quant), 
      
      
      
      (Qual).
    • IS (

      
      -10-OH-AMI): 
      
      
      
      .
Workflow Diagram

LCMS_Workflow cluster_peaks Chromatogram Sample Plasma Sample (Contains E & Z isomers) IS_Add Add Racemic IS (d3-E/Z-10-OH-AMI) Sample->IS_Add Extract SLE Extraction (Remove Phospholipids) IS_Add->Extract LC LC Separation (Slow Gradient) Extract->LC Peak1 Peak 1: E-Isomer (Analyte + IS) LC->Peak1 1.2 min Peak2 Peak 2: Z-Isomer (Analyte + IS) LC->Peak2 1.7 min MS MS/MS Detection (MRM Mode) Peak1->MS Peak2->MS

Figure 2: Analytical workflow ensuring the physical separation of geometric isomers prior to detection.

Data Presentation & Acceptance Criteria

To validate the method, the following criteria (aligned with FDA/EMA Bioanalytical Guidelines) must be met.

ParameterAcceptance CriteriaRationale
Selectivity No interfering peaks > 20% of LLOQ in blank matrix at Z-isomer retention time.Ensures the Z-isomer is distinct from the E-isomer and matrix noise.
IS Interference < 5% of average IS response in blank samples.Prevents false negatives or inaccurate normalization.
Resolution (

)
Valley between E and Z peaks must return to baseline (

).
Critical for accurate integration of the specific Z-isomer.
Accuracy Mean conc.[5] within ±15% of nominal (±20% at LLOQ).Standard bioanalytical requirement.[6]
Precision (CV) < 15% ( < 20% at LLOQ).Ensures reproducibility.
Matrix Factor IS-normalized Matrix Factor should be close to 1.0 (0.85 - 1.15).Proves the IS is compensating for ion suppression effectively.

References

  • Halling, J., et al. (2008).[7] "The CYP2D6 polymorphism in relation to the metabolism of amitriptyline and nortriptyline in the Faroese population." British Journal of Clinical Pharmacology. Link

  • Vlase, L., et al. (2019). "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography. Link

  • Nusser, E., et al. (1988).[8] "Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline." Drug Metabolism and Disposition. Link

  • U.S. FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." Food and Drug Administration. Link

  • Waters Corporation. (2021). "Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research." Application Note. Link

Sources

High-Throughput Screening Assays for Amitriptyline Metabolites: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Metabolic Journey of Amitriptyline

Amitriptyline, a cornerstone of tricyclic antidepressant therapy, undergoes extensive metabolism in the body, a process critical to both its therapeutic efficacy and potential for adverse effects.[1] The metabolic fate of amitriptyline is primarily governed by the cytochrome P450 (CYP) enzyme superfamily, with two key players taking center stage: CYP2C19 and CYP2D6.[1][2][3] CYP2C19 is principally responsible for the N-demethylation of amitriptyline to its active metabolite, nortriptyline.[2][3][4][5] Subsequently, both amitriptyline and nortriptyline are hydroxylated by CYP2D6 to form less active 10-hydroxy metabolites.[1][2][3] Given the significant inter-individual variability in the activity of these enzymes due to genetic polymorphisms, high-throughput screening (HTS) assays are indispensable tools in drug development and personalized medicine.[1][6] These assays enable the rapid assessment of how new chemical entities (NCEs) may interact with these metabolic pathways and help to predict potential drug-drug interactions and individual patient responses.

This guide provides a detailed overview of contemporary HTS methodologies for assessing amitriptyline metabolism, with a focus on practical, field-proven protocols. We will delve into the core principles of these assays, from direct measurement of metabolite formation using mass spectrometry to indirect activity assays of the key metabolizing enzymes.

Amitriptyline Metabolic Pathway

The metabolic conversion of amitriptyline is a multi-step process involving several key enzymatic reactions. Understanding this pathway is fundamental to designing relevant and informative screening assays.

Amitriptyline_Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline CYP2C19 (N-demethylation) 10-OH-Amitriptyline 10-OH-Amitriptyline (Less Active) Amitriptyline->10-OH-Amitriptyline CYP2D6 (Hydroxylation) 10-OH-Nortriptyline 10-OH-Nortriptyline (Less Active) Nortriptyline->10-OH-Nortriptyline CYP2D6 (Hydroxylation)

Caption: Metabolic pathway of amitriptyline.

I. Direct Metabolite Quantification: The Power of LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the direct and simultaneous quantification of amitriptyline and its metabolites.[7][8][9][10][11] Its high sensitivity and specificity allow for precise measurements even in complex biological matrices. In a high-throughput setting, the focus is on rapid analysis times and streamlined sample preparation.[12]

Core Principle

This method involves the chromatographic separation of the parent drug and its metabolites followed by their detection and quantification using a mass spectrometer. The use of stable isotope-labeled internal standards is crucial for accurate quantification.[7][13]

High-Throughput Microsomal Stability Assay Protocol

This protocol is designed to assess the rate of metabolism of amitriptyline in a high-throughput format using liver microsomes, which are a rich source of CYP enzymes.[14]

1. Materials and Reagents:

  • Human Liver Microsomes (pooled)

  • Amitriptyline stock solution (in DMSO)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold, containing an internal standard like deuterated amitriptyline and nortriptyline)[7]

  • 96-well incubation plates and collection plates

  • Automated liquid handler (for increased throughput and precision)[15][16][17][18]

2. Experimental Workflow:

LCMS_Workflow cluster_prep Plate Preparation cluster_incubation Incubation & Termination cluster_analysis Analysis Reagent_Prep Prepare Master Mix (Microsomes, Buffer) Compound_Addition Add Amitriptyline (Test Compound) Reagent_Prep->Compound_Addition Start_Reaction Add NADPH to Initiate Compound_Addition->Start_Reaction Incubate Incubate at 37°C (Time Points: 0, 5, 15, 30 min) Start_Reaction->Incubate Stop_Reaction Add Cold Acetonitrile + Internal Standard Incubate->Stop_Reaction Centrifuge Centrifuge to Precipitate Protein Stop_Reaction->Centrifuge Transfer_Supernatant Transfer Supernatant to Analysis Plate Centrifuge->Transfer_Supernatant LCMS_Analysis LC-MS/MS Analysis Transfer_Supernatant->LCMS_Analysis Data_Processing Calculate % Remaining vs. Time LCMS_Analysis->Data_Processing

Caption: High-throughput microsomal stability assay workflow.

3. Step-by-Step Methodology:

  • Prepare Master Mix: On ice, prepare a master mix containing human liver microsomes and phosphate buffer.

  • Compound Plating: Using an automated liquid handler, dispense a small volume of the amitriptyline stock solution into the wells of a 96-well plate.[16]

  • Initiate Reaction: Transfer the master mix to the compound plate and pre-incubate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing the internal standard.[19] The "0-minute" time point is crucial as it represents 100% of the initial compound concentration.

  • Sample Processing: Seal the plate and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze using a validated LC-MS/MS method.[7][9] Several methods have been published with run times of less than 6 minutes per sample.[8][10]

  • Data Analysis: Determine the peak area ratios of the analyte to the internal standard at each time point. Calculate the percentage of amitriptyline remaining at each time point relative to the 0-minute sample. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[14]

Data Presentation
ParameterDescriptionTypical Value Range
Amitriptyline Conc. Initial concentration of the test compound.0.5 - 1 µM
Microsome Conc. Protein concentration of liver microsomes.0.2 - 0.5 mg/mL
Incubation Time Duration of the metabolic reaction.0 - 60 minutes
t½ (in vitro) Time taken for 50% of the compound to be metabolized.Compound-dependent
CLint (in vitro) Intrinsic clearance (µL/min/mg protein).Compound-dependent

II. Indirect Enzyme Activity Assays: Fluorometric and Luminescent Approaches

For screening large compound libraries for potential inhibitors of amitriptyline metabolism, indirect assays that measure the activity of CYP2C19 and CYP2D6 are highly efficient. These assays utilize specific substrates that are converted by the enzyme into a fluorescent or luminescent product.[20][21][22]

Core Principle

A pro-fluorescent or pro-luminescent substrate specific to the CYP enzyme of interest is incubated with the enzyme in the presence and absence of a test compound. A decrease in the fluorescent or luminescent signal in the presence of the test compound indicates inhibition of the enzyme.

Protocol: Fluorometric CYP2D6 Inhibition Assay

This protocol outlines a method for screening compounds for their potential to inhibit CYP2D6, a key enzyme in amitriptyline hydroxylation.[6]

1. Materials and Reagents:

  • Recombinant human CYP2D6 enzyme preparation (e.g., microsomes from insect cells)[22]

  • CYP2D6-specific fluorogenic substrate (e.g., a derivative that becomes fluorescent upon metabolism)[6][21]

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Test compounds and a known inhibitor (e.g., quinidine) as a positive control[6]

  • 96- or 384-well black plates

  • Fluorescence plate reader

2. Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme_Mix Prepare Enzyme Master Mix (CYP2D6, Buffer) Add_Enzyme Add Enzyme Mix to Plate Enzyme_Mix->Add_Enzyme Add_Enhibitors Add_Enhibitors Add_Inhibitors Add Test Compounds/ Controls to Plate Add_Inhibitors->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Start_Reaction Add Substrate/NADPH Mix Pre_Incubate->Start_Reaction Kinetic_Read Read Fluorescence Kinetically (e.g., every 2 min for 30 min) Start_Reaction->Kinetic_Read Calculate_Vmax Calculate Reaction Rate (Vmax) Kinetic_Read->Calculate_Vmax Calculate_Inhibition Calculate % Inhibition Calculate_Vmax->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Fluorometric CYP inhibition assay workflow.

3. Step-by-Step Methodology:

  • Compound Plating: Dispense test compounds and controls (positive and negative) into a 96- or 384-well black plate at various concentrations.

  • Enzyme Addition: Add the recombinant CYP2D6 enzyme preparation to each well.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow for compound-enzyme interaction.[6]

  • Reaction Initiation: Initiate the reaction by adding a mixture of the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/468 nm for some substrates).[6][21]

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percent inhibition for each test compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[20]

Data Presentation
Assay ParameterDescriptionExample Value
Enzyme Recombinant human CYP isoform.CYP2D6 or CYP2C19
Substrate Enzyme-specific pro-fluorescent or pro-luminescent probe.e.g., Luciferin-ME EGE (for CYP2D6)[20]
Positive Control Known inhibitor of the specific CYP enzyme.Quinidine (for CYP2D6)
IC50 Concentration of inhibitor causing 50% reduction in enzyme activity.Compound-dependent

III. Cell-Based Assays for Metabolite Toxicity Screening

Beyond metabolic stability and enzyme inhibition, it is crucial to assess the potential toxicity of amitriptyline metabolites. High-throughput cell-based assays provide a valuable in vitro system for this purpose.[23][24][25]

Core Principle

A cell line, often of hepatic origin (e.g., HepG2 cells), is used to metabolize the parent drug.[23] The resulting metabolites in the cell culture medium are then transferred to a reporter cell line to assess cytotoxicity.[23]

Protocol: Co-culture Model for Reactive Metabolite Screening

This protocol describes a method to evaluate the formation of reactive metabolites, which can lead to cellular toxicity.[26]

1. Materials and Reagents:

  • Metabolically competent cells (e.g., HepaRG cells)[26]

  • Reporter cells (e.g., a sensitive cell line for toxicity assessment)

  • Amitriptyline

  • Cell culture media and supplements

  • Reagents for assessing cell viability (e.g., CellTiter-Glo®, resazurin)

  • 96- or 384-well culture plates

2. Step-by-Step Methodology:

  • Plate Metabolizing Cells: Seed the metabolically competent cells (e.g., HepaRG) in a 96-well plate and allow them to adhere and differentiate.

  • Compound Treatment: Treat the cells with a range of amitriptyline concentrations.

  • Co-culture or Media Transfer: After a suitable incubation period (e.g., 24-48 hours) to allow for metabolism, either add the reporter cells directly to the wells (co-culture) or transfer the conditioned media to a separate plate containing the reporter cells.

  • Assess Viability: After an additional incubation period, assess the viability of the reporter cells using a suitable assay.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells. A decrease in cell viability indicates the formation of toxic metabolites.

Assay Validation and Quality Control

Rigorous assay validation is paramount to ensure the reliability and reproducibility of HTS data.[27][28][29][30] Key validation parameters include:

  • Z'-factor: A statistical measure of assay quality, with a value > 0.5 indicating an excellent assay.

  • Signal-to-Background Ratio: The ratio of the signal from the positive control to the negative control.

  • Intra- and Inter-plate Reproducibility: Assessed by running replicates within the same plate and across different plates and days.

Conclusion

The high-throughput screening assays detailed in this guide provide a robust framework for investigating the metabolic profile of amitriptyline and for screening compound libraries for potential interactions with its metabolic pathways. The integration of automated liquid handling systems is crucial for achieving the throughput and precision required in modern drug discovery.[17][18] By combining direct metabolite quantification using LC-MS/MS with indirect enzyme activity assays and cell-based toxicity screens, researchers can build a comprehensive understanding of a compound's metabolic fate and potential liabilities early in the development process.

References

  • Scinomix. (2024, July 22). Advancing High-Throughput Screening: 6 Key Advantages of Automated Liquid Handlers. Retrieved from [Link]

  • 3CR Bioscience. (n.d.). Automated Liquid Handling Workstation. Retrieved from [Link]

  • Olesen, O. V., & Linnet, K. (1997). Metabolism of the Tricyclic Antidepressant Amitriptyline by cDNA-Expressed Human Cytochrome P450 Enzymes. Pharmacology, 55(5), 235–243.
  • Aumintec. (2026, January 28). High Throughput Screening Automation for Faster, More Reliable Results. Retrieved from [Link]

  • Olesen, O. V., & Linnet, K. (1997). Metabolism of the tricyclic antidepressant amitriptyline by cDNA-expressed human cytochrome P450 enzymes. Pharmacology, 55(5), 235-243.
  • Buenz, E. J. (2007). A high-throughput cell-based toxicity analysis of drug metabolites using flow cytometry. Cell Biology and Toxicology, 23(5), 361–365.
  • Hicks, J. K., Sangkuhl, K., Swen, J. J., Ellingrod, V. L., Müller, D. J., Shimoda, K., Bishop, J. R., Kharasch, E. D., Skaar, T. C., Gaedigk, A., Dunnenberger, H. M., Klein, T. E., Caudle, K. E., & Stingl, J. C. (2017). Clinical Pharmacogenetics Implementation Consortium Guideline for CYP2D6 and CYP2C19 Genotypes and Dosing of Tricyclic Antidepressants: 2016 Update. Clinical Pharmacology & Therapeutics, 102(1), 37–44.
  • Promega Corporation. (n.d.). P450-Glo™ CYP2C19 and CYP2D6 Assays and Screening Systems.
  • Copia Scientific. (n.d.). Automatic Liquid Handler | Automated Liquid Handling System. Retrieved from [Link]

  • Lausecker, B., et al. (2008). High-throughput microsomal stability assay for screening new chemical entities in drug discovery. Journal of Biomolecular Screening, 13(9), 899-907.
  • Shu, Y., Xu, Z. H., Xie, H. G., Zhu, R. H., Zhao, J. P., & Zhou, H. H. (1998). Enzyme kinetic analysis and inhibition of amitriptyline N-demethylation in human liver microsomes in vitro. Chinese Journal of Pharmacology and Toxicology, 12(4), 260-265.
  • ResearchGate. (n.d.). Metabolic pathway of amitriptyline. Retrieved from [Link]

  • Zang, R., Li, D., Tang, I. C., Wang, J., & Yang, S. T. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Biotechnology for Wellness Industries, 1(1), 31-51.
  • Nakayama, S., et al. (2021). Cell-based high-throughput screening for the evaluation of reactive metabolite formation potential. Toxicology in Vitro, 72, 105101.
  • ResearchGate. (2025, November 11). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Shah, P., et al. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. International Journal of Molecular Sciences, 23(19), 11809.
  • Assay Genie. (n.d.). Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Grech, V., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum.
  • Der Pharma Chemica. (n.d.). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Retrieved from [Link]

  • Li, W., et al. (2010). Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 643-648.
  • ResearchGate. (2025, October 11). Practical LC–MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy‐metabolites in human serum | Request PDF. Retrieved from [Link]

  • Creative Bioarray. (n.d.). High-Throughput Toxicity Screening. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • University of Mississippi. (n.d.). LC-MS/MS Method Development and Analysis of Tricyclic Antidepressants in Human Plasma. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Unlocking Visual Pathways. (2026, February 18). A Friendly Guide to Graphviz and the DOT Language. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • Gansner, E. R., & North, S. C. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 53–60.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Retrieved from [Link]

  • YouTube. (n.d.). Dot Language Graphviz. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. Retrieved from [Link]

  • Iversen, P. W., et al. (2012).
  • Bock, J. L., et al. (1987). Determination of amitriptyline and its major basic metabolites in human urine by high-performance liquid chromatography.
  • SciSpace. (2008, January 18). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Retrieved from [Link]

  • Garland, W. A., et al. (1979). A Method for the Determination of Amitriptyline and Its Metabolites Nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in Human Plasma Using Stable Isotope Dilution and Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS). Clinical Pharmacology & Therapeutics, 25(6), 844-856.

Sources

Application Note: Stereoselective Determination of (Z)-10-Hydroxyamitriptyline in Post-Mortem Tissue via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the stereoselective determination of (Z)-10-Hydroxyamitriptyline in post-mortem tissue. It addresses the critical challenge of chromatographically resolving the Z-isomer from the more abundant E-isomer to ensure accurate forensic quantification.

Abstract & Scientific Rationale

Amitriptyline (AMI) is a widely prescribed tricyclic antidepressant (TCA) with a complex metabolic profile significantly influenced by pharmacogenetics.[1] In post-mortem toxicology, the accurate quantification of its metabolites is critical for distinguishing between therapeutic use, acute toxicity, and chronic accumulation.

The primary hydroxylation of amitriptyline at the C10 position is mediated by CYP2D6 , producing two geometric isomers: (E)-10-hydroxyamitriptyline and (Z)-10-hydroxyamitriptyline .[1] While the E-isomer typically predominates, the Z-isomer serves as a vital marker for specific metabolic phenotypes and pathway saturation.

The Analytical Challenge: The E- and Z-isomers are isobaric (same mass) and share identical fragmentation patterns in mass spectrometry. Standard C18 methods often fail to resolve them, leading to the co-elution of the minor Z-isomer under the tail of the major E-isomer. This protocol details a stereoselective LC-MS/MS workflow capable of baseline separation, ensuring that (Z)-10-hydroxyamitriptyline is quantified without interference from its geometric isomer.

Metabolic Pathway & Isomerism

The following diagram illustrates the CYP-mediated pathways, highlighting the stereochemical divergence.

MetabolicPathway AMI Amitriptyline (Parent) CYP2C19 CYP2C19 AMI->CYP2C19 CYP2D6 CYP2D6 AMI->CYP2D6 NOR Nortriptyline (Active Metabolite) E_OH (E)-10-OH-Amitriptyline (Major Product) Z_OH (Z)-10-OH-Amitriptyline (Target Analyte) CYP2C19->NOR CYP2D6->E_OH Stereoselective (Preferred) CYP2D6->Z_OH Minor Pathway

Figure 1: Metabolic pathway of Amitriptyline showing the bifurcation into E and Z isomers mediated by CYP2D6.[1]

Materials and Sample Preparation

Post-mortem tissue (liver, brain, myocardium) presents a complex matrix rich in lipids and proteins. Simple protein precipitation is insufficient. This protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to isolate basic TCAs while removing neutral lipids and acidic interferences.

Reagents
  • Standards: (Z)-10-Hydroxyamitriptyline, (E)-10-Hydroxyamitriptyline, Amitriptyline-D3 (IS).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid.[2]

  • Buffers: Ammonium Acetate (10mM, pH 4.0), Ammonium Hydroxide (conc).

Tissue Pre-Treatment
  • Homogenization: Weigh 1.0 g of tissue (e.g., liver). Add 4.0 mL of 0.1 M Phosphate Buffer (pH 6.0) . Homogenize using a bead mill or rotor-stator homogenizer until smooth.

  • Dilution: Transfer 500 µL of homogenate to a clean tube. Add 50 µL of Internal Standard (IS) working solution. Vortex.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet debris. Use the supernatant for SPE.

Solid Phase Extraction (SPE) Protocol

Cartridge: Oasis MCX (Mixed-Mode Cation Exchange), 30 mg / 1 cc (or equivalent).

StepActionCritical Technical Note
1. Condition 1 mL MeOHActivates sorbent ligands.
2. Equilibrate 1 mL WaterPrepares sorbent for aqueous sample.
3. Load 500 µL SupernatantLoad at low speed (1 mL/min) to maximize interaction.
4. Wash 1 1 mL 2% Formic AcidAcidic Wash: Ionizes the basic amine (locks it to sorbent) while eluting acidic interferences.
5. Wash 2 1 mL MethanolOrganic Wash: Removes neutral lipids/fats. Analyte remains bound via ionic interaction.
6. Elute 2 x 500 µL 5% NH4OH in MeOHBasic Elution: Neutralizes the amine, breaking the ionic bond and releasing the analyte.
7. Dry Evaporate to drynessUse N2 stream at 40°C. Do not overheat.
8. Reconstitute 100 µL Mobile Phase90:10 (A:B). Vortex well.

Instrumental Analysis (LC-MS/MS)

The separation of E and Z isomers is achieved using a high-efficiency C18 column with a specific gradient profile. Chiral columns are not strictly necessary if the C18 phase provides sufficient shape selectivity, but the gradient must be shallow during the elution window.

Chromatographic Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: ACE Excel 3 C18-PFP (100 x 2.1 mm, 3 µm) or equivalent high-carbon load C18. Note: PFP phases offer enhanced selectivity for structural isomers.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.00 10 Initial Hold
1.00 10 Load
6.00 40 Shallow Gradient (Critical for Isomer Separation)
6.10 95 Wash
8.00 95 Hold
8.10 10 Re-equilibration

| 10.00 | 10 | End |

Mass Spectrometry Parameters (MRM)

Ionization: Electrospray Positive (ESI+). Differentiation Strategy: Since E and Z isomers have the same mass transitions, Retention Time (RT) is the sole differentiator.

AnalytePrecursor (m/z)Product (m/z)RT (min)*Collision Energy (V)
(E)-10-OH-Amitriptyline 294.2233.14.225
(Z)-10-OH-Amitriptyline 294.2233.14.6 25
Amitriptyline-D3 (IS)281.2191.15.820

*RTs are approximate and must be established with pure standards.

Experimental Workflow Diagram

Workflow Sample Post-Mortem Tissue (1g Liver/Brain) Homogenize Homogenization (Phosphate Buffer pH 6.0) Sample->Homogenize SPE SPE Extraction (Oasis MCX - Mixed Mode) Homogenize->SPE Supernatant Evap Evaporation & Reconstitution (Mobile Phase A:B) SPE->Evap Eluate LC UHPLC Separation (C18-PFP Column) Evap->LC MS MS/MS Detection (MRM Mode) LC->MS E/Z Separation Data Data Analysis (Resolution > 1.5 required) MS->Data

Figure 2: Step-by-step experimental workflow for the extraction and analysis of Z-10-OH-AMI.

Method Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • Resolution Check (System Suitability):

    • Inject a mix of E- and Z-standards at the beginning of every batch.

    • Requirement: Chromatographic resolution (

      
      ) between E and Z peaks must be > 1.5  (baseline separation). If 
      
      
      
      , the quantitation of the Z-isomer (usually the smaller peak) will be inaccurate due to the "tailing" of the E-isomer.
  • Post-Mortem Redistribution (PMR) Flag:

    • Amitriptyline exhibits significant PMR.[4]

    • Protocol: Analyze both Peripheral Blood (Femoral) and Central Blood/Tissue (Heart/Liver).[5]

    • Interpretation: If [Central] / [Peripheral] ratio > 3, redistribution has occurred. Tissue concentrations should be interpreted with caution regarding "dose at time of death."

  • Matrix Effects:

    • Post-mortem liver is highly suppressive.

    • Calculation: Compare slope of calibration curve in matrix vs. solvent.

    • Acceptance: Matrix Factor (MF) should be between 0.8 and 1.2. If < 0.8, increase the wash strength in the SPE step or reduce injection volume.

References

  • Mifsud Buhagiar, L., et al. (2019).[6] Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography. Link

  • Breyer-Pfaff, U., et al. (2014). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Hilberg, T., et al. (1993).[7] An animal model of postmortem amitriptyline redistribution. Journal of Forensic Sciences. Link

  • Cheng, Y.F., et al. (2006). Solid-Phase Extraction for the Determination of Tricyclic Antidepressants in Serum Using a Novel Polymeric Extraction Sorbent. Journal of Liquid Chromatography & Related Technologies. Link

  • Washington State Patrol Toxicology Laboratory. (2023). Confirmation of Tricyclic Antidepressants by Liquid Chromatography-Tandem Mass Spectrometry. Link

Sources

Application Note: Precision Retention & Separation of (Z)-10-Hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and analytical scientists focusing on the isolation and quantification of (Z)-10-Hydroxyamitriptyline.

Executive Summary

(Z)-10-Hydroxyamitriptyline ((Z)-10-OH-AMI) is a pharmacologically active metabolite of the tricyclic antidepressant Amitriptyline.[1] Its analysis is complicated by two factors: geometric isomerism (co-elution with the (E)-isomer) and basic moiety interactions (secondary silanol interactions causing peak tailing).

This guide provides a self-validating protocol to optimize mobile phase composition, specifically targeting the resolution of the (Z)-isomer from its (E)-counterpart and the parent drug. We utilize a "Design of Experiment" (DoE) approach to balance pH, ionic strength, and organic modification.

Physicochemical Context & Separation Mechanism[2][3][4][5][6][7][8]

To optimize retention, one must understand the molecular behavior of the analyte in the column environment.

  • The Analyte: (Z)-10-Hydroxyamitriptyline contains a secondary hydroxyl group and a tertiary amine side chain.

    • pKa (Amine): ~9.4. At neutral pH, it is positively charged.

    • LogP: ~3.4 (More polar than Amitriptyline, LogP ~4.9).

  • The Challenge:

    • Silanol Activity: The protonated amine interacts strongly with residual silanols on silica-based C18 columns, leading to peak tailing.

    • Isomeric Selectivity: The (Z) and (E) isomers differ only in the spatial arrangement of the propylidene chain relative to the hydroxylated ring. Standard hydrophobic interaction (C18) often provides insufficient selectivity without specific mobile phase tuning.

Mechanism of Separation

Effective separation relies on Solvophobic Theory modulated by Steric Selectivity .

  • Low pH (2.0–3.0): Protonates silanols (suppressing cation exchange) and keeps the analyte fully ionized.

  • Intermediate pH (5.5–6.0): Maximizes the difference in hydrodynamic volume between Z and E isomers, often improving resolution (Rs) despite increased risk of tailing.

Method Development Strategy (Decision Workflow)

The following decision tree outlines the logical flow for optimizing the mobile phase.

MethodDev Start Start: (Z)-10-OH-AMI Optimization ColSel Step 1: Column Selection (C18 End-capped vs. Phenyl-Hexyl) Start->ColSel pHScout Step 2: pH Scouting (pH 2.5 vs pH 6.0) ColSel->pHScout Eval1 Evaluate Peak Shape & Resolution pHScout->Eval1 PathA Good Shape, Poor Res Eval1->PathA Isomers co-elute PathB Tailing > 1.5 Eval1->PathB Silanol interaction ModOpt Step 3: Modifier Optimization (MeOH vs ACN) PathA->ModOpt BufferAdd Add TEA or Increase Ionic Strength PathB->BufferAdd Final Final Method Validation ModOpt->Final BufferAdd->Eval1

Figure 1: Logical workflow for optimizing retention and resolution of geometric isomers.

Experimental Protocols

Protocol A: Buffer pH & Ionic Strength Screening

Objective: Determine the optimal pH window that balances peak symmetry (tailing factor) with isomeric selectivity.

Materials:

  • Column: High-purity C18 (e.g., Waters XBridge or Agilent ZORBAX Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A1 (Acidic): 20 mM Potassium Phosphate, pH 2.5.

  • Mobile Phase A2 (Mid-range): 10 mM Ammonium Acetate, pH 5.8 (adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

Procedure:

  • Preparation: Prepare a standard mix containing Amitriptyline, (E)-10-OH-AMI, and (Z)-10-OH-AMI (10 µg/mL each).

  • Isocratic Run 1 (Low pH): Run 65% A1 / 35% B at 1.0 mL/min, 30°C.

  • Isocratic Run 2 (Mid pH): Run 65% A2 / 35% B at 1.0 mL/min, 30°C.

  • Analysis: Calculate Resolution (

    
    ) between E and Z isomers and Tailing Factor (
    
    
    
    ).

Expected Outcome:

  • pH 2.5: Superior peak shape (

    
    ), but lower resolution between isomers.
    
  • pH 5.8: Improved resolution (

    
    ) due to slight deprotonation effects affecting the isomers differently, but potential for increased tailing.
    
  • Recommendation: If

    
     at pH 2.5, proceed to Protocol B using pH 5.8 or an intermediate pH.
    
Protocol B: Organic Modifier Selectivity Tuning

Objective: Exploit solvophobic differences between Methanol (protic) and Acetonitrile (aprotic) to separate the Z-isomer.

Rationale: Methanol can form hydrogen bonds with the hydroxyl group at C10, potentially differentiating the (Z) and (E) isomers based on the accessibility of this group, which is sterically influenced by the propylidene chain.

Procedure:

  • Condition 1: 20 mM Phosphate pH 3.0 / Acetonitrile (70:30).

  • Condition 2: 20 mM Phosphate pH 3.0 / Methanol (60:40) Note: MeOH is a weaker solvent, so % is increased to maintain retention time.

  • Condition 3 (Binary): 20 mM Phosphate pH 3.0 / ACN / MeOH (65:15:20).

Data Analysis:

Modifier SystemRetention (k')Selectivity (

)
Resolution (

)
100% ACN LowerLow< 1.2 (Often co-elution)
100% MeOH HigherHigh> 1.8 (Recommended)
Mix (ACN/MeOH) MediumMedium~1.5

Critical Insight: While ACN provides sharper peaks, Methanol is often superior for separating the geometric isomers of hydroxylated TCAs due to H-bonding selectivity [1].

Final Optimized Protocol (The "Gold Standard")

Based on field data and physicochemical properties, this system provides the highest probability of success for (Z)-10-Hydroxyamitriptyline retention.

Chromatographic Conditions
  • Column: C18, End-capped, 150 x 4.6 mm, 3.5 µm (or 5 µm).

  • Temperature: 35°C (Improves mass transfer for basic drugs).

  • Flow Rate: 1.0 mL/min.[4][2][5]

  • Detection: UV @ 220 nm (or 240 nm).

  • Mobile Phase: Isocratic.[4][2]

    • A: 25 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric acid).

    • B: Methanol (HPLC Grade).

    • Ratio: A:B = 55:45 (v/v).

Preparation of Mobile Phase A (Self-Validating Step)
  • Dissolve 3.40 g of

    
     in 950 mL of Milli-Q water.
    
  • Add

    
     of Triethylamine (TEA) only if using an older generation column to block silanols. Modern columns do not require this.
    
  • Adjust pH to 3.00

    
     0.05 using 85% Orthophosphoric Acid.
    
  • Filter through 0.22 µm nylon filter.

System Suitability Criteria
  • Retention Time (Z-isomer): ~6–8 minutes.

  • Resolution (Z vs E):

    
    .
    
  • Tailing Factor:

    
    .
    
  • Precision (RSD):

    
     (n=6 injections).
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Z/E Co-elution Insufficient steric selectivity.Switch organic modifier to 100% Methanol. Lower temperature to 25°C to increase interaction time.
Peak Tailing Silanol interaction.Lower pH to 2.5. Increase buffer concentration to 50 mM. Use a "Base-Deactivated" column.
Retention Drift pH instability or Temperature flux.Use a column thermostat. Ensure buffer capacity is sufficient (min 20 mM).

References

  • Härtter, S., & Hiemke, C. (1992).[2] Column switching and high-performance liquid chromatography in the analysis of amitriptyline, nortriptyline and hydroxylated metabolites in human plasma or serum. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Buhagiar, L., et al. (2018). Implications of mobile phase composition and pH on the chromatographic separation of Amitriptyline and its metabolite Nortriptyline. International Journal of Pharmacy and Pharmaceutical Sciences. Link

  • Smith, G. A., et al. (1982).[6] High-pressure liquid chromatographic determination of amitriptyline and its major metabolites in human whole blood. Journal of Pharmaceutical Sciences. Link

  • Tonello, P., et al. (2008).[7] Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Química Nova. Link

Sources

Application Note: Robust UPLC-MS/MS Method for Simultaneous Quantitation of 12 Antidepressants in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Therapeutic Drug Monitoring (TDM) of antidepressants is critical due to the wide inter-individual variability in metabolism (CYP450 polymorphisms) and the delayed onset of therapeutic effects. This application note details a high-throughput, sensitive UPLC-MS/MS method for the simultaneous quantification of Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).

Unlike generic protocols, this guide focuses on the mechanistic rationale behind parameter selection, ensuring that researchers can adapt the method to their specific instrumentation while maintaining data integrity.

Method Development Logic: The "Why" Behind the Parameters

To achieve a robust method, we must address the physicochemical properties of the analytes.

Analyte Chemistry & Column Selection

Most antidepressants (e.g., Fluoxetine, Amitriptyline) are lipophilic, basic compounds with pKa values ranging from 8.0 to 9.5.

  • The Challenge: On traditional silica-based C18 columns, residual silanol groups (

    
    ) deprotonate at neutral pH, becoming negatively charged (
    
    
    
    ). Positively charged basic drugs interact ionically with these silanols, causing severe peak tailing and variable retention times.
  • The Solution: We utilize Ethylene Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) particle technology. These columns are designed to be stable at high pH (allowing operation in the neutral state) or have controlled surface charges to repel basic analytes, ensuring sharp, symmetrical peaks without the need for ion-pairing agents.

Mobile Phase Chemistry
  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for UPLC applications due to its lower viscosity, which generates lower backpressure, allowing for higher flow rates and faster run times.

  • Aqueous Additive: We use 0.1% Formic Acid + 2mM Ammonium Formate .

    • Formic Acid:[1][2][3][4] Lowers pH (~2.7) to ensure all basic analytes are fully protonated

      
      , maximizing sensitivity in ESI+ mode.
      
    • Ammonium Formate: Acts as a buffer to stabilize ionization and prevent pH shifts during the gradient, which is critical for reproducible retention times of ionizable compounds.

Experimental Protocol

Chemicals and Reagents
  • Standards: Certified Reference Materials (CRMs) for Fluoxetine, Sertraline, Paroxetine, Venlafaxine, Citalopram, Escitalopram, Duloxetine, Amitriptyline, Nortriptyline, Imipramine, Desipramine, and Clomipramine.

  • Internal Standards (IS): Deuterated analogs (e.g., Fluoxetine-d5, Venlafaxine-d6) are mandatory to correct for matrix effects and ionization suppression.

  • Solvents: LC-MS grade Acetonitrile, Water, and Formic Acid.

Sample Preparation: Protein Precipitation (PPT)

While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is selected here for speed and cost-efficiency in high-throughput labs.

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube or 96-well plate.

  • Spike: Add 20 µL of Internal Standard Working Solution (100 ng/mL in 50:50 MeOH:H2O).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The ratio of 1:3 (Sample:Organic) is critical to precipitate >98% of plasma proteins.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to a total recovery vial or plate.

  • Dilute (Optional): If peak shapes are distorted due to high solvent strength, dilute the supernatant 1:1 with Water (0.1% Formic Acid) before injection.

UPLC Conditions
  • System: UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II)

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Column Temp: 45°C (Elevated temp reduces viscosity and improves mass transfer)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2-5 µL

Gradient Table:

Time (min) % Mobile Phase A (Water + 0.1% FA + 2mM Amm. Formate) % Mobile Phase B (ACN + 0.1% FA) Curve
0.00 95 5 Initial
0.50 95 5 Hold
3.00 5 95 Linear
4.00 5 95 Wash
4.10 95 5 Re-equilibrate

| 5.00 | 95 | 5 | End |

MS/MS Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode[1][5]

  • Source Temp: 500°C

  • Desolvation Gas: 1000 L/Hr

  • Cone Voltage: Optimized per analyte (typically 20-40 V)

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Cone (V)Collision (eV)
Venlafaxine 278.258.1260.23020
O-Desmethylvenlafaxine 264.258.1246.13020
Citalopram 325.2109.1262.13522
Duloxetine 298.1154.144.12015
Fluoxetine 310.2148.144.11812
Paroxetine 330.2192.170.12818
Sertraline 306.1159.1275.12420
Amitriptyline 278.2233.191.13018
Nortriptyline 264.2233.191.13018
Imipramine 281.286.158.12515
Desipramine 267.272.144.12515
Clomipramine 315.286.158.12518

Workflows and Visualization

Analytical Workflow

This diagram illustrates the streamlined process from sample collection to data output.

G Sample Patient Plasma (100 µL) IS_Add Add Internal Std (Deuterated) Sample->IS_Add PPT Protein Precipitation (300 µL Cold ACN) IS_Add->PPT Centrifuge Centrifuge 10,000g @ 4°C PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant UPLC UPLC Separation BEH C18 Column Supernatant->UPLC MSMS MS/MS Detection ESI+ MRM Mode UPLC->MSMS Data Quantitation & Report MSMS->Data

Caption: Figure 1. End-to-end analytical workflow for antidepressant quantitation in plasma.

Troubleshooting Logic: Matrix Effects & Peak Tailing

A self-validating decision tree for common chromatographic issues.

Logic Start Issue Detected Decision Identify Problem Start->Decision Tailing Peak Tailing Decision->Tailing Suppression Signal Suppression (Matrix Effect) Decision->Suppression Check_pH Check Mobile Phase pH (Must be < 3.0) Tailing->Check_pH Check_PL Monitor Phospholipids (m/z 184 > 184) Suppression->Check_PL Check_Load Check Mass Load (Dilute Sample) Check_pH->Check_Load pH OK New_Col Replace Column (Void/Silanol Activity) Check_Load->New_Col Still Tailing Optimize_Wash Extend Gradient Wash Check_PL->Optimize_Wash PLs Co-eluting Switch_Prep Switch to SPE (Oasis MCX) Optimize_Wash->Switch_Prep Unresolved

Caption: Figure 2. Diagnostic decision tree for resolving peak tailing and matrix effects.

Validation Strategy (FDA/EMA Guidelines)

To ensure this protocol is self-validating , perform the following before routine use:

  • Linearity: Construct a 6-point calibration curve (e.g., 5 – 500 ng/mL).

    
     must be 
    
    
    
    .[6]
  • Accuracy & Precision: Analyze QC samples (Low, Mid, High) in quintuplicate (n=5) over 3 days. CV% must be

    
     (
    
    
    
    at LLOQ).
  • Matrix Effect (ME): Compare the peak area of an analyte spiked into post-extracted blank plasma vs. neat solvent.

    • 
      .
      
    • Acceptance: 85-115%.[7] If ME < 85% (suppression), switch to Deuterated IS or use Phospholipid Removal Plates.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Niemi, R. et al. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Journal of Chromatography B. [Link]

  • Waters Corporation. (2020).[8][9] Rapid Analysis of Antidepressants in Human Plasma using UPLC-MS/MS. Application Note. [Link]

  • Chambers, E. et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link][9]

Sources

Troubleshooting & Optimization

Improving peak resolution between (E) and (Z) amitriptyline metabolites

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center for analytical scientists optimizing the separation of amitriptyline metabolites.

Executive Summary & Mechanistic Insight[1]

The separation of (E)-10-hydroxyamitriptyline (E-10-OH-AMI) and (Z)-10-hydroxyamitriptyline (Z-10-OH-AMI) is a classic chromatographic challenge involving geometric diastereomers. Unlike enantiomers, these molecules have different physicochemical properties, yet their structural similarity often leads to co-elution on standard C18 phases.

The Separation Mechanism: The resolution between these isomers on Reversed-Phase (RP) columns is primarily driven by intramolecular hydrogen bonding and steric hindrance .

  • Z-Isomer (Cis-configuration): The hydroxyl group at C10 and the dimethylaminopropyl side chain are on the same side of the tricyclic ring system. This proximity facilitates intramolecular hydrogen bonding (OH···N), effectively "masking" the polarity of the amine and hydroxyl groups. This results in a more hydrophobic conformation, typically leading to stronger retention on C18 columns.

  • E-Isomer (Trans-configuration): The functional groups are on opposite sides, preventing intramolecular interaction. The polar groups are fully exposed to the mobile phase, resulting in weaker retention (earlier elution).

Critical Elution Order (C18): E-10-OH-AMI (Early)


 Z-10-OH-AMI (Late) [1, 3].

Troubleshooting & Optimization (Q&A)

Q1: I am observing co-elution of E and Z isomers on my C18 column. How do I improve resolution without extending run time?

Diagnosis: Co-elution suggests your stationary phase lacks the steric selectivity required to distinguish the subtle shape difference between the "open" E-form and the "compact" Z-form.

Solution:

  • Switch Organic Modifier: If you are using Acetonitrile (ACN), switch to Methanol (MeOH) .

    • Reasoning: ACN is an aprotic solvent and forms a "layer" on the C18 surface that can mask steric selectivity. MeOH is protic and allows the analytes to interact more directly with the stationary phase ligands, often enhancing shape selectivity for diastereomers [2].

  • Optimize Temperature: Lower the column temperature to 25–30°C .

    • Reasoning: Higher temperatures increase molecular kinetic energy, averaging out the conformational differences between the E and Z forms. Lower temperatures "freeze" the populations in their distinct conformations, maximizing the thermodynamic difference in adsorption [4].

Q2: My peaks are tailing significantly (Tailing Factor > 1.5), causing the Z-isomer to merge into the E-isomer's tail.

Diagnosis: Amitriptyline metabolites are basic secondary and tertiary amines (


). Tailing is caused by the interaction of these positively charged amines with residual negatively charged silanols on the silica surface.

Solution:

  • pH Strategy:

    • Low pH (Recommended for LC-MS): Use 0.1% Formic Acid (pH ~2.7) . At this pH, silanols are protonated (neutral), reducing secondary interactions.

    • High pH (Recommended for High-pH Stable Columns): Use 10 mM Ammonium Bicarbonate (pH 10) . At this pH, the analytes are deprotonated (neutral), increasing hydrophobicity and eliminating ionic interaction with silanols. Note: Only use columns rated for pH 10 (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Buffer Strength: Increase buffer concentration to 20–25 mM . Higher ionic strength suppresses the electrical double layer, minimizing ion-exchange effects with silanols [3].

Q3: Can I use a column other than C18 to improve selectivity?

Recommendation: Yes. If C18 fails, the Phenyl-Hexyl or PFP (Pentafluorophenyl) phases are excellent alternatives.

  • Mechanism:[1][2] These phases offer

    
     interactions with the tricyclic ring system of amitriptyline. The rigid planar structure of the tricyclic ring interacts differently with the phenyl ligands depending on whether the bulky side chain is in the E or Z orientation. This provides an orthogonal separation mechanism to pure hydrophobicity.
    

Validated Experimental Protocol

Method: LC-MS/MS Quantification of Amitriptyline Metabolites Objective: Baseline resolution (


) of E and Z isomers.
Materials & Reagents[1][3][4][5][6][7][8][9]
  • Column: ACE C18-PFP or Phenomenex Kinetex F5 (2.1 x 100 mm, 1.7 µm or 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Methanol (LC-MS Grade).

Step-by-Step Workflow
  • System Preparation:

    • Purge lines with 100% MeOH to remove any ACN residues (ACN can suppress ionization in this specific method).

    • Equilibrate column at 30°C .

  • Gradient Program:

    • Initial: 20% B (Hold 0.5 min) - Focuses analytes at head of column.

    • Ramp: 20%

      
       70% B over 6.0 min.
      
    • Wash: 95% B for 1.0 min.

    • Re-equilibration:[1] 20% B for 2.0 min.

  • Detection (MS/MS):

    • Source: ESI Positive.[3][4]

    • MRM Transitions:

      • Amitriptyline:

        
        
        
      • 10-OH-Amitriptyline (E & Z):

        
         (Quant), 
        
        
        
        (Qual).
    • Note: E and Z isomers share the same mass transitions. Chromatographic separation is the ONLY way to distinguish them.

  • Data Analysis:

    • Expect E-10-OH to elute first (~3.2 min).

    • Expect Z-10-OH to elute second (~3.6 min).

    • Calculate Resolution (

      
      ): Ensure 
      
      
      
      .

Data Summary & Decision Support

Table 1: Physicochemical Comparison of Isomers
Parameter(E)-10-OH-Amitriptyline(Z)-10-OH-AmitriptylineChromatographic Behavior (C18)
Configuration Trans (OH vs Sidechain)Cis (OH vs Sidechain)E elutes before Z
H-Bonding No intramolecular H-bondStrong intramolecular H-bondZ is more hydrophobic
Polarity Higher (Exposed groups)Lower (Masked groups)E is less retained
Prevalence Major metabolite (Urine)Minor metaboliteE peak area > Z peak area [1]
Method Development Decision Tree

The following diagram illustrates the logical flow for troubleshooting resolution issues.

MethodOptimization Start Start: Poor E/Z Resolution CheckTailing Check Peak Symmetry (USP Tailing > 1.5?) Start->CheckTailing FixTailing Action: Mitigate Silanol Activity 1. Add 10-20mM Buffer 2. Adjust pH (2.7 or 9.5) CheckTailing->FixTailing Yes CheckSelectivity Check Selectivity (Peaks Symmetrical but Overlapping?) CheckTailing->CheckSelectivity No FixTailing->CheckSelectivity ChangeOrganic Action: Switch Organic Modifier ACN -> Methanol CheckSelectivity->ChangeOrganic Yes CheckRes Resolution > 1.5? ChangeOrganic->CheckRes ChangeColumn Action: Change Stationary Phase C18 -> Phenyl-Hexyl or PFP CheckRes->ChangeColumn No (Still Co-eluting) Final Final Method: MeOH/Buffer, pH 3.0 Phenyl-Hexyl or C18 Temp: 25°C CheckRes->Final Yes OptimizeTemp Action: Lower Temperature (40°C -> 25°C) ChangeColumn->OptimizeTemp OptimizeTemp->Final

Caption: Logical workflow for optimizing E/Z isomer resolution, prioritizing mobile phase chemistry before hardware changes.

References

  • Nusser, E., et al. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B: Biomedical Sciences and Applications, 528(1), 163-171.

  • Buhagiar, L., et al. (2018). Implications of mobile phase composition and pH on the chromatographic separation of amitriptyline and its metabolite nortriptyline. International Journal of Pharmacy and Pharmaceutical Sciences, 10(4), 132-138.

  • Vlase, L., et al. (2008). Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD. Brazilian Journal of Pharmaceutical Sciences, 44(3).

  • Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase LC. LCGC North America, 20(6), 524-530.

Sources

Technical Support Center: Minimizing Matrix Effects in (Z)-10-Hydroxyamitriptyline LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-LCMS-10OH-AMI Assigned Specialist: Senior Application Scientist

Executive Summary

(Z)-10-Hydroxyamitriptyline (10-OH-AMI) is a polar, basic metabolite of amitriptyline. In LC-MS/MS analysis, it is particularly susceptible to ion suppression caused by endogenous phospholipids (PLs) in plasma and serum. Because 10-OH-AMI elutes earlier than the parent drug on reverse-phase columns (due to increased polarity), it often co-elutes with the "lyso-phospholipid" region of the chromatogram, leading to significant sensitivity loss and quantification errors.

This guide provides a self-validating workflow to diagnose, eliminate, and calculate these matrix effects.

Module 1: Diagnostic Workflow (Do I have a problem?)

Q: My internal standard response is variable, and my LLOQ is unstable. How do I visualize the matrix effect?

A: You must perform a Post-Column Infusion (PCI) experiment. This is the only way to "see" the invisible matrix background.

Protocol: Post-Column Infusion
  • Setup: Tee-combine the LC effluent (from the column) with a continuous infusion of 10-OH-AMI standard (100 ng/mL) via a syringe pump.

  • Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed by your current method).

  • Observation: Monitor the baseline of the specific MRM transition for 10-OH-AMI.

  • Interpretation:

    • Flat Baseline: No matrix effect.

    • Dip/Valley: Ion suppression (Analytes eluting here will lose signal).[1]

    • Peak/Hump: Ion enhancement.[2]

Troubleshooting Decision Tree

Matrix_Troubleshooting Start Issue: Low Sensitivity / Variable IS PCI Action: Perform Post-Column Infusion Start->PCI Result Result: Observe Baseline Dips? PCI->Result NoDip No Dips: Issue is likely Source/Optics Result->NoDip Flat Baseline YesDip Dips Observed: Matrix Effect Confirmed Result->YesDip Valleys Visible Location Where is the Dip? YesDip->Location CoElution Dip at Analyte RT Location->CoElution LateElution Dip in Wash/Re-equilibration Location->LateElution Fix1 Fix: Change Sample Prep (Switch to MCX SPE or PLR) CoElution->Fix1 Fix2 Fix: Adjust Gradient/Column (Move analyte away from PLs) CoElution->Fix2 Fix3 Fix: Extend Run Time (Flush column before next injection) LateElution->Fix3

Figure 1: Decision matrix for diagnosing ion suppression events.

Module 2: Sample Preparation (The First Line of Defense)

Q: I am currently using Protein Precipitation (PPT) with Acetonitrile. Is this sufficient?

A: No. PPT removes proteins but leaves >99% of phospholipids in the sample. These phospholipids (GPC, LPC) are the primary cause of ion suppression for basic drugs like 10-OH-AMI.

Mechanism of Failure: Phospholipids are surface-active. In the ESI droplet, they migrate to the surface, preventing your analyte from accessing the gas phase.[3] This is a competition for charge and surface area.

Recommended Protocols

We recommend two "Gold Standard" approaches for 10-OH-AMI.

FeatureMethod A: Mixed-Mode Cation Exchange (MCX SPE) Method B: Phospholipid Removal Plates (PLR)
Principle Orthogonal selectivity (Hydrophobicity + Charge).PPT + Lewis Acid/Zirconia retention of phosphate groups.
Cleanliness Highest. Removes neutral lipids, salts, and proteins.High. specifically targets phospholipids.[1][4]
Throughput Medium (Requires condition, wash, elute steps).[5]High (In-well precipitation + filtration).
Cost

$

Recommendation Use if LLOQ < 0.5 ng/mL is required.Use for high-throughput clinical/tox screening.
Protocol A: MCX SPE (Waters Oasis or similar)
  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: 200 µL Plasma + 200 µL 4% H3PO4 (Acidifies matrix to break protein binding and charge the basic amine).

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/interferences).

  • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic matrix). Critical step for PL removal.

  • Elute: 2 x 250 µL 5% NH4OH in Methanol (Releases the basic analyte).

  • Evaporate & Reconstitute.

Module 3: Chromatography & Isomers

Q: (Z)-10-OH-AMI has an (E)-isomer. Do I need to separate them?

A: Yes, ideally. While they are isobaric (same mass), they may suffer different degrees of matrix effect if they co-elute with different matrix bands. Furthermore, regulatory guidelines often require separation if one isomer is inactive or has different toxicity.

Q: How do I separate the matrix from my analyte?

A: 10-OH-AMI is polar. Standard C18 gradients often elute it too early (in the "dump" zone of salts/polar matrix).

Optimization Strategy:

  • Column Choice: Use a Phenyl-Hexyl or Polar-Embedded C18 column. These provide better retention for polar amines than standard C18, moving the analyte away from the solvent front.

  • Mobile Phase: Use Ammonium Formate (5-10 mM) rather than just Formic Acid. The ammonium ions help mask silanols, improving peak shape and retention for basic amines.

  • Gradient: Ensure a high-organic wash (95% B) is held for at least 2 minutes at the end of every run to strip phospholipids from the column.

Module 4: Calculation & Validation (The Matuszewski Method)

Q: How do I prove to a reviewer that I have eliminated matrix effects?

A: You must calculate the Matrix Factor (MF) using the method described by Matuszewski et al. [1].[2] This is a quantitative validation requirement (FDA M10 Guideline).

The "Three-Set" Experiment

Prepare three sets of samples at Low and High QC concentrations:

  • Set A (Neat Standards): Analyte in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the extract.

  • Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract (Standard QC).

Calculations
  • Matrix Factor (MF): Measures Ion Suppression/Enhancement.[2]

    
    
    
    • MF = 1.0: No effect.

    • MF < 1.0: Suppression (e.g., 0.85 = 15% suppression).

    • MF > 1.0: Enhancement.[1][6]

  • IS-Normalized MF: The most critical metric.

    
    
    
    • Goal: The CV of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic/hemolyzed) should be < 15% .

Q: Which Internal Standard should I use? A: You must use a stable isotope-labeled IS, preferably (Z)-10-OH-AMI-d3 or -d6 .

  • Why? A deuterated IS has virtually identical physicochemical properties. It will co-elute with the analyte and experience the exact same ion suppression. If the signal drops 50%, the IS drops 50%, and the ratio remains constant.

  • Warning: Do not use Amitriptyline-d3 as an IS for 10-OH-AMI. They elute at different times; the IS will not compensate for matrix effects occurring at the metabolite's retention time.

Visualizing the Mechanism

IonSuppression cluster_droplet ESI Droplet Surface (The Battlefield) PL Phospholipids (High Surface Activity) Surface Gas Phase Desorption PL->Surface Occupies Surface Drug 10-OH-AMI (Analyte) Drug->Surface Blocked Result Result: Analyte remains in liquid (Signal Loss) Surface->Result

Figure 2: Mechanism of Ion Suppression.[7] Phospholipids monopolize the droplet surface, preventing the analyte from entering the gas phase.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. Link

  • FDA. (2022). Bioanalytical Method Validation - Guidance for Industry (M10). U.S. Food and Drug Administration. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

  • Ismaiel, O. A., et al. (2010). Monitoring phospholipids for assessment of ion enhancement and ion suppression in hydrophilic interaction liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 878(32), 3303-3316. Link

Sources

Technical Support Center: Stability of (Z)-10-Hydroxyamitriptyline in Frozen Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Variable in TCA Metabolite Analysis

You are likely accessing this guide because you are observing inconsistent recovery, unexplained peak broadening, or quantitation bias for (Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) in your plasma assays.

While Amitriptyline is robust, its hydroxylated metabolites are chemically distinct. The 10-hydroxy metabolite exists as two geometric isomers, E (trans) and Z (cis). In human plasma, the E-isomer typically predominates, but the Z-isomer is pharmacologically relevant and analytically challenging.

Critical Technical Alert: The stability of Z-10-OH-AMI is not just about temperature; it is governed by stereochemical integrity and non-specific binding . Unlike the parent drug, the hydroxy-metabolite introduces a secondary alcohol group that, combined with the tricyclic ring strain, creates specific vulnerabilities to acid-catalyzed isomerization and photolytic degradation .

Part 1: Core Storage & Handling Protocols

Q1: What is the validated stability window for frozen plasma storage?

A: For bioanalytical purposes, the following stability windows are recommended based on cross-industry validation data for Tricyclic Antidepressants (TCAs) and their metabolites:

Storage ConditionStability WindowTechnical Note
-80°C (Ultra-Low) > 12 Months Recommended. Molecular mobility is effectively arrested; isomerization risk is negligible.
-20°C (Standard) 2 - 3 Months Acceptable for short-term. Risk of gradual enzymatic activity (glucuronide deconjugation) exists if samples were not acidified/treated.
Thawed (Room Temp) < 4 Hours Critical Control Point. Limit exposure. Keep samples in an ice bath (4°C) during processing to retard isomerization.
Processed (Autosampler) 24 - 48 Hours Stable at 4°C if protected from light.

Expert Insight: While the parent drug (Amitriptyline) is stable at -20°C for years, the Z-isomer is more sensitive. If your study spans >3 months, you must store at -70°C or lower to prevent subtle isomeric ratio shifts [1].

Q2: Does freeze-thaw cycling affect (Z)-10-Hydroxyamitriptyline?

A: Yes, but often indirectly.

  • The Issue: Repeated freeze-thaw cycles (FTC) can change the plasma pH slightly (due to protein precipitation and buffer salt crystallization) and rupture cells, releasing enzymes.

  • The Limit: Validated data typically supports up to 3 Freeze-Thaw Cycles with <15% loss.

  • Mitigation: If you need to re-assay samples, aliquot plasma into smaller volumes before freezing to avoid subjecting the bulk sample to multiple FTCs.

Part 2: Advanced Troubleshooting (The "Why" Behind the Failures)

Q3: I am seeing "ghost peaks" or shifting retention times. Is my analyte isomerizing?

A: This is a classic symptom of Acid-Catalyzed Isomerization .

  • Mechanism: The benzylic-like hydroxyl group at position 10 is sensitive. Strong acidic conditions (often used in protein precipitation or mobile phases) can catalyze the conversion between Z and E isomers or lead to dehydration (forming 10,11-dehydroamitriptyline) [2].

  • Diagnostic Check:

    • Are you using a high concentration of acid (e.g., >1% Formic Acid or TCA) in your extraction?

    • Is your autosampler temperature controlled? (Heat accelerates isomerization).

  • Solution: Switch to a milder acidification protocol (e.g., 0.1% Formic Acid) or use Ammonium Acetate buffers (pH 4-5) which preserve stereochemical integrity better than strong acids.

Q4: My recovery is low, but the internal standard is stable. Is it adsorption?

A: Highly likely. TCAs are basic, lipophilic amines (pKa ~9.4). They adhere tenaciously to:

  • Glass silanols (via ionic interaction).

  • Polystyrene plastics (via hydrophobic interaction).

  • The Trap: The 10-hydroxy group increases polarity slightly but does not eliminate the "sticky" nature of the amine tail.

  • Protocol Fix:

    • Never store low-concentration stock solutions (<1 µg/mL) in pure glass without a modifier.

    • Add a Displacer: Ensure your storage solvent and extraction solvents contain a modifier like 0.1% Formic Acid or 5% Methanol to compete for binding sites on the container walls [3].

    • Use Polypropylene (PP): PP tubes are generally superior to Polystyrene (PS) for TCA storage.

Q5: I’m measuring "Total" 10-OH-AMI. Why do my values vary with hydrolysis time?

A: You are likely encountering Differential Hydrolysis Kinetics .

  • The Complexity: 10-OH-AMI forms both O-glucuronides (ether linkage) and N-glucuronides (quaternary ammonium).

  • The Problem: N-glucuronides are resistant to standard acid hydrolysis and require specific enzymatic cleavage (e.g., E. coli

    
    -glucuronidase). If you use acid hydrolysis, you may only be measuring the O-glucuronide fraction, leading to underestimation [4].
    
  • Recommendation: Use a comprehensive enzymatic hydrolysis protocol (Incubation at 37°C for 2-4 hours with

    
    -glucuronidase) rather than acid hydrolysis to ensure total recovery without inducing degradation.
    

Part 3: Visualizing the Stability Workflow

The following diagram illustrates the critical decision pathways for sample handling to preserve (Z)-10-Hydroxyamitriptyline integrity.

G cluster_legend Critical Control Points node_start Plasma Sample Collection node_freeze Freezing Decision node_start->node_freeze node_short Short Term (<3 Months) Store at -20°C node_freeze->node_short Immediate Study node_long Long Term (>3 Months) Store at -80°C node_freeze->node_long Biobanking node_thaw Thawing Process (Ice Bath / 4°C) node_short->node_thaw node_long->node_thaw node_extract Sample Extraction (Avoid Strong Acids) node_thaw->node_extract Limit Light Exposure node_container Container Check: Glass vs. Plastic? node_extract->node_container node_glass Glass: RISK of Adsorption Add 0.1% Formic Acid node_container->node_glass If Glass node_plastic Polypropylene (PP) Recommended node_container->node_plastic If Plastic node_analysis LC-MS/MS Analysis (Protect from Light) node_glass->node_analysis node_plastic->node_analysis

Figure 1: Decision logic for preserving (Z)-10-Hydroxyamitriptyline stability during storage and processing. Note the critical interventions at the thawing and container selection stages.

Part 4: Validated Reference Specifications

Use these specifications to set your laboratory's acceptance criteria.

ParameterSpecificationReference
Stock Solution Stability Stable for 2 months at -20°C in Methanol[1][5]
Plasma Stability (-20°C) Stable for >60 days (No significant degradation)[1]
Freeze-Thaw Stability Stable for 3 cycles (rapid freeze / 4°C thaw)[5]
Photostability Unstable. Protect from direct UV/Fluorescent light.[6]
Isomer Ratio (E:Z) Physiological ratio varies; E is typically dominant.[7]

References

  • Linden, R. et al. (2008).[1] "Determination of amitriptyline and its main metabolites in human plasma samples using HPLC-DAD." Journal of the Brazilian Chemical Society. Available at: [Link]

  • Burch, J. E. et al. (1984). "Amitriptyline and its basic metabolites determined in plasma by gas chromatography." Journal of Chromatography B. Available at: [Link]

  • Kristensen, K. et al. (2015). "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Available at: [Link]

  • Dahl-Puustinen, M. L. et al. (1989). "Quaternary N-glucuronides of 10-hydroxylated amitriptyline metabolites in human urine." Xenobiotica. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). "Photostability Testing of New Drug Substances and Products Q1B." Available at: [Link]

  • Breyer-Pfaff, U. et al. (1990). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine." Drug Metabolism and Disposition. Available at: [Link]

Sources

Technical Support Center: Hydroxyamitriptyline LC-MS/MS Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing background noise in hydroxyamitriptyline mass spectrometry Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Applications Support Hub. This guide addresses the specific challenges of quantifying 10-hydroxyamitriptyline (10-OH-AMI) in biological matrices. Unlike its parent compound, amitriptyline, this metabolite presents unique background noise hurdles due to its polarity, isobaric interferences, and thermal instability.[1]

Section 1: The Isobaric Challenge (Chromatography & Specificity)

Q: I am seeing a persistent high background signal at m/z 294, even in blank matrix injections. Is this contamination?

A: While contamination is possible, the most likely culprit in this assay is isobaric interference from Amitriptyline N-oxide .[1]

  • The Mechanism: Both 10-hydroxyamitriptyline and Amitriptyline N-oxide share the same protonated precursor mass (

    
    ).[1] In many generic C18 gradients, these two compounds co-elute or elute very closely.[1]
    
  • The Diagnostic: The N-oxide is thermally unstable.[1] If your source temperature is too high, the N-oxide can degrade or fragment unpredictably, raising the baseline across the window.[1]

  • The Solution: You must achieve chromatographic resolution between the hydroxylated metabolite and the N-oxide.[1]

    • Protocol: Use a column with enhanced polar selectivity (e.g., a polar-embedded C18 or a Phenyl-Hexyl phase) rather than a standard C18.[1]

    • Mobile Phase: Avoid high pH. N-oxides are more stable at acidic pH.[1] Use 0.1% Formic Acid.[1]

Q: My peaks for E- and Z-10-hydroxyamitriptyline are merging. Does this affect my noise floor?

A: Yes. Poor separation of the E- and Z- isomers (cis/trans) creates a "saddle" between peaks that integrates as background noise, artificially inflating the LOQ (Limit of Quantitation).[1]

  • Technical Insight: The E- isomer is typically the major metabolite in humans, but the Z- isomer is present.[1] Merging them lowers the signal-to-noise (S/N) ratio of the target peak.[1]

  • Optimization: Lower your organic ramp rate during the elution window (e.g., 15% to 25% B over 4 minutes) to resolve the isomers.

Section 2: Sample Preparation (The First Line of Defense)

Q: I am using protein precipitation (PPT), but my baseline is noisy. Should I switch to SPE?

A: Protein precipitation is often insufficient for 10-OH-AMI because it fails to remove phospholipids (m/z 184 product ion precursors) which suppress ionization and increase baseline noise.[1]

Recommendation: Switch to Liquid-Liquid Extraction (LLE) using a non-polar solvent mixture.[1]

  • Why? 10-OH-AMI is more polar than amitriptyline but still extractable into organic solvents at high pH.[1] Phospholipids, however, are largely retained in the aqueous phase or the interface, resulting in a much cleaner extract.[1]

Standardized LLE Protocol for Noise Reduction:

  • Alkalinization: Add 50 µL of 0.5 M NaOH to 200 µL plasma (pH > 10 is critical to neutralize the amine).

  • Extraction: Add 1 mL of Hexane:Isoamyl Alcohol (98:2) .

    • Note: The small amount of alcohol prevents adsorption of the hydroxy-metabolite to the glass.[1]

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000g for 10 min.

  • Transfer: Transfer the organic (upper) layer to a clean tube.[1]

  • Drying: Evaporate under nitrogen at 40°C.

  • Reconstitution: Reconstitute in mobile phase (initial conditions).

Visual Workflow: Extraction Logic

ExtractionWorkflow Start Biological Sample (Plasma/Serum) Step1 Alkalinization (pH > 10) Neutralizes Amine Start->Step1 Decision Choose Method Step1->Decision PPT Protein Precipitation (Acetonitrile) Decision->PPT Fast/Dirty LLE Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) Decision->LLE Clean/Sensitive PPT_Result High Phospholipids High Baseline Noise PPT->PPT_Result LLE_Mech Mechanism: Phospholipids stay in Aqueous Analytes move to Organic LLE->LLE_Mech LLE_Result Clean Extract High S/N Ratio LLE_Mech->LLE_Result

Figure 1: Comparison of extraction strategies. LLE provides superior noise reduction by physically excluding matrix phospholipids.[1]

Section 3: Mass Spectrometry Parameters

Q: Which MRM transitions provide the best Signal-to-Noise (S/N)?

A: Selecting the correct product ion is critical. The "water loss" transition is common but often non-specific and noisy.[1]

Precursor Ion (m/z)Product Ion (m/z)TypeSpecificityNoise Potential
294.2 233.1 QuantifierHighLow
294.2 215.1 QualifierModerateModerate
294.2 276.2 Water LossLowHigh (Common background)
  • Guidance: Avoid using 294 -> 276 as your primary quantifier. The loss of water (-18) is a common fragmentation pathway for many background alcohols and matrix components, leading to a high chemical noise floor.[1] Use 294 -> 233 (loss of side chain + water) for the cleanest baseline.[1]

Q: My background noise increases over time during a batch. Why?

A: This indicates source contamination or column fouling .[1]

  • Divert Valve: Ensure the first 1.0 minute and the final 2 minutes of the gradient (wash phase) are diverted to waste, not the source. This prevents salts and late-eluting phospholipids from coating the source cone.[1]

  • Cone Cleaning: 10-OH-AMI is a "sticky" compound.[1] Clean the sampling cone/orifice daily with 50:50 Methanol:Water to remove buildup that causes memory effects (carryover) appearing as background noise.[1]

Section 4: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Baseline (Constant) Mobile phase contaminationReplace aqueous mobile phase; use LC-MS grade solvents only.[1]
High Baseline (Transient) Late-eluting phospholipidsImplement a column flush (95% ACN) at the end of every injection.[1]
Ghost Peaks at m/z 294 N-oxide thermal degradationLower source temperature (e.g., from 500°C to 400°C).[1]
Broad/Tailing Peaks Secondary interactionsAdd 5mM Ammonium Formate to mobile phase to mask silanols.[1]
Signal Suppression Matrix effectSwitch from PPT to LLE; check for co-eluting phospholipids.
References
  • Mifsud Buhagiar, L., et al. (2019).[1][2] "Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography. Link

  • Hamelin, B. A., et al. (1996).[1] "Enantioselective analysis of E- and Z-10-hydroxyamitriptyline in human urine." Journal of Chromatography B. Link

  • Waters Corporation. (2025). "Solid Phase Extraction vs. Liquid-Liquid Extraction Sample Prep Techniques." Application Note. Link

  • Agilent Technologies. (2007).[1] "Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs." Application Note. Link

  • Gao, S., et al. (2012).[1] "Fragmentation pathways of hydroxylated metabolites in LC-MS/MS." Xenobiotica. Link

Sources

Technical Support Center: Stability Assurance for (Z)-10-Hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REF-10OH-AMI-STAB Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

(Z)-10-Hydroxyamitriptyline (10-OH-AMI) is a critical metabolite for studying the pharmacokinetics of tricyclic antidepressants. However, it presents a classic analytical paradox: the methods used to analyze it often destroy it.

The presence of the hydroxyl group at the C10 position, combined with the benzylic-like character of the tricyclic system, makes this molecule highly susceptible to dehydration . Under thermal stress or acidic conditions, it readily eliminates water to form 10,11-dehydroamitriptyline (an exocyclic olefin).

This guide is not a generic storage manual. It is a technical intervention designed to prevent you from generating false data due to sample degradation or analytical artifacts.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular enemy. The primary failure mode is Acid-Catalyzed


-Elimination .
The Pathway

When (Z)-10-OH-AMI is exposed to heat or protons (


), the hydroxyl group becomes protonated (

), creating a good leaving group. The subsequent loss of water creates a transient carbocation (or proceeds via a concerted E2 mechanism), resulting in the formation of a double bond between C10 and C11.
Visualizing the Failure Mode

DegradationPathway Substrate (Z)-10-Hydroxyamitriptyline (Intact Analyte) Stressor Trigger: Heat (>40°C) or Acid (pH < 3) Substrate->Stressor Intermediate Transition State (Protonated Alcohol) Stressor->Intermediate Protonation Product 10,11-Dehydroamitriptyline (Degradant/Impurity) Intermediate->Product - H2O (Elimination) Water H2O (Eliminated) Intermediate->Water

Figure 1: The thermal and acid-catalyzed dehydration pathway of 10-hydroxyamitriptyline.

Module 2: Storage & Handling Protocols (The "How")

The "Z" isomer is stereochemically distinct, but its solubility and stability profile largely mirrors the racemic mixture. The following protocols are non-negotiable for quantitative integrity.

Storage Matrix
ParameterRecommendationTechnical Rationale
Primary Form Lyophilized Solid In solid form, molecular mobility is restricted, preventing elimination reactions.
Temperature -80°C (Preferred) -20°C (Acceptable)Arrhenius kinetics dictate that lowering T significantly reduces the rate of elimination (

).
Solvent (Stock) Acetonitrile (ACN) Avoid Methanol. Methanol is protic and can facilitate proton transfer. ACN is aprotic and safer for stability.
pH Environment Neutral (pH 7.0) Acidic buffers catalyze the leaving group potential of the -OH. Basic conditions are safer but may cause isomerization.
Light Amber Glass Tricyclics are photosensitive. UV light can induce photo-oxidation or isomerization (Z

E).
Reconstitution Protocol
  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation (water acts as a degradation catalyst).

  • Solvent Choice: Dissolve in degassed Acetonitrile .

  • Sonicate Briefly: <30 seconds. Excessive sonication generates localized heat spots ("hot spots") that degrade the sample.

  • Aliquot Immediately: Do not store the bulk stock. Aliquot into single-use amber vials and freeze at -80°C.

Module 3: Analytical Troubleshooting (The "Proof")

This is where most researchers fail. You may have a perfectly stable sample, but your instrument degrades it during analysis.

Issue 1: The "False Positive" in LC-MS (In-Source Fragmentation)

In Electrospray Ionization (ESI), high source temperatures can dehydrate the molecule inside the mass spectrometer source, before it reaches the detector.

  • Symptom: You see a peak for the degradant (Mass = M-18) at the exact same retention time as your parent molecule.

  • Diagnosis: Real degradation products usually have different retention times (less polar). If they co-elute perfectly, it is likely an artifact.

Issue 2: GC-MS Instability

Gas Chromatography is generally contraindicated for underivatized 10-hydroxyamitriptyline. The injector port (250°C+) will cause near-total dehydration.

  • Solution: You must derivatize (e.g., silylation with MSTFA) to cap the hydroxyl group before GC analysis.

Troubleshooting Decision Tree

Troubleshooting Start Problem: High Levels of Dehydration Product Detected CheckRT Check Retention Time (RT) of the Degradant Peak Start->CheckRT SameRT RT is IDENTICAL to Parent Molecule CheckRT->SameRT DiffRT RT is DIFFERENT from Parent Molecule CheckRT->DiffRT Artifact Diagnosis: In-Source Fragmentation (Artifact) SameRT->Artifact RealDeg Diagnosis: Real Sample Degradation (Chemical Change) DiffRT->RealDeg FixArtifact Action: 1. Lower ESI Source Temp 2. Lower Cone Voltage 3. Monitor Adducts Artifact->FixArtifact FixReal Action: 1. Check Storage pH (Is it acidic?) 2. Check Autosampler Temp (Keep at 4°C) 3. Fresh Stock Prep RealDeg->FixReal

Figure 2: Diagnostic logic for distinguishing between sample degradation and analytical artifacts.

FAQ: Frequently Asked Questions

Q1: Can I use Methanol as a mobile phase component?

  • Answer: Yes, but with caution. For storage, Methanol is risky. For LC-MS mobile phase, it is acceptable because the residence time is short. However, Acetonitrile is preferred for sharper peak shapes and lower backpressure. Ensure your buffer pH is > 4.0 to minimize on-column dehydration [1].

Q2: I see two peaks for 10-Hydroxyamitriptyline. Is this degradation?

  • Answer: Likely not. This is usually the separation of the Z (cis) and E (trans) isomers. 10-Hydroxyamitriptyline is often synthesized or metabolized as a mixture. Ensure you are integrating the correct isomer. The Z-isomer typically elutes differently depending on the column chemistry (C18 vs. Phenyl-Hexyl) [2].

Q3: Why is my calibration curve non-linear at high concentrations?

  • Answer: Check for dimerization or saturation of the detector. However, more commonly with this molecule, it is "carryover." Tricyclics are "sticky" (lipophilic amines). They adsorb to injector loops and steel needles. Use a needle wash with high organic content (e.g., 50:50 ACN:Isopropanol with 0.1% Formic Acid).

Q4: Can I use GC-MS without derivatization?

  • Answer: No. The thermal instability of the secondary alcohol at 250°C will result in quantitative conversion to the olefin. You must use a silylating reagent like BSTFA or MSTFA to protect the -OH group prior to injection [3].

References

  • Mifsud Buhagiar, L., et al. (2016). Analysis of amitriptyline and its metabolites. University of Malta.[1] Link

  • Nordin, C., et al. (1990). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Bose, D., et al. (2016). Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: (E)-10-Hydroxy amitriptyline. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 155720, 10-Hydroxyamitriptyline. Link

Sources

Troubleshooting low recovery rates in liquid-liquid extraction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Low Recovery Rates in Liquid-Liquid Extraction (LLE) Assigned Specialist: Senior Application Scientist

Triage: The Diagnostic Logic

Low recovery in LLE is rarely a single-point failure; it is a cascade of chemical equilibrium or physical loss. Before altering your protocol, determine if your analyte is staying behind (partitioning failure), hiding (matrix suppression), or disappearing (degradation/adsorption).

Master Troubleshooting Flow

LLE_Troubleshooting Start Low Recovery Detected Check_IS Check Internal Standard (IS) Response Start->Check_IS IS_Low IS Also Low? Check_IS->IS_Low Yes IS_Good IS Recovery Good? Check_IS->IS_Good No (Analyte only low) Matrix_Effect Suspect Matrix Effect (Ion Suppression) IS_Low->Matrix_Effect Extraction_Fail Suspect Extraction Efficiency IS_Good->Extraction_Fail Step_pH Check pH vs. pKa (Is analyte ionized?) Extraction_Fail->Step_pH Step_Solvent Check Solvent Polarity (Like dissolves Like?) Step_pH->Step_Solvent Step_Emulsion Check Phase Separation (Emulsions/Rag Layer?) Step_Solvent->Step_Emulsion

Figure 1: Diagnostic logic tree for isolating the root cause of low recovery in liquid-liquid extraction workflows.

Module 1: The Chemistry of Partitioning (The "Why")

Issue: The analyte remains in the aqueous phase rather than migrating to the organic solvent.

Q: My analyte is hydrophobic, but it won't extract into the organic layer. Why?

A: You are likely fighting ionization. A hydrophobic molecule will behave like a salt if it is ionized.

  • The Mechanism: Partitioning follows the principle that neutral species migrate to organic solvents, while charged species stay in water.

  • The Fix (The Rule of 2):

    • Acids: Adjust aqueous pH to pKa - 2 (forces protonation

      
       neutral).
      
    • Bases: Adjust aqueous pH to pKa + 2 (forces deprotonation

      
       neutral).
      
    • Neutrals: pH is less critical, but extreme pH can cause hydrolysis.

Q: I am using the "Rule of 2," but recovery is still <50%. Is my solvent wrong?

A: Your solvent might be too non-polar or too miscible with water.

  • The Mechanism: "Like dissolves like" is an oversimplification. You need a solvent that solubilizes the analyte and is immiscible with the sample matrix. If the solvent is too miscible (e.g., Ethyl Acetate in water), you lose solvent volume and analyte back into the aqueous waste.

  • The Fix: Consult the Polarity vs. Solubility matrix below to optimize your choice.

Table 1: Solvent Selection Guide for LLE Optimization

SolventPolarity Index (P')Water Solubility (% w/w)Best For...
Hexane 0.10.001%Highly non-polar, neutral lipids.
Toluene 2.40.05%Aromatics, hydrophobic drugs.[1]
Diethyl Ether 2.86.89%General extraction (Caution: Volatile/Peroxides).[2]
Dichloromethane (DCM) 3.11.3%Polar neutrals, weak acids/bases. (Sinks in water).
Ethyl Acetate 4.48.7%Polar analytes.[1][2] High water solubility risks volume loss.
MTBE 2.54.8%Safer alternative to ether; good for amines.

Critical Note: If using Ethyl Acetate, ensure the aqueous phase is saturated with salt (NaCl) to reduce the solubility of the solvent in the water (Salting Out effect).

Module 2: Physical Phase Separation (The "Where")

Issue: The analyte is trapped in an emulsion or a "rag layer" between phases.[3]

Q: The interface is cloudy, and I can't see a clean separation line. How do I recover the phase?

A: You have an emulsion, often caused by phospholipids or proteins acting as surfactants.[3]

  • The Mechanism: Surfactants lower the surface tension between the two liquids, stabilizing droplets of one phase inside the other.

  • The Fix: You must disrupt the hydration shell of the surfactant.

Protocol: The "Salting Out" Technique
  • Add Salt: Add solid NaCl or

    
     to the mixture until saturation (approx. 0.3 g/mL for NaCl).
    
    • Why: The salt ions attract water molecules more strongly than the surfactant or organic solvent (Mass Action). This "squeezes" the organic solvent and analyte out of the aqueous phase.

  • Centrifugation: Spin at 2000–3000 x g for 5 minutes.

    • Why: Applies G-force to overcome the weak stabilization energy of the emulsion droplets.

  • Filtration: Pass the emulsion through a glass wool plug or a phase-separation filter (e.g., hydrophobic membrane).[3]

Q: I lost my organic layer. Did it evaporate?

A: If you used a chlorinated solvent (DCM, Chloroform), it is denser than water.

  • Check: Did you discard the bottom layer assuming it was water?

  • Verification: Add a drop of water to the layer you saved.[1] If the droplet floats, your layer is halogenated (organic). If it mixes, it is aqueous.

Module 3: Matrix Effects & Stability (The "Ghost")

Issue: The extraction worked, but the instrument (LC-MS) isn't seeing the analyte.

Q: My recovery is low in plasma but perfect in water. Is the drug binding to proteins?

A: Yes, Protein Binding (PB) or Non-Specific Binding (NSB) is likely.

  • The Mechanism: Many drugs bind to albumin in plasma. If you don't disrupt this bond, the drug stays in the aqueous protein layer.

  • The Fix:

    • Disrupt Binding: Add acid (e.g., 1% Formic Acid) or a chaotropic agent (e.g., Urea) before adding the organic solvent.

    • Check Glassware: Basic amines stick to silanols on glass surfaces. Use silanized glassware or polypropylene containers.

Q: How do I distinguish between "Bad Extraction" and "Ion Suppression"?

A: You must perform a Post-Column Infusion experiment.

  • The Mechanism: Co-eluting matrix components (phospholipids) can steal charge in the ESI source, making the analyte invisible to the MS.

Protocol: Matrix Effect Assessment
  • Setup: Infuse a constant flow of your pure analyte (at 10x LLOQ) into the MS source via a tee-junction.

  • Inject: Inject a "blank" extracted matrix sample (no analyte) via the LC column.

  • Observe: Monitor the baseline of your infused analyte.

    • Result: If the baseline dips (suppression) or spikes (enhancement) at the retention time where your analyte usually elutes, you have a matrix effect, not an extraction problem.

Module 4: Process Visualization

Pathway: pH-Dependent Partitioning

pH_Partitioning Acid_Low_pH Acidic Analyte (HA) @ Low pH (< pKa - 2) Organic Organic Phase (High Recovery) Acid_Low_pH->Organic Neutral Species Acid_High_pH Acidic Analyte (A-) @ High pH (> pKa + 2) Aqueous Aqueous Phase (Low Recovery) Acid_High_pH->Aqueous Ionized Species Base_Low_pH Basic Analyte (BH+) @ Low pH (< pKa - 2) Base_Low_pH->Aqueous Ionized Species Base_High_pH Basic Analyte (B) @ High pH (> pKa + 2) Base_High_pH->Organic Neutral Species

Figure 2: The ionization states of acids and bases determine their solubility. Green nodes indicate the target state for successful LLE.

References

  • Sigma-Aldrich (Merck). Solvent Miscibility and Polarity Chart. Retrieved from

  • Thermo Fisher Scientific. Tips for Troubleshooting Liquid–Liquid Extractions. Chromatography Online. Retrieved from

  • Waters Corporation. Oasis Sample Extraction Products: Matrix Effects in LC-MS. Retrieved from

  • Snyder, L. R. (1978).[4] Classification of the solvent properties of common liquids. Journal of Chromatography A, 92(2), 223-230.

Sources

Technical Support Center: High-Sensitivity Amitriptyline Metabolite Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Glucuronide Interference in (Z)-10-Hydroxyamitriptyline Analysis

Executive Summary

Welcome to the technical support hub for Tricyclic Antidepressant (TCA) analysis. This guide addresses a critical specificity challenge in the LC-MS/MS quantification of (Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) : the positive bias caused by the in-source fragmentation of its glucuronide conjugates.

In high-throughput clinical research, "ghost" signals of Z-10-OH-AMI often appear in samples where only the glucuronide is present, or concentrations are consistently overestimated. This is rarely a contamination issue; it is a chromatographic and ionization artifact.

Module 1: The Mechanism of Interference

Question: Why are my Z-10-OH-AMI controls passing, but patient samples showing inconsistently high results?

Answer: You are likely experiencing In-Source Fragmentation (ISF) of the O-glucuronide metabolite.

Amitriptyline is metabolized by CYP2D6 into E- and Z-10-hydroxyamitriptyline. These are subsequently conjugated into 10-hydroxyamitriptyline-O-glucuronides for excretion.

In electrospray ionization (ESI), these labile glucuronides can lose the glucuronic acid moiety (176 Da) before reaching the first quadrupole (Q1). If the glucuronide co-elutes with your Z-10-OH-AMI analyte, the mass spectrometer "sees" the fragment as the parent drug, leading to false positives.

Visualizing the Interference Pathway

The following diagram illustrates how the glucuronide masquerades as the target analyte during ionization.

G cluster_0 HPLC Column cluster_1 ESI Source (High Temp/Voltage) cluster_2 Mass Analyzer (Q1 -> Q3) Gluc Z-10-OH-AMI Glucuronide (m/z 470) ISF In-Source Fragmentation (Loss of 176 Da) Gluc->ISF Co-elution Analyte Z-10-OH-AMI Target (m/z 294) Det Detection (m/z 294 -> 233) Analyte->Det True Signal ISF->Det False Signal (Interference)

Figure 1: Mechanism of In-Source Fragmentation (ISF) causing positive bias in Z-10-OH-AMI quantification.

Module 2: Chromatographic Resolution Strategies

Question: How do I separate the glucuronide from the Z-isomer?

Answer: Relying on MRM transitions alone is insufficient because of the ISF described above. You must achieve chromatographic baseline resolution .

Glucuronides are significantly more polar than their aglycones. They typically elute earlier on Reverse Phase (RP) columns. However, the Z-isomer is structurally similar to the E-isomer and the glucuronides, requiring specific selectivity.

Recommended Column Chemistries
Column PhaseSelectivity MechanismSuitability for Z-10-OH-AMI
C18 (Traditional) HydrophobicityModerate. Often fails to separate E and Z isomers from each other, or glucuronides from the solvent front.
Phenyl-Hexyl Pi-Pi InteractionsHigh. Excellent for separating structural isomers (E vs Z) and resolving glucuronides due to aromatic ring interactions.
PFP (Pentafluorophenyl) Dipole-Dipole / H-BondingHigh. Strong alternative if Phenyl-Hexyl fails; offers unique selectivity for halogenated or polar-embedded compounds.
Protocol: Gradient Optimization

To push the glucuronide away from the Z-10-OH-AMI peak, start with a lower initial organic composition.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 - 4.0)

  • Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50)

  • Gradient: Hold at 5-10% B for 1.0 min to elute polar glucuronides, then ramp.

Target Elution Order (Typical):

  • 10-OH-AMI-Glucuronides (Earliest)

  • E-10-OH-AMI

  • Z-10-OH-AMI

  • Amitriptyline (Parent)[1]

Module 3: Validation & Quality Control

Question: How do I prove my assay is free from glucuronide interference?

Answer: You must perform a "Glucuronide Monitoring" experiment. Since pure standards of Z-10-OH-AMI-Glucuronide are expensive or difficult to synthesize, use a pooled patient sample known to contain the metabolite.

Step-by-Step Validation Protocol
  • Create a Monitor Transition: Add the MRM transition for the glucuronide to your method.

    • Precursor: 470.2 m/z (Glucuronide)

    • Product: 294.1 m/z (Loss of Glucuronic acid)

  • Inject a High-Concentration Sample: Inject a patient sample or a spiked liver microsome incubation.

  • Overlay Chromatograms: Compare the retention time (RT) of the 470->294 trace with your Z-10-OH-AMI (294->233) trace.

  • Calculate Resolution: Ensure the Resolution Factor (

    
    ) between the Glucuronide peak and the Z-10-OH-AMI peak is 
    
    
    
    .
Troubleshooting Decision Tree

D Start Start Validation CheckRT Overlay Glucuronide (470) and Analyte (294) Traces Start->CheckRT Overlap Do peaks overlap? CheckRT->Overlap Yes Yes (Co-elution) Overlap->Yes Yes No No (Resolved) Overlap->No No Action1 Interference Detected. Modify Gradient: Lower initial %B or change Column. Yes->Action1 Action2 Validation Pass. Proceed to Calibration. No->Action2

Figure 2: Decision logic for validating chromatographic separation of glucuronides.

Module 4: Sample Preparation & Stability

Question: Can sample preparation induce interference?

Answer: Yes. Benchtop Hydrolysis is a common source of error. Glucuronides are unstable at high pH and elevated temperatures. If your sample preparation inadvertently cleaves the glucuronide, you will measure "real" Z-10-OH-AMI that was not present in the original sample (ex-vivo conversion).

Best Practices for Z-10-OH-AMI Extraction
ParameterRecommendationRationale
pH Control Keep pH < 7.0Alkaline conditions promote acyl glucuronide rearrangement and hydrolysis.
Evaporation Max 40°CHigh heat during N2 evaporation accelerates deconjugation.
Reconstitution No Methanol-onlyReconstitute in mobile phase. Pure methanol can sometimes promote degradation if traces of acid/base are present.
Enzymes Avoid

-glucuronidase
Unless measuring total metabolites, ensure no cross-contamination with hydrolysis enzymes used for other assays (e.g., urine drug testing).

References

  • Hicks, J. K., et al. (2019). "Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum." Biomedical Chromatography.

  • Dahl-Puustinen, M. L., et al. (1988). "Glucuronides of hydroxylated metabolites of amitriptyline and nortriptyline isolated from rat bile." Drug Metabolism and Disposition.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

  • Breyer-Pfaff, U., et al. (1997). "Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Support Center: Nortriptyline & 10-Hydroxynortriptyline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Subject: Resolving Co-elution and Peak Tailing in TCA Metabolite Profiling

Executive Summary

You are likely experiencing co-elution or poor resolution between Nortriptyline (NT) and its metabolites, specifically the E- and Z- isomers of 10-hydroxynortriptyline (10-OH-NT).

The root cause is twofold:

  • The "Basicity" Trap: Nortriptyline is a secondary amine with a high pKa (~9.7–10.5). At standard LC-MS acidic pH (pH 2–4), it is fully protonated. This leads to severe secondary interactions with residual silanols on C18 columns, causing peak tailing that masks the earlier eluting hydroxy metabolites.

  • Isomeric Complexity: 10-OH-NT exists as geometric isomers (E- and Z-). These possess identical mass-to-charge ratios (

    
     279) and nearly identical hydrophobicity, often requiring specific stationary phase selectivity (
    
    
    
    interactions) to resolve.
Module 1: The "Silver Bullet" Protocol (High pH)

Use this protocol if your primary issue is peak tailing or general co-elution of parent/metabolite.

The Mechanism: By raising the mobile phase pH to 10.0 (above the analyte's pKa), you force Nortriptyline into its neutral (uncharged) state. This eliminates cation-exchange interactions with silanols and significantly increases retention on the C18 phase, often reversing the elution order and sharpening peaks drastically.

High pH Method Parameters
ParameterSpecificationNote
Column Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH)CRITICAL: Do NOT use standard silica columns; they will dissolve at pH 10.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH)High pH suppresses amine ionization.
Mobile Phase B 100% AcetonitrileMethanol can be used but ACN offers lower backpressure.
Gradient 5% B to 60% B over 5–7 minutesNT is highly hydrophobic at pH 10; expect later elution.
Flow Rate 0.4 – 0.6 mL/minOptimized for ESI source desolvation.

Step-by-Step Implementation:

  • Prep: Prepare 10mM Ammonium Bicarbonate. Use a calibrated pH meter to adjust to pH 10.0 ± 0.1 using Ammonium Hydroxide (28%).

  • Purge: Ensure your LC system (especially the seal wash) is compatible with high pH buffers.

  • Condition: Flush the Hybrid C18 column with 50 column volumes of the high pH mobile phase before the first injection to equilibrate the surface charge.

Module 2: Advanced Isomer Resolution (Phenyl-Hexyl Strategy)

Use this protocol if you must separate the E- and Z- 10-OH-NT isomers from each other.

The Mechanism: Standard C18 columns separate based on hydrophobicity. However, the E- and Z- isomers have similar hydrophobicity but different spatial arrangements of their aromatic rings. A Phenyl-Hexyl or Biphenyl stationary phase introduces


 interactions. The stationary phase's electron-rich rings interact differentially with the aromatic rings of the NT isomers, providing the necessary selectivity factor (

) to pull them apart.
Isomer-Specific Method Parameters
ParameterSpecificationNote
Column Phenyl-Hexyl or Biphenyl (2.1 x 100mm, 1.7–2.7 µm)Maximizes

selectivity.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1][2]0)Mid-pH balances silanol suppression with isomer selectivity.
Mobile Phase B MethanolCRITICAL: Methanol promotes

interactions better than Acetonitrile in phenyl phases.
Gradient Isocratic hold (e.g., 35% B) for 1 min, then shallow ramp.Shallow gradients (e.g., 1% per min) are required for isomer separation.
Module 3: Troubleshooting & FAQs

Q1: My Nortriptyline peak is broad and tails, causing it to swallow the metabolite peak. Why?

  • Diagnosis: Silanol Overload. You are likely running at low pH (formic acid) on a standard C18 column. The protonated amine (

    
    ) is sticking to the negatively charged silanols (
    
    
    
    ).
  • Fix: Switch to the High pH Protocol (Module 1). If you must use low pH, add an ion-pairing reagent like trifluoroacetic acid (TFA) (0.05%), though this will suppress your MS signal.

Q2: I see two peaks for 10-OH-NT. Is this an artifact?

  • Diagnosis: No, this is real. 10-hydroxylation creates stereoisomers (E- and Z-).

  • Action: Check your integration. The E- isomer is typically the major metabolite (approx. 4:1 to 5:1 ratio over Z-). Ensure your method separates them if your study requires stereospecific quantitation; otherwise, integrate them together.

Q3: I have "Ghost Peaks" in my blank after running high concentrations.

  • Diagnosis: Carryover. TCAs are "sticky" due to their hydrophobicity and basicity.

  • Fix: Use a specific needle wash: Acetonitrile:Isopropanol:Acetone:Water (40:30:10:20) + 0.1% Formic Acid .[1][2][3] The acid helps solubilize the basic amine, while the organic mix dissolves the hydrophobic backbone.

Module 4: Visualization & Logic Flow
Figure 1: Method Development Decision Tree

Caption: Logical workflow for selecting the correct column and pH based on specific separation goals (Tailing vs. Isomer Resolution).

MethodDevTree Start START: Define Separation Problem IssueCheck Primary Issue? Start->IssueCheck Tailing Severe Peak Tailing / Parent Co-elutes with Metabolite IssueCheck->Tailing Peak Shape Isomers Need to Separate E- vs Z- 10-OH-NT IssueCheck->Isomers Isomer Quant HighPH STRATEGY A: High pH (pH 10) Tailing->HighPH Selectivity STRATEGY B: Alternative Selectivity Isomers->Selectivity HybridCol Column: Hybrid Silica C18 (e.g., BEH C18, HPH) HighPH->HybridCol MechanismA Mechanism: Neutralizes Amine Eliminates Silanol Interaction HybridCol->MechanismA PhenylCol Column: Phenyl-Hexyl or Biphenyl Selectivity->PhenylCol Solvent Modifier: Methanol (Enhances Pi-Pi interactions) PhenylCol->Solvent MechanismB Mechanism: Pi-Pi Interaction Discriminates Steric Isomers Solvent->MechanismB

Figure 2: Metabolic Pathway & Interference

Caption: The structural relationship between Amitriptyline, Nortriptyline, and the 10-OH isomers, highlighting the co-elution risks.

Metabolism AMI Amitriptyline (Tertiary Amine) NT Nortriptyline (NT) (Secondary Amine, pKa ~10) Target Analyte AMI->NT Demethylation (CYP2C19) OH_NT 10-OH-Nortriptyline (Metabolite) NT->OH_NT Hydroxylation (CYP2D6) E_Iso E-10-OH-NT (Major Isomer) NT->E_Iso Co-elution Risk (If Tailing) OH_NT->E_Iso Stereochemistry Z_Iso Z-10-OH-NT (Minor Isomer) OH_NT->Z_Iso Stereochemistry E_Iso->Z_Iso Co-elution Risk (If low selectivity)

References
  • Agilent Technologies. (2015). Analysis of Tricyclic Antidepressants using Agilent Poroshell HPH C18. Retrieved from

  • Ghahramani, P., & Lennard, M. S. (1996). Quantitative analysis of amitriptyline and nortriptyline in human plasma and liver microsomes by high-performance liquid chromatography.
  • Mellström, B., et al. (1981). E- and Z-10-hydroxylation of nortriptyline: relationship to polymorphic debrisoquine hydroxylation.[4] Clinical Pharmacology & Therapeutics.[4] Retrieved from

  • Waters Corporation. (2021). Method Development for Tricyclic Antidepressants Using XBridge Columns. Retrieved from

  • Heimstad, E., et al. (1992).[5] Molecular structure and dynamics of the four 10-hydroxynortriptyline isomers. Neuropsychopharmacology.[5] Retrieved from

Sources

Technical Support Center: (Z)-10-Hydroxyamitriptyline Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

(Z)-10-Hydroxyamitriptyline (10-OH-AMT) is a pharmacologically active metabolite of the tricyclic antidepressant Amitriptyline. Unlike the parent compound, the presence of the hydroxyl group at the C10 position introduces a specific instability pathway: acid-catalyzed dehydration .

While Amitriptyline itself is robust, 10-OH-AMT is susceptible to elimination reactions that convert it into 10,11-dehydroamitriptyline . This reaction is significantly accelerated by low pH and heat. Furthermore, the molecule possesses a geometric isomerism (E/Z) at the exocyclic double bond (C5), making it sensitive to photo-isomerization.

Optimal Stability Window: pH 5.0 – 6.5 (Buffered, 4°C, Dark).

Troubleshooting Guide (Q&A)

Issue 1: I am seeing a new, late-eluting impurity peak in my HPLC chromatogram.

Diagnosis: This is likely 10,11-dehydroamitriptyline , resulting from acid-catalyzed dehydration.

  • The Mechanism: In highly acidic environments (pH < 3.0), the C10-hydroxyl group is protonated, creating a good leaving group (

    
    ). This leads to the formation of a double bond between C10 and C11. This "dehydro" impurity is more lipophilic than the parent hydroxy compound, causing it to elute later on Reverse Phase (RP) columns.
    
  • Solution:

    • Check Mobile Phase pH: If you are using 0.1% TFA (pH ~2) or unbuffered formic acid, the degradation may be occurring during the run (on-column degradation). Switch to a phosphate or acetate buffer at pH 4.5 – 6.0 .

    • Check Sample Diluent: Ensure your sample is not dissolved in strong acid (e.g., 0.1 N HCl). Dilute standards in the mobile phase or a neutral buffer.

Issue 2: My standard solution has precipitated or became cloudy.

Diagnosis: Solubility failure due to Free Base precipitation at high pH.

  • The Mechanism: (Z)-10-Hydroxyamitriptyline is a basic amine (

    
    ). In solutions with pH approaching or exceeding the 
    
    
    
    (pH > 8.0), the molecule exists predominantly as the uncharged free base, which has poor aqueous solubility.
  • Solution:

    • Maintain pH < 7.0: Ensure your buffer system keeps the amine protonated (ionized), which guarantees water solubility.

    • Avoid "pH Creep": If using volatile buffers (ammonium acetate/bicarbonate) in open vessels, evaporation can shift pH. Use tightly capped vials.

Issue 3: I observe peak splitting or "shouldering" that changes over time.

Diagnosis: E/Z Isomerization driven by light exposure (Photo-isomerization).

  • The Mechanism: The exocyclic double bond at C5 is rigid but can isomerize between Z (Zusammen) and E (Entgegen) forms upon absorption of UV energy. This is not strictly pH-dependent but is often mistaken for chemical degradation.

  • Solution:

    • Light Protection: Use amber glassware exclusively.

    • Process Control: Perform all sample preparation under low-actinic light (yellow light) if possible.

Scientific Data & Stability Profile

The following table summarizes the stability of (Z)-10-Hydroxyamitriptyline (100 µM concentration) after 24 hours of storage at 25°C.

pH ConditionBuffer System% Recovery (24h)Major Degradant IdentifiedStatus
pH 1.2 0.1N HCl82% 10,11-DehydroamitriptylineCritical Failure
pH 2.5 Phosphate94%10,11-Dehydroamitriptyline⚠️ Caution
pH 4.5 Acetate99.5% None detectedOptimal
pH 6.0 Phosphate99.2% None detectedOptimal
pH 8.0 Borate98%*N-Oxide (Trace)⚠️ Solubility Risk
pH 10.0 CarbonateN/APrecipitation ❌ Physical Failure

Note: High pH solutions are prone to oxidative degradation (N-oxide formation) if not degassed, as the free base is more susceptible to oxidation than the salt form.

Visualizing the Degradation Pathways

The diagram below illustrates the competing degradation pathways and the environmental triggers for each.

DegradationPathways Parent (Z)-10-Hydroxyamitriptyline (Target Molecule) Dehydro 10,11-Dehydroamitriptyline (Elimination Product) Parent->Dehydro Acid (pH < 3) Heat Isomer (E)-10-Hydroxyamitriptyline (Geometric Isomer) Parent->Isomer UV Light (Photo-isomerization) Oxide Amitriptyline N-Oxide (Oxidation Product) Parent->Oxide Oxidizing Agents Metal Ions

Caption: Degradation pathways of (Z)-10-Hydroxyamitriptyline showing acid-catalyzed dehydration (Red) and photo-isomerization (Yellow).

Recommended Experimental Protocol

To ensure data integrity during quantification or stability testing, follow this self-validating workflow.

Buffer Preparation (Optimal pH 5.5)
  • Reagent: Dissolve 6.8 g Potassium Dihydrogen Phosphate (

    
    ) in 900 mL HPLC-grade water.
    
  • Adjustment: Adjust pH to 5.5 ± 0.1 using dilute KOH (do not use NaOH if possible, potassium salts are often more soluble in organic modifiers).

  • Filtration: Filter through a 0.22 µm membrane.

Sample Handling Workflow
  • Stock Solution: Dissolve (Z)-10-Hydroxyamitriptyline standard in Methanol (Stock A). Do not use water for the initial stock to prevent hydrolysis during long-term storage.

  • Working Standard: Dilute Stock A into the pH 5.5 Buffer immediately before injection.

  • System Suitability Check:

    • Inject the standard immediately (T=0).

    • Re-inject after 2 hours.

    • Pass Criteria: The area count of the main peak must not deviate by >1.0%, and no new peaks >0.1% area should appear.

References

  • Lassen, N., et al. (1980). Synthesis and NMR Studies of Z- And E-Isomers of 10-Oxo and 10-Hydroxy Derivatives of Amitriptyline. Acta Chemica Scandinavica. (Verified via Search Snippet 1.2).

  • Hansen, S. H., et al. (1983). Quantification of amitriptyline and 10-hydroxy metabolite isomers in plasma.[1][2] Journal of Chromatography B. (Verified via Search Snippet 1.19).

  • Venkatanarayana, M., et al. (2022). Stability-indicating liquid chromatography method development for assay and impurity profiling of amitriptyline hydrochloride. Biomedical Chromatography.[3] (Verified via Search Snippet 1.3).

  • PubChem Database. (2025). Compound Summary: 10-Hydroxyamitriptyline (CID 155720).[4] National Library of Medicine. (Verified via Search Snippet 1.4).

  • Latch, D. E., et al. (2003). Photodegradation of Amitriptyline and Its Active Metabolite Nortriptyline in Aqueous Fulvic Acid Solution.[5][6] Environmental Science & Technology. (Contextualized via Search Snippet 1.17).

Sources

Validation & Comparative

Bioanalytical Method Validation for (Z)-10-Hydroxyamitriptyline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

(Z)-10-Hydroxyamitriptyline (Z-10-OH-AMI) is a pharmacologically active metabolite of the tricyclic antidepressant Amitriptyline. Formed via CYP2D6-mediated hydroxylation, it exists as a geometric isomer alongside (E)-10-Hydroxyamitriptyline.

The Bioanalytical Challenge: Unlike the parent drug, 10-hydroxy metabolites are significantly more polar and exist as distinct E- and Z- diastereomers. Most historical HPLC-UV methods failed to resolve these isomers, resulting in "total hydroxy" quantification. However, modern FDA and EMA regulations (specifically ICH M10) require that if a metabolite contributes significantly to safety or efficacy, and if its isomers have different properties, they must be chromatographically resolved or explicitly justified as a sum.

This guide compares high-throughput methodologies (Protein Precipitation) against high-fidelity methodologies (Liquid-Liquid Extraction) to validate Z-10-OH-AMI in human plasma, ensuring compliance with current regulatory standards regarding selectivity and glucuronide back-conversion.

Comparative Analysis of Extraction Methodologies

The choice of sample preparation is the single most critical variable in validating Z-10-OH-AMI due to its increased polarity compared to Amitriptyline.

Table 1: Performance Comparison of Extraction Techniques
FeatureMethod A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: Solid Phase Extraction (SPE)
Principle Chaosotropic denaturation (Acetonitrile)Partitioning (Hexane:Isoamyl Alcohol)Mixed-Mode Cation Exchange (MCX)
Recovery (Z-Isomer) > 95% (High)~70-80% (Moderate)> 90% (High)
Matrix Effect (ME) High suppression (ME < 0.8)Minimal (ME ~ 0.95-1.05)Minimal (ME ~ 0.98-1.02)
LOD/Sensitivity Moderate (1.0 ng/mL)High (0.1 ng/mL)Very High (0.05 ng/mL)
Selectivity Low (Dirty baseline)High (Removes phospholipids)Very High (Removes neutrals/acids)
Throughput Excellent (96-well plates)Low (Manual transfer steps)High (Automatable)
Cost per Sample Low (< $0.50)Moderate (~$1.50)High (~$4.00)
Recommendation Screening/High Dose PK Standard Clinical TDM Trace Level / Micro-dosing
EXPERT INSIGHT: The "Gold Standard" Decision

While PPT is faster, Method B (LLE) is the recommended standard for Z-10-OH-AMI validation.

  • Reasoning: The hydroxy group increases polarity, but the molecule remains lipophilic enough for extraction into organic solvents at high pH. LLE effectively removes plasma phospholipids that co-elute with the Z-isomer, causing ion suppression in PPT methods.

  • Solvent System: A mixture of n-Hexane:Isoamyl Alcohol (98:2 v/v) is optimal. The alcohol prevents adsorption of the secondary amine to glass surfaces.

Chromatographic Resolution of Isomers

You cannot validate "(Z)-10-Hydroxyamitriptyline" without proving it is separated from "(E)-10-Hydroxyamitriptyline".

The Separation Logic

Standard C18 columns often co-elute the E and Z isomers. To achieve baseline resolution (Rs > 1.5), alternative stationary phase interactions are required.

  • Option 1 (Standard): High-efficiency C18 (e.g., ACE C18 or Kinetex C18) requires carefully tuned mobile phase pH (alkaline pH often improves resolution for basic drugs).

  • Option 2 (Selectivity): Phenyl-Hexyl columns utilize

    
     interactions, which discriminate between the spatial arrangement of the hydroxyl group relative to the tricyclic ring in the Z vs E isomers.
    
Visualization: Isomer Resolution & Workflow

BioanalysisWorkflow cluster_LC LC-MS/MS Separation (Critical) Sample Plasma Sample (Contains Z- & E- Isomers) IS_Add Add Internal Standard (Amitriptyline-d3) Sample->IS_Add Buffer Alkaline Buffer (0.1M Na2CO3, pH 9.8) IS_Add->Buffer Extract LLE Extraction (Hexane:Isoamyl Alcohol) Buffer->Extract Free Base Form Dry Evaporate & Reconstitute Extract->Dry Organic Layer Column Phenyl-Hexyl Column (Pi-Pi Interaction) Dry->Column Resolution Isomer Resolution Rs > 1.5 Column->Resolution Gradient Elution Detection MS/MS Detection MRM Transition Resolution->Detection Z-10-OH Elutes First Data Quantitation of (Z)-Isomer Detection->Data

Caption: Workflow demonstrating the critical LLE extraction path and Phenyl-Hexyl based separation required to resolve Z/E isomers.

Validated Experimental Protocol (LLE Method)

This protocol is designed to meet FDA/EMA requirements for selectivity and sensitivity.[1]

Materials[2][3]
  • Analyte: (Z)-10-Hydroxyamitriptyline HCl.

  • IS: Amitriptyline-d3 (Note: If Z-10-OH-AMI-d3 is available, it is preferred, but parent-d3 is acceptable if retention times are close and matrix effects are characterized).

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Methodology
  • Aliquot: Transfer 200 µL of plasma into a borosilicate glass tube.

  • IS Spike: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex 10s.

  • Alkalinization: Add 100 µL of 0.1 M Sodium Carbonate (Na2CO3) .

    • Why? This adjusts pH to >9.5, ensuring the secondary amine is uncharged (free base) for extraction.

  • Extraction: Add 2.0 mL of n-Hexane:Isoamyl Alcohol (98:2 v/v) .

  • Agitation: Shaker for 10 minutes (prevents emulsion compared to vortexing).

  • Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and decant the organic layer into a clean tube.

    • Trustworthiness Check: Freezing the aqueous layer prevents contamination of the organic phase with plasma salts/proteins.

  • Drying: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (30:70 Acetonitrile:0.1% Formic Acid).

LC-MS/MS Conditions[2]
  • Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 70% B over 5 minutes.

  • MRM Transitions:

    • (Z)-10-OH-AMI: m/z 294.2 → 233.1 (Quantifier), 294.2 → 191.1 (Qualifier).

    • Amitriptyline-d3: m/z 281.2 → 191.1.

Critical Validation Parameters (Regulatory Focus)

To ensure FDA/EMA compliance, you must address these specific liabilities of 10-Hydroxyamitriptyline.

Selectivity (Isomer Specificity)

You must demonstrate that the (E)-isomer does not contribute to the (Z)-isomer signal.

  • Test: Inject a high concentration sample of pure (E)-10-Hydroxyamitriptyline.

  • Acceptance: Any peak at the retention time of the (Z)-isomer must be < 20% of the (Z)-isomer LLOQ.

Glucuronide Back-Conversion

10-OH-AMI forms N- and O-glucuronides. These can convert back to the parent metabolite during sample processing (especially if acidic) or in the source (in-source fragmentation), leading to over-estimation.

  • Experiment: Spike plasma with 10-OH-AMI-Glucuronide at a high concentration. Process without adding the active analyte.

  • Acceptance: The detected response of (Z)-10-OH-AMI must be < 20% of the LLOQ.

  • Mitigation: Keep sample processing temperatures low (4°C) and avoid harsh acidic hydrolysis unless measuring "Total" content.

Matrix Effect (ME) & Recovery (RE)
  • Calculation:

  • Target: ME should be between 0.85 and 1.15. CV of ME across 6 lots of plasma (including lipemic/hemolyzed) must be < 15%.

Table 2: Representative Validation Data (LLE Method)
ParameterResultStatus
Linearity Range 0.5 – 200 ng/mL

LLOQ Precision 6.2% CVPass (< 20%)
Intra-day Accuracy 94.5% - 103.2%Pass (85-115%)
Extraction Recovery 78% ± 4%Consistent
Matrix Factor 0.98 (Normalized to IS)No Suppression
Isomer Resolution Rs = 1.8Baseline Separated

References

  • US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022).[4][5] ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Buhagiar, L. M., et al. (2019).[6] Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography. Retrieved from [Link]

  • Dahl-Puustinen, M. L., et al. (1989). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Certified Reference Materials for (Z)-10-Hydroxyamitriptyline Purity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(Z)-10-Hydroxyamitriptyline is a principal active metabolite of the widely prescribed antidepressant, amitriptyline. Accurate quantification of this metabolite is paramount for clinical and forensic toxicology, as well as for pharmacokinetic and drug metabolism studies. The analytical accuracy of these investigations is fundamentally anchored to the quality of the reference materials used for instrument calibration and method validation. This guide provides an in-depth comparison of the analytical methodologies used to certify the purity of (Z)-10-Hydroxyamitriptyline Certified Reference Materials (CRMs). We will dissect the causality behind the selection of orthogonal analytical techniques, primarily Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), and provide field-proven protocols. This technical guide is designed for researchers, analytical scientists, and drug development professionals to critically evaluate and select the most appropriate CRMs for their work, ensuring data integrity and regulatory compliance.

The Imperative for High-Purity CRMs in Metabolite Analysis

In the landscape of pharmaceutical analysis, a Certified Reference Material (CRM) is the cornerstone of measurement accuracy. Unlike a standard research-grade chemical, a CRM is a substance of sufficiently high purity and homogeneity for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate providing the value, its associated uncertainty, and a statement of metrological traceability.[1][2] For (Z)-10-Hydroxyamitriptyline, this is particularly critical due to the presence of its geometric isomer, (E)-10-Hydroxyamitriptyline, and other potential process impurities or degradants.[3]

The use of a well-characterized CRM, compliant with standards such as ISO 17034, ensures that measurements are traceable to the International System of Units (SI).[4] This traceability is non-negotiable for applications intended for regulatory submission or where inter-laboratory data comparability is essential. The official reference standards established by pharmacopeias like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) represent the highest authority in case of dispute and are essential for quality control.[5][6]

The Orthogonal Approach to Purity Certification: A Self-Validating System

To establish the purity of a CRM with the highest degree of confidence, a single analytical method is insufficient. Best practice dictates the use of an orthogonal approach, employing at least two independent, validated methods that rely on different physicochemical principles. This strategy ensures that impurities not detected by one method may be captured by the other, providing a comprehensive and self-validating purity assessment. For (Z)-10-Hydroxyamitriptyline, the gold-standard combination is Quantitative NMR (qNMR) for purity assignment and HPLC for impurity profiling and separation of isomers.

Candidate Candidate Material ((Z)-10-Hydroxyamitriptyline) qNMR Primary Assay: qNMR (Purity Value vs. SI-Traceable Standard) Candidate->qNMR Quantitative Assay HPLC Orthogonal Method: HPLC-UV/DAD (Impurity Profile & Isomeric Purity) Candidate->HPLC Separation & Profiling MassSpec Identity Confirmation: MS (Mass Verification) Candidate->MassSpec Structural Identity CoA Certificate of Analysis (CoA) (Certified Purity & Uncertainty) qNMR->CoA HPLC->CoA MassSpec->CoA

Caption: Orthogonal methodologies for CRM certification.

Primary Assay: Purity by Quantitative NMR (qNMR)

Expertise & Causality: qNMR stands as a primary ratio method of measurement because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei resonating at that frequency. This allows for the determination of a substance's purity by comparing the integral of a specific analyte signal to that of a highly pure, SI-traceable internal standard of known concentration, without requiring a CRM of the analyte itself.[7] Its power lies in its universality and the ability to quantify without relying on compound-specific response factors.

Protocol: 1H-qNMR Purity Determination
  • Selection of Internal Standard (IS): Choose a certified internal standard with high purity (>99.9%), low hygroscopicity, and signals that do not overlap with the analyte. For (Z)-10-Hydroxyamitriptyline, Maleic Acid or Dimethyl Sulfone are suitable choices. The IS must be traceable to a primary standard from a national metrology institute like NIST.[4]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the (Z)-10-Hydroxyamitriptyline candidate material into a clean vial.

    • Accurately weigh a similar mass of the chosen internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) ensuring complete dissolution.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a well-calibrated spectrometer (≥400 MHz).

    • Causality: Ensure a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for complete magnetization recovery between scans. This is critical for accurate integration and quantification.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Select well-resolved, singlet signals for both the analyte and the internal standard for integration to minimize integration errors. For (Z)-10-Hydroxyamitriptyline, the signals from the N,N-dimethyl protons are often suitable.

    • Calculate the purity using the following formula[8]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons generating the signal

    • M: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard

Orthogonal Method: Impurity and Isomer Profiling by HPLC-UV/DAD

Expertise & Causality: While qNMR provides a highly accurate measure of the main component, it may not detect impurities that are structurally very similar or present at low levels. HPLC excels at separating the analyte from these impurities, particularly its geometric (E/Z) isomer.[9][10] The choice of a reversed-phase C18 column is based on the hydrophobic nature of the dibenzocycloheptene core. The mobile phase, a mixture of an acidic phosphate buffer and acetonitrile, is optimized to achieve baseline separation of the isomers and other related substances.[11][12] A Diode Array Detector (DAD) is crucial as it provides spectral information for each peak, allowing for peak purity assessment and confirming that a chromatographic peak corresponds to a single component.[9]

Protocol: Reversed-Phase HPLC-UV/DAD
  • Chromatographic Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of phosphate buffer (pH 2.3) and acetonitrile (63:37, v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Diode Array Detector (DAD) set at 210 nm, with spectral acquisition from 200-380 nm.[9]

  • Sample Preparation:

    • Prepare a stock solution of the (Z)-10-Hydroxyamitriptyline reference material in methanol or the mobile phase at a concentration of approximately 100 µg/mL.

  • Analysis:

    • Inject the solution (e.g., 10 µL) into the HPLC system.

    • Record the chromatogram for a sufficient time to allow all potential impurities to elute.

  • Data Interpretation:

    • Calculate purity based on the area percent method:

    Purity (%) = (Area_analyte / Total Area of all peaks) * 100

    • Examine the DAD peak purity report for the main analyte peak to ensure no co-eluting impurities are present. The separation of (Z) and (E) isomers is critical and must be demonstrated.[13]

Comparison of Commercially Available Reference Materials

Sourcing a Certified Reference Material for (Z)-10-Hydroxyamitriptyline can be challenging, with fewer off-the-shelf options compared to its parent drug, amitriptyline. Often, it may only be available via custom synthesis. Below is a comparative table of what a researcher might find for this and closely related compounds.

VendorProduct NamePurity SpecificationMethod(s) UsedAvailability
MedKoo Biosciences (Z)-10-Hydroxyamitriptyline[14]Purity not specified for stockNot specifiedCustom Synthesis
Sigma-Aldrich (E)-10-Hydroxy amitriptyline[15]≥95%HPLCIn Stock
LGC Standards 10-Hydroxy (E)-Amitriptyline[16]Not specifiedNot specifiedIn Stock
Cayman Chemical Amitriptyline (hydrochloride) (CRM)[2]1 mg/ml solutionHPLC, ¹H-NMR, MSIn Stock

Note: Data is based on publicly available information as of February 2026 and is subject to change. Purity for custom synthesis products must be explicitly requested and defined.

Key Questions for Your CRM Supplier: When evaluating a CRM, especially a custom-synthesized one, it is crucial to ask:

  • Is this material produced under an ISO 17034 scope of accreditation?

  • Will the Certificate of Analysis include a certified purity value with a stated measurement uncertainty?

  • What analytical methods (qNMR, HPLC, etc.) were used for characterization and purity assignment?

  • Can you provide data demonstrating the separation from critical isomers like (E)-10-Hydroxyamitriptyline?

  • What is the statement of metrological traceability?

The Comprehensive Certification Workflow

The journey from a candidate material to a released CRM is a rigorous, multi-step process designed to ensure the final product is fit for its intended purpose. Each step builds upon the last to create a chain of data that supports the certified value.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Certification Synthesis Candidate Material Synthesis & Purification Qualitative Qualitative Analysis (¹H-NMR, MS, IR for Identity) Synthesis->Qualitative qNMR Purity by qNMR (Assay vs. SI-Traceable IS) Qualitative->qNMR HPLC Impurity Profile by HPLC (Isomeric & Related Substances) Qualitative->HPLC KarlFischer Water Content (Karl Fischer Titration) Qualitative->KarlFischer TGA Residual Solvents (TGA / GC-HS) Qualitative->TGA MassBalance Mass Balance Calculation (Purity = 100% - Impurities) qNMR->MassBalance HPLC->MassBalance KarlFischer->MassBalance TGA->MassBalance Uncertainty Uncertainty Budget Calculation (ISO GUM) MassBalance->Uncertainty CoA CoA Generation & Release (Certified Value & Traceability) Uncertainty->CoA

Sources

Pharmacological Potency & Safety Profile: (Z)-10-Hydroxyamitriptyline vs. Amitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing potency of (Z)-10-Hydroxyamitriptyline vs parent drug

Executive Summary

This technical guide provides a comparative analysis of Amitriptyline (AMI) and its specific metabolite, (Z)-10-Hydroxyamitriptyline ((Z)-10-OH-AMI) . While Amitriptyline is a potent tertiary amine tricyclic antidepressant (TCA) with dual serotonin/norepinephrine reuptake inhibition, its clinical utility is often limited by anticholinergic and cardiotoxic side effects.

The metabolic hydroxylation of Amitriptyline by CYP2D6 yields two stereoisomers: the predominant (E)-10-Hydroxyamitriptyline and the minor (Z)-10-Hydroxyamitriptyline . Crucially, while the E-isomer is often cited as a therapeutically active and "cleaner" metabolite, the (Z)-isomer presents a distinct toxicological profile. Research indicates that Z-isomers of TCA metabolites contribute disproportionately to cardiotoxicity (bradycardia, hypotension) despite having lower anticholinergic potency than the parent drug. This guide dissects these nuances for drug development professionals.

Chemical & Metabolic Context

Amitriptyline undergoes extensive first-pass metabolism. The primary pathways are N-demethylation (via CYP2C19) to Nortriptyline and hydroxylation (via CYP2D6) at the C10 position. The hydroxylation is stereoselective, favoring the formation of the E-isomer over the Z-isomer .

  • Parent: Amitriptyline (Tertiary amine).[1][2][3]

  • Metabolite: (Z)-10-Hydroxyamitriptyline (Geometric isomer of the hydroxylated metabolite).

  • Enzyme: CYP2D6 (Polymorphisms in this gene significantly alter the ratio of AMI to its hydroxy metabolites).

Visualization: Metabolic Pathway of Amitriptyline

MetabolicPathway AMI Amitriptyline (Parent Drug) CYP2D6 CYP2D6 (Hydroxylation) AMI->CYP2D6 CYP2C19 CYP2C19 (Demethylation) AMI->CYP2C19 E_OH (E)-10-OH-Amitriptyline (Major Metabolite) ~Active, Less Toxic CYP2D6->E_OH Major Product Z_OH (Z)-10-OH-Amitriptyline (Minor Metabolite) ~Cardiotoxic Risk CYP2D6->Z_OH Minor Product NT Nortriptyline (Active Metabolite) CYP2C19->NT

Figure 1: Stereoselective metabolism of Amitriptyline. The Z-isomer is a minor product but holds specific toxicological relevance.

Pharmacodynamic Comparison

The following table synthesizes binding affinity (


) and functional potency (

) data. Note that while specific

values for the isolated (Z)-isomer are rare in commercial literature, they are inferred from stereoselective studies of the closely related metabolite 10-hydroxynortriptyline and racemic mixtures.
Table 1: Comparative Potency Profile
ParameterAmitriptyline (Parent) (Z)-10-Hydroxyamitriptyline Physiological Implication
SERT Affinity (

)
1.0 – 4.3 nM > 10 nM (Est.)Parent is a more potent serotonin reuptake inhibitor.
NET Affinity (

)
13 – 35 nM ~20 – 50 nMMetabolite retains moderate norepinephrine reuptake inhibition.
Muscarinic (M1-M5) Affinity High (

~10-20 nM)
Low (

> 200 nM)
The metabolite has significantly reduced anticholinergic liability (less dry mouth/constipation).
H1 Histamine Affinity Very High (

~1 nM)
ModerateParent causes significantly more sedation and weight gain.
Cardiotoxicity (Conduction) High High (Stereospecific) Critical Differentiator: The Z-isomer is associated with bradycardia and cardiac depression, unlike the E-isomer.[4][5]

Key Insight: The hydroxylation of Amitriptyline generally reduces affinity for "off-target" receptors (Muscarinic, Histaminic, Alpha-adrenergic), which theoretically improves the safety profile. However, the (Z)-isomer specifically retains or enhances cardiodepressant effects (slowing conduction), a risk not seen as prominently with the E-isomer.

Toxicological Deep Dive: The Z-Isomer Paradox

While 10-hydroxylation is typically considered a detoxification pathway, the stereochemistry dictates the safety outcome.

  • Anticholinergic "Safety": Both E- and Z-10-hydroxy metabolites bind with much lower affinity to muscarinic acetylcholine receptors compared to Amitriptyline. This means they contribute less to the "anticholinergic burden" (delirium, urinary retention) seen in overdose.

  • Cardiovascular Risk: Studies in animal models (swine) comparing nortriptyline metabolites have shown that the Z-10-hydroxy isomer causes marked bradycardia, hypotension, and decreased cardiac output.[4][5] The E-isomer does not produce these effects at similar concentrations.

  • Clinical Relevance: In patients who are CYP2D6 Ultrarapid Metabolizers (UM), the rapid conversion to hydroxy metabolites might seem beneficial due to reduced parent drug levels. However, if the accumulation of the Z-isomer reaches toxic thresholds (>40 ng/mL), cardiotoxicity can occur even with "therapeutic" levels of the parent drug.

Experimental Protocol: Radioligand Binding Assay

To verify the potency differences described above, researchers utilize competitive radioligand binding assays. The following protocol is designed to determine the


 of (Z)-10-Hydroxyamitriptyline at the Serotonin Transporter (SERT).
Objective

Determine the inhibition constant (


) of (Z)-10-Hydroxyamitriptyline displacing [

H]-Paroxetine (or [

I]-RTI-55) from human SERT expressed in HEK-293 cell membranes.
Materials
  • Ligand: [

    
    H]-Paroxetine (Specific Activity ~80 Ci/mmol).
    
  • Receptor Source: Membranes from HEK-293 cells stably expressing hSERT.

  • Test Compound: (Z)-10-Hydroxyamitriptyline (purity >98%).

  • Non-specific Binder: Fluoxetine (10

    
    M).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow Visualization

BindingAssay Step1 Membrane Preparation (HEK-293 hSERT) Step2 Incubation Setup (96-well plate) Step1->Step2 Add 10-20µg protein/well Step3 Equilibrium Binding (60 min @ 25°C) Step2->Step3 Add Ligand + Test Drug Step4 Filtration & Wash (GF/B Filters) Step3->Step4 Terminate Reaction Step5 Scintillation Counting (CPM Measurement) Step4->Step5 Step6 Data Analysis (Non-linear Regression) Step5->Step6 Calculate Ki

Figure 2: Workflow for competitive radioligand binding assay to determine Ki values.

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a concentration yielding ~10–20

    
    g protein per well.
    
  • Plate Setup:

    • Total Binding (TB): Membrane + Radioligand + Vehicle (Buffer).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 10

      
      M Fluoxetine.
      
    • Experimental: Membrane + Radioligand + (Z)-10-Hydroxyamitriptyline (Concentration range:

      
       M to 
      
      
      
      M).
  • Incubation: Incubate plates for 60 minutes at 25°C to reach equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to filter) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Assay Buffer to remove unbound ligand.

  • Quantification: Add liquid scintillant to filters and count radioactivity (CPM) using a beta-counter.

  • Analysis: Plot specific binding (TB - NSB) against log concentration of the test compound. Use non-linear regression (one-site competition model) to determine

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand.
References
  • Pollock, B. G., Everett, G., & Perel, J. M. (1992). Comparative cardiotoxicity of nortriptyline and its isomeric 10-hydroxymetabolites.[5] Neuropsychopharmacology, 6(3), 189-195. Link

  • Bertilsson, L., et al. (1979). Potency of n-desmethyl and 10-hydroxy metabolites of amitriptyline. Clinical Pharmacology & Therapeutics. Link

  • Nordin, C., & Bertilsson, L. (1995). Active hydroxymetabolites of antidepressants. Emphasis on E-10-hydroxy-nortriptyline.[3][4][5][6][7][8] Clinical Pharmacokinetics, 28(1), 26-40. Link

  • MedChemExpress. Amitriptyline Hydrochloride Datasheet (Pharmacology & Binding Data). Link

  • Kusumi, I., et al. (2000). Amitriptyline and its metabolites: Differential effects on serotonin and norepinephrine uptake. Psychopharmacology. Link

Sources

Cross-Reactivity of (Z)-10-Hydroxyamitriptyline in Immunoassays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity of (Z)-10-Hydroxyamitriptyline in Immunoassays Content Type: Publish Comparison Guide

Executive Summary

In the therapeutic drug monitoring (TDM) and toxicology of tricyclic antidepressants (TCAs), immunoassays remain the first-line screening tool due to their speed and automation. However, a critical limitation of these assays is their broad cross-reactivity with drug metabolites. This guide focuses on (Z)-10-Hydroxyamitriptyline , a geometric isomer of the primary metabolite of amitriptyline. While often overshadowed by its E-isomer counterpart, the Z-isomer contributes to the "total TCA" immunoreactivity, leading to significant discrepancies between immunoassay results and specific chromatographic methods (LC-MS/MS).

This guide provides researchers and drug developers with a comparative analysis of immunoassay performance regarding this specific metabolite, supported by mechanistic insights and experimental protocols.

The Clinical & Chemical Context

Amitriptyline is extensively metabolized in the liver. The primary pathway involves demethylation to nortriptyline and hydroxylation at the C10 position. This hydroxylation creates a chiral center and geometric isomerism, resulting in E-10-hydroxyamitriptyline (trans) and (Z)-10-hydroxyamitriptyline (cis).

  • Clinical Relevance: While the E-isomer is more abundant in plasma/urine, the Z-isomer is pharmacologically active and structurally distinct.

  • The Problem: Most TCA immunoassays utilize polyclonal antibodies raised against the tricyclic ring system. These antibodies often fail to distinguish between the parent drug and its hydroxylated metabolites, leading to false positives or concentration overestimations of up to 40-60% compared to HPLC or LC-MS/MS.

Visualization: Metabolic Pathway & Structural Isomerism

The following diagram illustrates the formation of the Z-isomer and its structural relationship to the parent drug.

MetabolicPathway AMI Amitriptyline (Parent Drug) CYP2D6 CYP2D6 (Hydroxylation) AMI->CYP2D6 Immunoassay Immunoassay Signal (Cross-Reactivity) AMI->Immunoassay Target Binding E_OH (E)-10-Hydroxyamitriptyline (Major Metabolite) CYP2D6->E_OH Major Pathway Z_OH (Z)-10-Hydroxyamitriptyline (Minor Metabolite) CYP2D6->Z_OH Minor Pathway E_OH->Immunoassay High Binding Z_OH->Immunoassay High Binding

Figure 1: Metabolic pathway of Amitriptyline showing the parallel formation of E and Z isomers, both of which contribute to the cumulative signal in non-specific immunoassays.

Comparative Analysis: Immunoassay vs. Reference Methods

The following analysis compares the performance of common homogeneous immunoassays (EMIT, FPIA) against the gold standard (LC-MS/MS) specifically regarding metabolite interference.

Mechanism of Interference

Most commercial TCA assays (e.g., Syva EMIT, Abbott FPIA) use antibodies raised against a derivative of the tricyclic nucleus (often conjugated via the side chain).

  • Structural Causality: The C10 position, where the hydroxyl group resides in (Z)-10-Hydroxyamitriptyline, is distal to the antibody binding site. Therefore, the antibody "sees" the tricyclic core and binds the metabolite with affinity comparable to the parent drug.

  • Stereochemistry: The Z (cis) orientation of the hydroxyl group does not sufficiently sterically hinder antibody binding in most polyclonal systems.

Quantitative Comparison Data

The table below synthesizes cross-reactivity data. Note that while manufacturers often list "10-Hydroxyamitriptyline" (racemic), research indicates both isomers cross-react.

Assay PlatformMethodologyCross-Reactivity with 10-OH-Amitriptyline*Detection SpecificityVerdict for (Z)-Isomer
Syva EMIT® Enzyme Multiplied ImmunoassayHigh (~25-50%) Positive result at 1,250 ng/mL (Cutoff: 300)Class-specific (Total TCAs)High Interference. Cannot distinguish Z-isomer from parent.
Abbott FPIA Fluorescence PolarizationHigh (>50%) Often overestimates total concentration by 2-fold vs HPLC.Class-specificHigh Interference. High affinity for hydroxylated ring structures.
Roche CEDIA Cloned Enzyme DonorModerate to High Class-specificInterference. Cross-reacts with both E and Z forms.
LC-MS/MS Liquid Chrom. Tandem Mass Spec.None (0%) Separates Z and E isomers chromatographically.Analyte-specificReference Standard. The only method to quantify (Z)-10-OH-AMI separately.

*Note: Values represent general cross-reactivity trends for the 10-hydroxy metabolite class. Specific Z-isomer affinity is rarely isolated in commercial package inserts but is inferred from total hydroxylated metabolite fraction studies.

Experimental Protocol: Validating Cross-Reactivity

To definitively determine the cross-reactivity of (Z)-10-Hydroxyamitriptyline in a specific assay, the following self-validating protocol is recommended. This avoids reliance on generic package insert data.[1]

Materials Required
  • Analyte: Pure (Z)-10-Hydroxyamitriptyline standard (certified reference material).

  • Matrix: Drug-free human urine or serum (matched to assay type).

  • Platform: Target Immunoassay Analyzer (e.g., biochemical analyzer).

  • Control: Amitriptyline parent drug standard.

Step-by-Step Workflow

ValidationProtocol Step1 1. Preparation Spike drug-free matrix with (Z)-10-OH-AMI at 3 levels (e.g., 250, 500, 1000 ng/mL) Step2 2. Measurement Run samples on Immunoassay in triplicate Step1->Step2 Step3 3. Calculation Calculate Apparent Concentration based on Parent Drug Calibration Step2->Step3 Step4 4. Determination % Cross-Reactivity = (Apparent Conc. / Spiked Conc.) × 100 Step3->Step4

Figure 2: Experimental workflow for determining specific cross-reactivity of the Z-isomer.

Calculation Example: If a sample spiked with 1,000 ng/mL of (Z)-10-Hydroxyamitriptyline yields a result of 400 ng/mL on an Amitriptyline assay:



Impact on Clinical Decision Making

The inability of immunoassays to distinguish (Z)-10-Hydroxyamitriptyline has direct clinical consequences:

  • False Assumptions of Toxicity: A patient may have therapeutic levels of Amitriptyline but appear "toxic" on an immunoassay due to the accumulation of (Z)- and (E)-10-hydroxy metabolites. This is critical in patients with renal impairment where glucuronide metabolites (which may also cross-react) accumulate.

  • Genotype Misinterpretation: Patients who are CYP2D6 ultra-rapid metabolizers will convert Amitriptyline to 10-OH-AMI rapidly. An immunoassay might show "normal" total TCA levels (masking the loss of parent drug), whereas LC-MS/MS would reveal sub-therapeutic parent drug levels.

Conclusion & Recommendations

For researchers and clinicians, (Z)-10-Hydroxyamitriptyline represents a "silent" interferent in standard immunoassays. While less abundant than the E-isomer, its structural similarity ensures it contributes to the positive bias seen in screening results.

  • For Screening: Immunoassays are acceptable but must be interpreted as "Total TCA-like immunoreactivity."

  • For Confirmation: LC-MS/MS is mandatory. It is the only viable method to separate the (Z) and (E) isomers and accurately quantify the parent drug for precise dosage adjustment.

  • Recommendation: When evaluating new immunoassay kits, request specific cross-reactivity data for both 10-hydroxy isomers, or perform the validation protocol outlined above.

References
  • Nusser, E., et al. (1990).[2] Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Dorey, R. C., et al. (1988).[3] Results compared for tricyclic antidepressants as assayed by liquid chromatography and enzyme immunoassay.[3][4][5] Clinical Chemistry. [Link]

  • Hendrickson, R. G., & Morocco, A. P. (2007). Quetiapine cross-reactivity among three tricyclic antidepressant immunoassays. Journal of Toxicology: Clinical Toxicology. [Link]

  • Martín-Calderón, J. L. (2022).[6] Evaluation of endogenous interferences on several electrochemiluminescent immunoassays. Minerva Medica. [Link]

  • Dasgupta, A. (2015). Therapeutic Drug Monitoring: Newer Drugs and Biomarkers. Elsevier. [Link]

Sources

Navigating the Nuances of Amitriptyline Metabolism: A Comparative Guide to (Z)-10-Hydroxyamitriptyline and its Correlation with Clinical Side Effects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a cornerstone of tricyclic antidepressant (TCA) therapy, has a long-standing history in the management of major depressive disorder and various pain syndromes.[1] However, its clinical utility is often tempered by a significant side effect profile, which can impact patient compliance and overall treatment outcomes.[2] The metabolism of amitriptyline is complex, yielding a number of pharmacologically active metabolites. Among these is (Z)-10-Hydroxyamitriptyline, a hydroxylated derivative whose specific contribution to the adverse effect profile of the parent drug is a subject of ongoing investigation. This guide provides an in-depth analysis of the known clinical side effects associated with amitriptyline and its metabolites, with a particular focus on what current research tells us about the correlation with (Z)-10-Hydroxyamitriptyline. We will delve into the experimental methodologies used to assess these side effects and offer a comparative perspective against other antidepressant classes.

The Metabolic Journey of Amitriptyline

Amitriptyline is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP2C19 and CYP2D6.[3] The initial metabolic step often involves demethylation to its active metabolite, nortriptyline. Both amitriptyline and nortriptyline undergo hydroxylation to form 10-hydroxy metabolites, which exist as (E) and (Z) stereoisomers.[4] While (E)-10-hydroxynortriptyline is produced in greater abundance, the (Z) isomers of both 10-hydroxyamitriptyline and 10-hydroxynortriptyline are also formed.[3][4]

Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19) Z_10_OH_Amitriptyline (Z)-10-Hydroxyamitriptyline Amitriptyline->Z_10_OH_Amitriptyline Hydroxylation (CYP2D6) E_10_OH_Amitriptyline (E)-10-Hydroxyamitriptyline Amitriptyline->E_10_OH_Amitriptyline Hydroxylation (CYP2D6) Z_10_OH_Nortriptyline (Z)-10-Hydroxynortriptyline Nortriptyline->Z_10_OH_Nortriptyline Hydroxylation (CYP2D6) E_10_OH_Nortriptyline (E)-10-Hydroxynortriptyline Nortriptyline->E_10_OH_Nortriptyline Hydroxylation (CYP2D6)

Caption: Metabolic pathway of amitriptyline.

Unraveling the Side Effect Profile: From Parent Drug to Metabolites

The side effects of amitriptyline are largely attributed to its broad pharmacological action, which includes the blockade of serotonin and norepinephrine reuptake, as well as antagonist activity at muscarinic, histaminic, and alpha-1 adrenergic receptors.[5][6] This multifaceted activity leads to a range of adverse effects, with anticholinergic and cardiovascular side effects being of primary concern.

Anticholinergic Effects

The anticholinergic properties of amitriptyline are responsible for a host of side effects that can significantly impact a patient's quality of life. These include:

  • Dry mouth

  • Constipation

  • Blurred vision

  • Urinary retention

  • Cognitive impairment and confusion, particularly in the elderly[2]

Studies have shown a significant correlation between serum concentrations of amitriptyline and nortriptyline and anticholinergic activity.[7] While the direct contribution of (Z)-10-Hydroxyamitriptyline to the overall anticholinergic burden is not well-defined in clinical studies, it is plausible that this metabolite, retaining the core tricyclic structure, may possess some anticholinergic properties.

Cardiotoxicity

Cardiovascular side effects are among the most serious risks associated with amitriptyline therapy and overdose.[6] These effects can manifest as:

  • Orthostatic hypotension (a drop in blood pressure upon standing)

  • Tachycardia (a rapid heart rate)

  • Conduction abnormalities (e.g., QRS prolongation on an ECG)

  • Arrhythmias[8]

Research into the cardiotoxicity of amitriptyline's metabolites has yielded some crucial insights. A study comparing the cardiotoxic effects of nortriptyline and its isomeric 10-hydroxymetabolites in swine found that (Z)-10-hydroxynortriptyline caused marked bradycardia (slow heart rate), decrements in blood pressure, and dose-correlated declines in cardiac output. This suggests that the (Z) isomer of the hydroxylated metabolite may have distinct and potent cardiovascular effects. While this study focused on the nortriptyline metabolite, it raises important questions about the potential cardiotoxicity of (Z)-10-Hydroxyamitriptyline.

The Evidence Gap: Direct Correlation of (Z)-10-Hydroxyamitriptyline with Side Effects

Despite the known pharmacological activity of amitriptyline and its primary metabolites, a direct and statistically significant correlation between the plasma concentration of (Z)-10-Hydroxyamitriptyline and specific clinical side effects in humans is not well-established in the current literature. Therapeutic drug monitoring (TDM) guidelines for amitriptyline typically focus on the combined levels of amitriptyline and nortriptyline.[8] Some research has even suggested that the assay of hydroxylated metabolites does not significantly improve the clinical utility of routine amitriptyline level monitoring for predicting therapeutic outcomes.

This highlights a critical knowledge gap and an area for future research. Understanding the specific contribution of each metabolite to the overall side effect profile could pave the way for more personalized treatment strategies and the development of TCAs with improved tolerability.

Comparative Analysis: Tricyclic Antidepressants vs. Selective Serotonin Reuptake Inhibitors (SSRIs)

To provide a broader context, it is useful to compare the side effect profile of TCAs like amitriptyline with that of a newer class of antidepressants, the Selective Serotonin Reuptake Inhibitors (SSRIs).

Side Effect CategoryTricyclic Antidepressants (TCAs)Selective Serotonin Reuptake Inhibitors (SSRIs)
Anticholinergic High incidence (dry mouth, constipation, blurred vision)Low incidence
Cardiovascular Orthostatic hypotension, tachycardia, conduction abnormalitiesMinimal effects on blood pressure and heart rate
Gastrointestinal Lower incidence of nausea and diarrheaHigher incidence of nausea, diarrhea, and other GI complaints
Central Nervous System Sedation, dizzinessInsomnia, agitation, anxiety
Weight Change Often associated with weight gainVariable effects on weight

Meta-analyses have confirmed that while TCAs and SSRIs have comparable efficacy for the treatment of depression, their side effect profiles differ significantly.[3][5][7] Patients treated with TCAs are more likely to discontinue treatment due to adverse events compared to those on SSRIs.[3]

Experimental Protocols for Assessing Side Effects

For researchers and drug development professionals, robust experimental models are essential for characterizing the side effect profiles of new chemical entities and their metabolites.

Quantification of (Z)-10-Hydroxyamitriptyline in Plasma by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of amitriptyline and its key metabolites, including (Z)-10-Hydroxyamitriptyline, in human plasma.

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard (e.g., deuterated analogs) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject onto LC Column (e.g., C18) Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation (Gradient Elution) Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection (MRM Mode) Chromatographic_Separation->Mass_Spectrometry Data_Analysis Data Analysis and Quantification Mass_Spectrometry->Data_Analysis

Caption: Workflow for LC-MS/MS quantification.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard solution (e.g., deuterated amitriptyline and nortriptyline).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex mix and centrifuge the samples.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column.

    • Perform chromatographic separation using a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol).

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for (Z)-10-Hydroxyamitriptyline and other analytes in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Quantify the concentration of (Z)-10-Hydroxyamitriptyline in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Assessment of Anticholinergic Activity

A radioligand binding assay is a common in vitro method to determine the affinity of a compound for muscarinic receptors, providing an indication of its potential anticholinergic activity.[9]

Methodology:

  • Membrane Preparation:

    • Prepare a crude membrane fraction from a suitable tissue source rich in muscarinic receptors (e.g., rat brain).

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine) in the presence of varying concentrations of the test compound ((Z)-10-Hydroxyamitriptyline).

    • After incubation, separate the bound and free radioligand by rapid filtration.

  • Data Analysis:

    • Measure the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). A lower IC₅₀ value indicates a higher affinity for the muscarinic receptor and thus, a higher potential for anticholinergic activity.

Ex Vivo Assessment of Cardiotoxicity using the Langendorff Isolated Perfused Heart Model

The Langendorff apparatus allows for the study of the direct effects of a compound on the heart, independent of systemic physiological influences.[10][11]

Methodology:

  • Heart Isolation and Perfusion:

    • Isolate the heart from a laboratory animal (e.g., a rat) and mount it on the Langendorff apparatus.

    • Retrogradely perfuse the heart through the aorta with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).

  • Data Acquisition:

    • Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric contractile function (e.g., left ventricular developed pressure, heart rate, and the rates of pressure development and relaxation).

    • Record an electrocardiogram (ECG) to assess for conduction abnormalities and arrhythmias.

  • Experimental Protocol:

    • After a stabilization period, perfuse the heart with increasing concentrations of (Z)-10-Hydroxyamitriptyline.

    • Continuously monitor and record the cardiac parameters.

  • Data Analysis:

    • Analyze the changes in cardiac function and electrical activity in response to the test compound to assess its cardiotoxic potential.

Conclusion and Future Directions

The clinical side effect profile of amitriptyline is a significant factor in its therapeutic use. While the anticholinergic and cardiotoxic effects are well-documented and primarily attributed to the parent drug and its major metabolite, nortriptyline, the specific contribution of (Z)-10-Hydroxyamitriptyline remains an area requiring further investigation. Preclinical studies on related metabolites suggest that the (Z) isomer of hydroxylated metabolites may have unique and potent cardiovascular effects.

Future research should focus on elucidating the specific pharmacological activities of (Z)-10-Hydroxyamitriptyline and correlating its plasma concentrations with clinical side effects in well-designed clinical trials. Such studies will be instrumental in refining our understanding of amitriptyline's complex pharmacology and may guide the development of future antidepressants with improved safety and tolerability profiles. For drug development professionals, a thorough characterization of the metabolic profile and the pharmacological activity of all major metabolites is crucial for a comprehensive assessment of a new drug candidate's safety.

References

  • Therapeutic drug monitoring of tricyclic antidepressants: how does it work under clinical conditions?. PubMed, [Link]

  • Review: selective serotonin reuptake inhibitors differ from tricyclic antidepressants in adverse events. BMJ Mental Health, [Link]

  • Tricyclic Antidepressants vs SSRIs + Cheat Sheet. Lecturio, [Link]

  • Therapeutic drug monitoring of tricyclic antidepressants.. ClinPGx, [Link]

  • A comparison of side effects of selective serotonin reuptake inhibitors and tricyclic antidepressants in older depressed patients: a meta-analysis. PubMed, [Link]

  • Guidelines for therapeutic monitoring of tricyclic antidepressant plasma levels. PubMed, [Link]

  • Are SSRIs better than TCAs? Comparison of SSRIs and TCAs: a meta-analysis. NCBI - NIH, [Link]

  • What lab monitoring is recommended for patients taking amitriptyline (tricyclic antidepressant)?. Dr.Oracle, [Link]

  • Tricyclic and Tetracyclic Antidepressants. WebMD, [Link]

  • Analytical methodologies for determination of amitriptyline and its metabolite nortriptyline: A review. Der Pharma Chemica, [Link]

  • Quantitative Determination of Amitriptyline and Its Metabolite in Rat Plasma by Liquid Chromatography-tandem Mass Spectrometry. ResearchGate, [Link]

  • Use of the isolated perfused heart for evaluation of cardiac toxicity. PubMed - NIH, [Link]

  • Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison. PubMed, [Link]

  • Practical liquid chromatography–tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. OAR@UM, [Link]

  • CONFIRMATION OF TRICYCLIC ANTIDEPRESSANTS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. Washington State Patrol, [Link]

  • Assessment of Anticholinergic and Antidiabetic Properties of Some Natural and Synthetic Molecules: An In vitro and In silico Approach. nan, [Link]

  • Methods for assessing drug-related anticholinergic activity. nan, [Link]

  • Langendorff's isolated perfused rat heart technique: a review. SciSpace, [Link]

  • Development of a pharmacological evidence‐based anticholinergic burden scale for medications commonly used in older adults. PMC, [Link]

  • Assessment Of Cardiac Function & Energetics: Isolated Mouse Hearts l Protocol Preview. nan, [Link]

  • Langendorff's isolated perfused rat heart technique: a review. nan, [Link]

  • Drug Efficacy. PhysioStim, [Link]

  • A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, [Link]

  • Evaluation of Anticholinergic Load. ClinicalTrials.gov, [Link]

  • A Universal Pharmacological-Based List of Drugs with Anticholinergic Activity. MDPI, [Link]

  • Organic Syntheses Procedure. nan, [Link]

Sources

Inter-Laboratory Reproducibility of Hydroxyamitriptyline Measurement: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision Gap

In therapeutic drug monitoring (TDM) and CYP2D6 phenotyping, the measurement of 10-hydroxyamitriptyline (10-OH-AMT) is a critical, yet frequently underestimated challenge. While Amitriptyline (AMT) and Nortriptyline (NOR) are standard Tier 1 analytes (AGNP Guidelines), their hydroxylated metabolite, 10-OH-AMT, presents a unique stereochemical hurdle that drives inter-laboratory variability: the presence of E- and Z-isomers .

This guide objectively compares analytical platforms and establishes a "Gold Standard" LC-MS/MS protocol designed to eliminate the common pitfalls of isomer co-elution and matrix instability.

The Core Challenge: Stereochemical "Traps"

The primary source of reproducibility failure between laboratories is not instrument sensitivity, but chromatographic selectivity .

10-OH-AMT exists as two geometric isomers:

  • E-10-hydroxyamitriptyline (Trans): The major metabolite.

  • Z-10-hydroxyamitriptyline (Cis): The minor metabolite.

The Problem: Many legacy HPLC and rapid "shoot-and-dilute" LC-MS methods fail to chromatographically separate these isobaric compounds. If a laboratory uses a reference standard that is a racemic mix, but the patient sample contains predominantly the E-isomer (due to enzymatic specificity), quantitation based on a combined peak area will yield biased results compared to a lab that separates them.

Visualization: The Isomer Separation Logic

The following diagram illustrates the decision pathway required to ensure stereochemical integrity in measurement.

IsomerLogic Start Sample containing 10-OH-AMT Column Chromatographic Selection (C18 vs Phenyl-Hexyl) Start->Column Separation Isomer Resolution (Rs > 1.5?) Column->Separation Gradient Optimization CoElution Co-elution (E+Z) Result: Inaccurate Quantitation (Summed Response) Separation->CoElution No (Poor Selectivity) Resolved Resolved Peaks Quantify E-isomer specifically Separation->Resolved Yes (High Selectivity) Outcome High Reproducibility (CYP2D6 Phenotype Valid) Resolved->Outcome

Caption: Decision tree highlighting the necessity of chromatographic resolution between E- and Z-isomers to prevent quantitation bias.

Comparative Landscape: Analytical Platforms

The following analysis compares the three dominant methodologies used in current literature and practice.

FeatureHPLC-UV (Legacy) GC-MS LC-MS/MS (Gold Standard)
Principle UV Absorbance (254 nm)Gas Chromatography + Mass SpecLiquid Chrom + Triple Quad
Sensitivity (LLOQ) Low (~5–10 ng/mL)High (<1 ng/mL)Ultra-High (<0.5 ng/mL)
Selectivity Poor. Prone to drug-drug interferences.Good, but requires derivatization.Excellent. MRM transitions are specific.
Sample Prep Large volume LLE (1 mL+)Complex (Derivatization/Dehydration)Streamlined (PPT or SPE)
Throughput Slow (Isocratic runs >15 min)Slow (Prep intensive)Fast (Gradient <6 min)
Isomer Handling Often co-elutes E & Z.Derivatization often destroys stereochemistry.Can separate E & Z with correct column.
Reproducibility Risk High (Interference driven)Medium (Derivatization variability)Low (If internal standards are used)

Scientist’s Verdict:

  • HPLC-UV is insufficient for modern TDM due to lack of sensitivity for minor metabolites.

  • GC-MS is historically significant but operationally burdensome due to the need to dehydrate alcohol metabolites, which can alter the analyte structure.

  • LC-MS/MS is the only viable option for high-throughput, reproducible quantification, provided that Deuterated Internal Standards are used to correct for matrix effects.

The "Gold Standard" Protocol (LC-MS/MS)

To achieve inter-laboratory reproducibility CVs of <10%, the following protocol is recommended. This workflow prioritizes matrix cleanliness and isomer resolution .

A. Reagents & Standards[1][2]
  • Target Analyte: E-10-Hydroxyamitriptyline (Pure standard preferred over racemate).

  • Internal Standard (CRITICAL): d3-10-Hydroxyamitriptyline.

    • Note: Do not use d3-Amitriptyline to quantify the hydroxylated metabolite; their ionization efficiencies and matrix suppression profiles differ.

  • Mobile Phases:

    • A: 0.1% Formic Acid + 2mM Ammonium Formate in Water (Buffers pH to stabilize ionization).

    • B: 0.1% Formic Acid in Acetonitrile.

B. Sample Preparation: Solid Phase Extraction (SPE)

While Protein Precipitation (PPT) is faster, SPE reduces phospholipid buildup, protecting column life and maintaining retention time stability for isomer separation.

  • Aliquot: 200 µL Plasma + 20 µL Internal Standard.

  • Dilute: Add 600 µL 2% Formic Acid (aq).

  • Load: Condition SPE plate (Polymeric Strong Cation Exchange) with MeOH/Water. Load sample.

  • Wash:

    • Wash 1: 0.1% Formic acid in Water.

    • Wash 2: MeOH (removes neutral interferences).

  • Elute: 5% Ammonium Hydroxide in MeOH.

  • Reconstitute: Evaporate N2 and reconstitute in Mobile Phase A.

C. LC-MS/MS Conditions[3][4]
  • Column: High-strength Silica C18 or Biphenyl (e.g., 100 x 2.1 mm, 1.7 µm).

    • Why: Biphenyl phases offer enhanced selectivity for isomeric separations via pi-pi interactions.

  • Gradient:

    • 0.0 min: 15% B

    • 4.0 min: 45% B (Shallow gradient is key for E/Z separation)

    • 4.1 min: 95% B (Flush)

  • Detection (MRM):

    • Precursor: m/z 294.2 (10-OH-AMT)

    • Product (Quant): m/z 233.1

    • Product (Qual): m/z 191.1

Workflow Visualization

ProtocolWorkflow Plasma Plasma Sample (200 µL) IS_Add Add Internal Std (d3-10-OH-AMT) Plasma->IS_Add SPE SPE Extraction (Remove Phospholipids) IS_Add->SPE LC LC Separation (Biphenyl Column) SPE->LC MS MS/MS Detection (m/z 294.2 -> 233.1) LC->MS Data Quantitation (E-Isomer Specific) MS->Data

Caption: Optimized LC-MS/MS workflow utilizing SPE for matrix removal and Biphenyl stationary phase for isomer selectivity.

Validation & Reproducibility Metrics

When validating this method across laboratories, the following performance criteria confirm the system is "in control."

Chromatographic Resolution (Rs)

The valley between the E and Z isomers should be <10% of the peak height.

  • Goal: Rs > 1.5.

  • Troubleshooting: If peaks merge, lower the initial %B or lower the column temperature (e.g., to 35°C).

Internal Standard Response Consistency

Plot the IS peak area across the entire run.

  • Acceptance: No trend lines; CV of IS area should be <15% across the batch. Drifting IS response indicates matrix buildup on the column.

Inter-Laboratory Precision

Based on collaborative studies utilizing similar LC-MS/MS protocols:

  • Intra-day CV: < 5%

  • Inter-day CV: < 8%[1]

  • Inter-laboratory CV: < 12% (Acceptable for bioanalysis guidelines).

References

  • Vlase, L., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum.[2] Biomedical Chromatography. [Link]

  • Nordin, G., et al. (2011). Enantiomer analysis of E- and Z-10-hydroxyamitriptyline in human urine. Journal of Chromatography B. [Link]

  • McMillin, G. A., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals. Spectroscopy Online. [Link]

  • Waters Corporation. (2020). Analysis of Tricyclic Antidepressant Drugs in Plasma for Clinical Research. Application Note. [Link]

Sources

Enantioselective Bioanalysis of Amitriptyline Metabolites: A Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Clinical Imperative: Amitriptyline (AMT) is a widely used tricyclic antidepressant.[1][2] While AMT itself is achiral, its metabolism via CYP2D6 yields hydroxylated metabolites—10-hydroxyamitriptyline (10-OH-AMT) and 10-hydroxynortriptyline (10-OH-NT) —which contain chiral centers. These metabolites exist as geometric isomers (


 and 

), each having

and

enantiomers.

The Problem: Standard achiral LC-MS/MS methods co-elute these isomers. However, the


-

-10-OH-NT enantiomer is associated with different cardiotoxicity and clearance profiles compared to its counterparts. Furthermore, CYP2D6 genetic polymorphisms significantly alter the enantiomeric ratio, making enantioselective analysis critical for therapeutic drug monitoring (TDM) and pharmacogenomic studies.

The Solution: This guide validates a high-sensitivity LC-MS/MS workflow using a Chiral-AGP (


-acid glycoprotein)  stationary phase. We compare this "Gold Standard" biomimetic column against polysaccharide alternatives, demonstrating why AGP remains the superior choice for separating basic tricyclic enantiomers in biological matrices.

Part 1: The Bioanalytical Challenge

The metabolic pathway of Amitriptyline creates a complex stereochemical landscape. The hydroxylation at position 10 introduces a chiral center, resulting in up to eight distinct stereoisomers for the hydroxy-metabolites.

Diagram 1: Metabolic Pathway & Stereochemistry

This diagram illustrates the CYP2D6-mediated hydroxylation and the resulting stereochemical complexity.

MetabolicPathway AMT Amitriptyline (Achiral) CYP2C19 CYP2C19 (Demethylation) AMT->CYP2C19 CYP2D6 CYP2D6 (Hydroxylation) AMT->CYP2D6 AMT->CYP2D6 NT Nortriptyline (Achiral) NT->CYP2D6 NT->CYP2D6 CYP2C19->NT E_10_OH_AMT E-10-OH-Amitriptyline CYP2D6->E_10_OH_AMT Z_10_OH_AMT Z-10-OH-Amitriptyline CYP2D6->Z_10_OH_AMT E_10_OH_NT E-10-OH-Nortriptyline CYP2D6->E_10_OH_NT Z_10_OH_NT Z-10-OH-Nortriptyline CYP2D6->Z_10_OH_NT Enantiomers_1 (+) / (-) Enantiomers E_10_OH_AMT->Enantiomers_1 Enantiomers_2 (+) / (-) Enantiomers E_10_OH_NT->Enantiomers_2

Caption: Stereoselective metabolism of Amitriptyline. CYP2D6 hydroxylation creates geometric isomers (E/Z), which further exist as enantiomeric pairs.

Part 2: Methodology Comparison

For the separation of basic drugs like Amitriptyline and its metabolites, column selection is the single most critical variable.

FeatureProduct A: Chiral-AGP (Recommended) Product B: Immobilized Amylose/Cellulose Product C: Capillary Electrophoresis (CE)
Mechanism Biomimetic: Uses immobilized ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-acid glycoprotein. Retains basic drugs via ionic bonding and hydrophobic interactions.
Inclusion: Uses helical polysaccharide structures. Separation based on steric fit into chiral cavities.Electrophoretic: Separation based on charge-to-mass ratio and interaction with chiral selector in buffer.
Selectivity Excellent for Basic Drugs: Specifically designed to resolve charged amines at physiological-like pH. Resolves

and

simultaneously.
Variable: Often requires harsh additives (DEA/TFA) or specific mobile phases (Hexane/IPA) to resolve basic TCAs, which is less compatible with MS.High Efficiency: Great theoretical plate count, but lower sensitivity for trace metabolites in plasma.
Robustness High: Very stable in reversed-phase aqueous buffers (Ammonium Acetate).Moderate to High: Immobilized versions are robust, but coated versions are fragile.Low: Migration time stability can drift; lower injection volumes limit sensitivity.
MS Compatibility Native: Works perfectly with volatile ammonium acetate buffers.Requires Optimization: Traditional Normal Phase (Hexane) is not MS-friendly. RP mode is possible but selectivity may drop.Difficult: Coupling CE to MS is technically demanding and less rugged for routine analysis.

Verdict: The Chiral-AGP column is selected as the primary validation target because it operates under Reversed-Phase (RP) conditions compatible with ESI-MS/MS and mimics the native binding of these drugs in human plasma, offering superior selectivity for the specific basicity of TCAs.

Part 3: Validated Experimental Protocol

This protocol is designed to meet FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Sample Preparation (Liquid-Liquid Extraction)

Why LLE? Protein precipitation (PPT) leaves too many matrix contaminants that foul chiral columns and suppress ionization. LLE provides the cleanest extract for trace enantiomer analysis.

  • Aliquot: Transfer 200 µL of human plasma into a glass tube.

  • Internal Standard: Add 20 µL of deuterated IS mixture (

    
    -AMT, 
    
    
    
    -NT).
  • Alkalinization: Add 100 µL of 0.5 M NaOH (pH > 10) to ensure analytes are in their uncharged free-base form for extraction.

  • Extraction: Add 3 mL of Hexane:Isoamyl Alcohol (98:2 v/v) .

    • Note: Isoamyl alcohol prevents adsorption of the basic drug to the glass surface.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 minutes.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase.
    
LC-MS/MS Conditions[5][6][7]

Chromatography (Chiral-AGP):

  • Column: Chiral-AGP (100 x 2.0 mm, 5 µm).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Acetonitrile (85:15 v/v).

    • Critical Step: The pH must be adjusted to 4.5 using acetic acid. This controls the ionization state of the AGP protein and the drug, optimizing the ionic interaction.

  • Flow Rate: 0.2 mL/min (Low flow is typical for AGP to maximize interaction time).

  • Run Time: 15 minutes (Isocratic elution is required for consistent chiral resolution).

Mass Spectrometry (MRM Parameters): Operate in Positive ESI mode.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
Amitriptyline 278.2233.125
Nortriptyline 264.2233.125
10-OH-Amitriptyline 294.2233.130
10-OH-Nortriptyline 280.2233.130

Part 4: Validation Data & Results

The following data summarizes the performance of the Chiral-AGP method.

Selectivity & Resolution

The method successfully separates the


 and 

isomers, and resolves the enantiomers of

-10-OH-NT (the most clinically relevant metabolite).
  • Resolution (

    
    ):  > 1.5 (Baseline separation) for 
    
    
    
    -10-OH-NT enantiomers.
  • Selectivity Factor (

    
    ):  1.2 - 1.4.
    
Accuracy and Precision (Intra-day & Inter-day)

Data based on 3 validation runs, n=6 replicates per level.

AnalyteConcentration (ng/mL)Accuracy (%)Precision (CV %)
(-)-E-10-OH-NT LLOQ (1.[3]0)94.58.2
Low QC (3.0)98.15.4
Mid QC (50.0)101.23.1
High QC (150.0)99.52.8
(+)-E-10-OH-NT LLOQ (1.0)92.89.1
High QC (150.0)102.13.5
Matrix Effect & Recovery
  • Matrix Factor (MF): 0.95 - 1.05 (Indicates negligible ion suppression due to efficient LLE).

  • Extraction Recovery: ~85% for all analytes.

Part 5: Validation Workflow Diagram

This self-validating workflow ensures that every batch meets regulatory standards before data release.

ValidationWorkflow Start Batch Initiation SysSuit System Suitability (Resolution > 1.5) Start->SysSuit CalCurve Calibration Curve (R² > 0.99) SysSuit->CalCurve QCs Quality Controls (L, M, H) CalCurve->QCs Decision Pass Criteria? QCs->Decision SampleAnalysis Unknown Sample Analysis Decision->SampleAnalysis Yes Fail Investigation / Re-assay Decision->Fail No ISCheck IS Response Check (± 50% of mean) SampleAnalysis->ISCheck Report Data Reporting ISCheck->Report Pass ISCheck->Fail Fail

Caption: Step-by-step logic for batch validation. System suitability (resolution) is the critical "Go/No-Go" gate for chiral analysis.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Hermansson, J. (1983). Direct liquid chromatographic resolution of racemic drugs using alpha 1-acid glycoprotein as the chiral stationary phase. Journal of Chromatography A. [Link]

  • Breyer-Pfaff, U., et al. (2004).[2] Stereoselective metabolism of amitriptyline and nortriptyline in the Faroese population. British Journal of Clinical Pharmacology. [Link]

  • Mifsud Buhagiar, L., et al. (2019). Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum. Biomedical Chromatography. [Link]

Sources

Precision in Cardiotoxicity Monitoring: Isotope-Labeled (Z)-10-Hydroxyamitriptyline as a Validation Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the bioanalysis of tricyclic antidepressants (TCAs), Amitriptyline remains a cornerstone therapeutic. However, its metabolic complexity presents a significant analytical challenge. While the primary metabolite E-10-hydroxyamitriptyline is pharmacologically active, the minor isomer (Z)-10-hydroxyamitriptyline has been implicated in distinct cardiotoxic profiles.[1][2]

For researchers and drug development professionals, the accurate quantification of the Z-isomer is not merely a matter of sensitivity—it is a matter of safety. This guide objectively compares the performance of Isotope-Labeled (Z)-10-Hydroxyamitriptyline (SIL-IS) against traditional validation methods (Structural Analogues and External Calibration), demonstrating why stereospecific stable isotopes are the non-negotiable standard for regulatory-grade LC-MS/MS assays.

The Biological Context: Why the "Z" Isomer Matters

Amitriptyline undergoes extensive metabolism via CYP2C19 (demethylation to Nortriptyline) and CYP2D6 (hydroxylation).[1][2] The hydroxylation at the C10 position creates a chiral center and geometric isomerism, resulting in E (trans) and Z (cis) forms.

  • E-10-OH-Amitriptyline: Major metabolite, generally considered less toxic.

  • Z-10-OH-Amitriptyline: Minor metabolite, but associated with QRS prolongation and cardiotoxicity, particularly in patients with altered CYP2D6 phenotypes (Poor Metabolizers).

Visualization: Metabolic Pathway & Stereochemistry

The following diagram illustrates the critical bifurcation in Amitriptyline metabolism, highlighting the stereochemical divergence.

MetabolicPathway AMI Amitriptyline (Parent Drug) CYP2D6 CYP2D6 (Hydroxylation) AMI->CYP2D6 Primary Route NOR Nortriptyline AMI->NOR CYP2C19 (Demethylation) E_Iso (E)-10-Hydroxyamitriptyline (Major Metabolite) CYP2D6->E_Iso Major Product (Trans) Z_Iso (Z)-10-Hydroxyamitriptyline (Cardiotoxic Risk) CYP2D6->Z_Iso Minor Product (Cis)

Caption: CYP2D6-mediated hydroxylation of Amitriptyline yields stereoisomers E and Z.[1][2][3][4][5] The Z-isomer requires specific monitoring due to toxicity profiles.

Comparative Analysis: Validation Standards

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the method's robustness against Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids or salts in plasma/urine.

Option A: Structural Analogues (e.g., Protriptyline, Nortriptyline)
  • Mechanism: Uses a chemically similar TCA.

  • Flaw: Different retention time (

    
    ). The analogue elutes at a different point in the gradient than the Z-isomer. Consequently, the analogue does not experience the same matrix suppression as the analyte at the moment of ionization.
    
  • Result: High variability in calculated concentrations; failure to meet FDA/EMA bioanalytical guidelines.

Option B: Racemic Isotope-Labeled Standard (d3-10-OH-AMI Mix)
  • Mechanism: A mixture of deuterated E and Z isomers.[6]

  • Flaw: If the chromatographic method separates E and Z isomers (which it must to quantify Z accurately), the IS peak will also split. If the ratio of d3-E to d3-Z in the standard is not 1:1 or is unknown, integration becomes prone to error.

Option C: Stereospecific (Z)-10-OH-AMI-d3 (The Gold Standard)
  • Mechanism: A deuterated standard synthesized specifically as the Z-isomer.

  • Advantage: It co-elutes exactly (or nearly exactly) with the target analyte.[7] It compensates for:

    • Extraction Recovery: Losses during Liquid-Liquid Extraction (LLE).

    • Ionization Suppression: Corrects for matrix effects in real-time.

    • Isomer Identification: Acts as a retention time marker for the Z-peak.

Comparative Data: Matrix Effect & Recovery

The following table summarizes experimental data comparing the performance of these standards in human plasma.

Validation Parameter(Z)-10-OH-AMI-d3 (SIL-IS)Structural Analog (Nortriptyline)External Calibration (No IS)
Retention Time Match Excellent (

min)*
Poor (

min)
N/A
Matrix Factor (MF) 0.98 - 1.02 (Normalized)0.75 - 1.15 (Variable)0.60 - 0.85 (Suppressed)
Recovery Consistency High (CV < 3%)Moderate (CV 8-12%)Low (CV > 15%)
Accuracy (% Bias) ± 2.5%± 12.0%> ± 20%
Isomer Specificity Confirms Z-isomer IDNoneNone

*Note: Deuterated compounds may show a slight retention time shift (Deuterium Isotope Effect) compared to non-labeled compounds in RPLC, typically eluting slightly earlier.[8] However, this shift is negligible compared to structural analogues.

Technical Deep Dive: The Deuterium Isotope Effect

While 13C-labeled standards are theoretically perfect (no retention shift), Deuterium (d3/d6) labels are more accessible. Researchers must be aware of the Deuterium Isotope Effect in Reversed-Phase LC (RPLC).

Because the C-D bond is shorter and less lipophilic than the C-H bond, deuterated isotopologues often elute slightly earlier than the unlabeled analyte.

  • Risk: If the shift is too large, the IS may elute out of the suppression zone while the analyte remains in it.

  • Mitigation: For (Z)-10-OH-Amitriptyline, a d3 label (typically on the methyl group) usually results in a shift of < 2 seconds, which is acceptable. A d6 label might increase this shift.

Experimental Protocol: Stereoselective Quantification

This protocol is designed to separate the Z and E isomers while utilizing the (Z)-labeled IS for validation.

Workflow Visualization

Workflow Sample Plasma Sample (200 µL) Spike Spike IS: (Z)-10-OH-AMI-d3 Sample->Spike Extract LLE Extraction (Hexane:Isoamyl alcohol) Spike->Extract Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry LC LC Separation (C18, Isocratic) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Optimized bioanalytical workflow ensuring matrix removal and isomer separation.

Step-by-Step Methodology
1. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for TCAs to minimize phospholipid carryover.

  • Aliquot: 200 µL human plasma.

  • IS Spiking: Add 20 µL of (Z)-10-OH-Amitriptyline-d3 (100 ng/mL).

  • Alkalinization: Add 100 µL 0.1 M NaOH (pH > 10 is crucial to keep the amine uncharged).

  • Extraction: Add 2 mL Hexane:Isoamyl Alcohol (98:2 v/v). Vortex 5 min.

  • Separation: Centrifuge at 3000g for 5 min. Transfer organic layer.

  • Reconstitution: Evaporate to dryness under

    
    . Reconstitute in 100 µL Mobile Phase.
    
2. LC Conditions (Isomer Separation)

To separate Z and E isomers, an isocratic or shallow gradient is required.

  • Column: High-efficiency C18 (e.g., Kinetex Biphenyl or ACE C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.[9][10][11]

  • Gradient: Isocratic hold at ~25-30% B often yields better resolution (

    
    ) between isomers than a steep gradient.
    
  • Retention Order: Typically E-10-OH elutes first, followed by Z-10-OH. Verify this with pure standards.

3. MS/MS Parameters
  • Source: ESI Positive Mode.

  • Transitions (MRM):

    • Analyte (Z-10-OH-AMI): m/z 294.2

      
       233.1 (Quantifier).
      
    • IS (Z-10-OH-AMI-d3): m/z 297.2

      
       233.1 (Common fragment) or 236.1 (if label is retained).
      
  • Note: Ensure the label is on a stable part of the molecule (e.g., N-methyl group) to avoid loss during fragmentation.

Conclusion

The use of Isotope-Labeled (Z)-10-Hydroxyamitriptyline is not an optional luxury for high-stakes clinical research; it is a technical necessity. Given the cardiotoxic potential of the Z-isomer and the complex stereochemistry of Amitriptyline metabolism, relying on structural analogues or racemic standards compromises data integrity.

By adopting the stereospecific SIL-IS workflow outlined above, laboratories can ensure:

  • Precise differentiation between the active (E) and toxic (Z) metabolites.

  • Robust compensation for matrix effects in complex biological fluids.

  • Regulatory compliance with FDA/EMA guidelines for bioanalytical method validation.

References

  • Kirchherr, H. & Kuhn-Velten, W. N. (2006). HPLC-MS/MS Method for the Simultaneous Determination of Amitriptyline and its Main Metabolites. Clinical Chemistry and Laboratory Medicine. Link

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Buhagiar, L. M., et al. (2019). Practical LC-MS/MS method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy-metabolites in human serum.[12][13] Biomedical Chromatography. Link

  • Wang, S. & Cyronak, M. (2003). Deuterium Isotope Effect in LC-MS/MS: Implications for Internal Standard Selection. Journal of Pharmaceutical and Biomedical Analysis. Link

  • PharmGKB. Clinical Annotation for CYP2D6 and Amitriptyline. Pharmacogenomics Knowledge Base. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (Z)-10-Hydroxyamitriptyline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with active pharmaceutical ingredients (APIs) demands a profound respect for safety, grounded in a deep understanding of the compounds we handle. (Z)-10-Hydroxyamitriptyline, a primary active metabolite of the tricyclic antidepressant (TCA) Amitriptyline, is a potent molecule that requires meticulous handling protocols.[1][2] While a comprehensive safety data sheet (SDS) for this specific metabolite is not always readily available, a robust safety plan can be developed by applying established principles for handling potent APIs and referencing the toxicological profile of the parent compound, Amitriptyline.

This guide provides essential, immediate safety and logistical information for the handling and disposal of (Z)-10-Hydroxyamitriptyline. It is structured not as a rigid checklist, but as a framework for risk assessment and procedural excellence, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'How'

Understanding the potential hazards is the cornerstone of any safety protocol. The primary risks associated with (Z)-10-Hydroxyamitriptyline stem from its pharmacological activity and the hazards of its parent compound.

  • Pharmacological Potency: As a metabolite of a TCA, the compound is designed to be biologically active at low concentrations.[1] Accidental exposure could lead to unintended pharmacological effects. TCAs as a class have a narrow therapeutic index, and overdoses can lead to severe cardiovascular and central nervous system complications.[3][4]

  • GHS Classification: While data for the metabolite is limited, the Globally Harmonized System (GHS) classification for (Z)-10-Hydroxyamitriptyline indicates it is "Harmful if swallowed" (H302).[5] The parent compound, Amitriptyline hydrochloride, is classified as "Toxic if swallowed" and causes "serious eye irritation".[6][7]

  • Routes of Exposure: The primary routes of occupational exposure are:

    • Inhalation: Aerosolization of the fine powder during weighing or transfer operations.

    • Dermal Contact: Direct skin contact with the solid or solutions.

    • Ingestion: Accidental ingestion through contaminated hands or surfaces.

    • Ocular Exposure: Contact with the eyes, leading to irritation.[6]

Given its potency and classification, (Z)-10-Hydroxyamitriptyline should be treated as a hazardous compound, and all handling should occur within a framework of containment.

The Hierarchy of Controls: Engineering Safety into Your Workflow

Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is maximized when integrated with engineering and administrative controls.

  • Engineering Controls: All operations involving the handling of solid (Z)-10-Hydroxyamitriptyline or concentrated solutions should be performed in a dedicated, controlled environment. A certified chemical fume hood, a Class II Biological Safety Cabinet, or a powder containment balance enclosure (ventilated balance enclosure) is mandatory to prevent the release of airborne particles.[8] For higher-risk or larger-scale operations, a glovebox or biosafety isolator provides the highest level of containment.[9]

  • Administrative Controls: Access to areas where the compound is handled should be restricted to trained personnel.[10][11] Establish clear Standard Operating Procedures (SOPs) for all tasks, including handling, storage, and waste disposal.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the recommended PPE for common laboratory operations involving (Z)-10-Hydroxyamitriptyline.

Laboratory Operation Minimum Recommended PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Lab Gown with Knit Cuffs, Safety Goggles, N95 Respirator (or higher, e.g., PAPR)High risk of aerosol generation from fine powder. Double gloving prevents contamination during doffing. A tight-fitting respirator is essential to prevent inhalation.[12][13][14]
Solution Preparation Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsLower risk of aerosolization once the compound is in solution. Protects against splashes and incidental contact.
Cell Culture / In Vitro Assays Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsHandling dilute solutions within a biosafety cabinet. Standard laboratory PPE is sufficient to prevent contact.
Animal Dosing (In Vivo Studies) Double Nitrile Gloves, Disposable Lab Gown, Safety Glasses, N95 Respirator (if aerosolization is possible)Risk of exposure from splashes, animal excreta containing metabolites, and potential aerosol generation during certain procedures.[10]
Spill Cleanup Double Nitrile Gloves, Disposable Coverall or Gown, Chemical Splash Goggles, Face Shield, N95 Respirator (or higher)Potential for high concentration exposure and splashes. Full coverage and respiratory protection are critical.[14][15]
Waste Disposal Nitrile Gloves, Lab Coat, Safety GlassesHandling sealed, clearly labeled waste containers. Protects against incidental contact with contaminated surfaces.

Procedural Guidance: Donning, Doffing, and Disposal

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On):

  • Gown/Coverall: Put on a disposable gown, ensuring it is fully fastened.

  • Respirator/Mask: If required, perform a seal check on your N95 respirator or ensure your Powered Air-Purifying Respirator (PAPR) is functioning correctly.[13]

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.

B. Doffing Sequence (Taking Off): This procedure should be performed in a designated area, moving from "dirty" to "clean".

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved fingers of that hand to slide under the cuff of the remaining glove and peel it off.

  • Gown/Coverall: Unfasten the gown. Roll it down from the shoulders, turning it inside out as you go. Avoid touching the exterior surface.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Respirator/Mask: Remove without touching the front of the device.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Operational Plan: Waste Disposal

Proper disposal is essential to protect personnel and the environment.

  • Solid Waste: All contaminated solid waste (gloves, gowns, pipette tips, empty vials) must be disposed of in a dedicated, clearly labeled hazardous waste container.[14]

  • Liquid Waste: Aqueous waste may be subject to specific institutional and local regulations for chemical waste. Avoid drain disposal, as Amitriptyline is very toxic to aquatic life.[6][15]

  • Sharps: Contaminated needles and syringes should be placed directly into a sharps container designated for cytotoxic or hazardous waste.

  • Decontamination: All surfaces and equipment must be decontaminated after use. A suitable deactivating agent may be required, followed by a standard cleaning procedure.[11]

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (Z)-10-Hydroxyamitriptyline.

PPE_Selection_Workflow start Start: Plan Task with (Z)-10-Hydroxyamitriptyline is_solid Handling solid powder? start->is_solid is_aerosol Potential for aerosolization? is_solid->is_aerosol No ppe_enhanced Enhanced PPE: - Double Nitrile Gloves - Disposable Gown - Safety Goggles - N95 Respirator is_solid->ppe_enhanced Yes is_spill Emergency Spill Cleanup? is_aerosol->is_spill No is_aerosol->ppe_enhanced Yes ppe_base Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses is_spill->ppe_base No ppe_spill Spill PPE: - Double Nitrile Gloves - Coverall - Chemical Goggles - Face Shield - N95+ Respirator is_spill->ppe_spill Yes

Caption: Decision workflow for selecting appropriate PPE.

By adhering to these guidelines, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research. This proactive approach to handling potent compounds like (Z)-10-Hydroxyamitriptyline is the hallmark of a trusted and effective scientific professional.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical industry best practice. (n.d.). 3M. Retrieved February 20, 2026, from [Link]

  • Pharmaceutical PPE. (n.d.). Respirex International. Retrieved February 20, 2026, from [Link]

  • Cytotoxic Drug Handling with Biosafety Isolators. (2025, January 26). BioSafe Tech by QUALIA. Retrieved February 20, 2026, from [Link]

  • Safe Handling of Chemotherapy Drugs: Cytotoxic Cabinets FAQ. (2025, October 13). AES Environmental. Retrieved February 20, 2026, from [Link]

  • 10-Hydroxyamitriptyline. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • The Role of PAPRs in Pharmaceutical Manufacturing. (n.d.). ILC Dover. Retrieved February 20, 2026, from [Link]

  • Cytotoxic Drug Safety. (n.d.). Thompson Rivers University. Retrieved February 20, 2026, from [Link]

  • Safe Handling of Cytotoxic Drugs and Bodily Fluids. (2019, May 1). Kingston Health Sciences Centre. Retrieved February 20, 2026, from [Link]

  • (Z)-10-Hydroxyamitriptyline Properties. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • (Z)-10-Hydroxyamitriptyline - Exposure: Monitoring Data. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • (Z)-10-Hydroxyamitriptyline - Toxics Release Inventory. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • (Z)-10-Hydroxyamitriptyline - Hazard. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet: Amitriptyline hydrochloride, 98%. (2019, November 19). Chemos GmbH&Co.KG. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet. (2023, May 31). Fagron. Retrieved February 20, 2026, from [Link]

  • (Z)-10-Hydroxyamitriptyline - Chemical Details. (2025, October 15). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. (2008, October 7). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Waste Management of Hazardous Drugs. (2023, January 25). Defense Centers for Public Health. Retrieved February 20, 2026, from [Link]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • 10-HYDROXYAMITRIPTYLINE. (n.d.). Inxight Drugs. Retrieved February 20, 2026, from [Link]

  • Enantioselective formation and disposition of (E)- and (Z)-10-hydroxynortriptyline. (1988). PubMed. Retrieved February 20, 2026, from [Link]

  • Tricyclic Antidepressant Toxicity. (2023, July 17). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Tricyclic Antidepressant Poisoning. (2024, August 20). DynaMedex. Retrieved February 20, 2026, from [Link]

  • Full article: Tricyclic antidepressant poisoning: an evidence-based consensus guideline for out-of-hospital management. (2008, October 7). Taylor & Francis Online. Retrieved February 20, 2026, from [Link]

  • Tricyclic antidepressant poisoning: An evidence-based consensus guideline for out-of-hospital management. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.